Spiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
174-74-3 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
spiro[3.3]heptane |
InChI |
InChI=1S/C7H12/c1-3-7(4-1)5-2-6-7/h1-6H2 |
InChI Key |
LBJQKYPPYSCCBH-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CCC2 |
Canonical SMILES |
C1CC2(C1)CCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Spiro[3.3]heptane: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptane, a unique bridged carbocycle, has garnered significant attention in medicinal chemistry and materials science due to its rigid, three-dimensional structure. This scaffold serves as a valuable bioisostere for commonly encountered aromatic rings, offering an escape from "flatland" in drug design and enabling the exploration of novel chemical space. Its inherent strain and distinct geometric constraints impart unique physicochemical properties to molecules incorporating this motif, influencing factors such as solubility, metabolic stability, and binding affinity. This technical guide provides an in-depth overview of the synthesis and properties of the this compound core, intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Physical and Spectroscopic Properties
The parent this compound is a volatile, colorless liquid. Its derivatives, which are often crystalline solids, exhibit a range of physical properties depending on their substitution. The key physical and spectroscopic data for this compound and some of its important derivatives are summarized below.
Table 1: Physical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₇H₁₂ | 96.17[1] | 129-130 | 0.846 |
| Spiro[3.3]heptan-2-one | C₇H₁₀O | 110.15 | 175.3±8.0 (Predicted) | 1.05±0.1 (Predicted) |
| This compound-2,6-dione | C₇H₈O₂ | 124.14[2] | - | - |
| This compound-2-carboxylic acid | C₈H₁₂O₂ | 140.18 | - | - |
| This compound-2,6-dicarboxylic acid | C₉H₁₂O₄ | 184.19[3] | 417.8[4] | - |
| This compound-2,6-diol | C₇H₁₂O₂ | 128.17[5] | - | - |
Table 2: Spectroscopic Data of this compound and Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | 1.84 (t, 4H), 1.95 (quint, 8H) | 34.5 (C, spiro), 32.2 (CH₂), 15.9 (CH₂) | 2950-2845 (C-H stretch), 1480-1440 (C-H bend)[6] |
| Spiro[3.3]heptan-2-one | - | - | ~1750 (C=O stretch) |
| This compound-2-carboxylic acid, 6-oxo- | - | - | - |
Note: Detailed NMR and IR data for many derivatives are dispersed throughout the scientific literature. The provided data for the parent compound is based on typical values for cyclobutane (B1203170) rings.
Synthesis of the this compound Core
Several synthetic strategies have been developed to construct the strained this compound framework. These methods can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring expansions.
Double Intramolecular Alkylation of Malonates (Fecht's Synthesis)
One of the earliest and most classic methods for constructing the this compound skeleton was reported by Fecht.[7] This approach involves the double intramolecular alkylation of a malonic ester derivative with pentaerythrityl tetrabromide. Subsequent hydrolysis and decarboxylation yield this compound-2,6-dicarboxylic acid.
References
- 1. This compound | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-2,6-dione | C7H8O2 | CID 543113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-2,6-dicarboxylic acid | C9H12O4 | CID 240836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-2,6-dicarboxylic acid | 3057-91-8 | DAA05791 [biosynth.com]
- 5. This compound-2,6-diol | C7H12O2 | CID 14792587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Spiroheptane - Wikipedia [en.wikipedia.org]
The Discovery and Application of Spiro[3.3]heptane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[3.3]heptane motif has emerged as a compelling structural scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a unique advantage in the design of novel therapeutics. This technical guide provides an in-depth overview of the discovery of this compound derivatives, focusing on key synthetic methodologies, biological activities, and their application as bioisosteres in drug design. Particular attention is given to their role as antagonists of critical signaling pathways implicated in cancer.
Core Synthetic Methodologies
The construction of the this compound core and its subsequent functionalization rely on a variety of synthetic strategies. This section details some of the most pivotal methods, providing both a conceptual overview and detailed experimental protocols for their execution.
[2+2] Cycloaddition for Spiro[3.3]heptanone Synthesis
A modular and widely employed approach to construct the this compound framework is the [2+2] cycloaddition of a keteneiminium salt with an alkene, followed by hydrolysis. This method allows for the synthesis of a diverse range of substituted spiro[3.3]heptanones from commercially available starting materials.
Experimental Protocol: Synthesis of Racemic Spiro[3.3]heptanones
-
Reaction Setup: To a solution of an alkene (1.0 equiv.) and an N,N-dimethylamide (1.2 equiv.) in 1,2-dichloroethane, triflic anhydride (B1165640) (1.2 equiv.) and collidine or lutidine (1.2 equiv.) are added.
-
Reaction Conditions: The reaction mixture is refluxed for 16 hours.
-
Work-up: The reaction is quenched with aqueous sodium bicarbonate (NaHCO3).
-
Purification: The product is purified by vacuum distillation or silica (B1680970) gel column chromatography.
-
Scale: This protocol is amenable to scales ranging from 100 mg to 40 g. For gaseous alkenes, an excess of the alkene component is used.
Strain-Relocating Semipinacol Rearrangement
A novel and efficient method for the synthesis of spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. This reaction proceeds through the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol, followed by an acid-mediated rearrangement of the resulting 1-bicyclobutylcyclopropanol intermediate.
Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement
-
Formation of the Intermediate: A solution of 1-sulfonylbicyclo[1.1.0]butane in an appropriate solvent is treated with a strong base (e.g., n-butyllithium) at low temperature to generate the lithiated species. This is then reacted with a 1-sulfonylcyclopropanol.
-
Rearrangement: The crude 1-bicyclobutylcyclopropanol intermediate is treated with an acid, such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl3), at room temperature.
-
Telescopic Procedure: This entire sequence can be performed in a telescopic manner, without isolation of the intermediate, leading to the efficient formation of the desired spiro[3.3]heptan-1-one.
Functionalization of the this compound Core
Once the this compound scaffold is constructed, further modifications can be introduced to synthesize a variety of functionalized derivatives for medicinal chemistry applications.
a) Wolff-Kishner Reduction of Spiro[3.3]heptanones [1][2]
This reaction is used to deoxygenate the ketone functionality of spiro[3.3]heptanones to the corresponding methylene (B1212753) group.
Experimental Protocol:
-
Reaction Mixture: To a solution of the spiro[3.3]heptanone (1.0 equiv) and hydrazine (B178648) monohydrate (20.0 equiv) in a high-boiling solvent such as diethylene glycol monomethyl ether (DGME), potassium hydroxide (B78521) (KOH, 6.0 equiv) is added at room temperature.
-
Heating: The mixture is heated at 110 °C for 1 hour, followed by heating at 194 °C for 4 hours.
-
Quenching and Extraction: After cooling, the reaction is quenched with 1.0 M aqueous HCl and extracted with diethyl ether (Et2O).
-
Purification: The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography.
b) Curtius Rearrangement of this compound Carboxylic Acids [3][4][5][6][7]
The Curtius rearrangement provides a route to amines from carboxylic acids via an isocyanate intermediate.
Experimental Protocol:
-
Acyl Azide (B81097) Formation: A this compound carboxylic acid is converted to the corresponding acyl chloride using a reagent like oxalyl chloride. The acyl chloride is then reacted with sodium azide (NaN3) to form the acyl azide.
-
Rearrangement and Trapping: The acyl azide is heated in the presence of an alcohol (e.g., tert-butanol) to induce the rearrangement to the isocyanate, which is subsequently trapped by the alcohol to form a carbamate (B1207046) (e.g., a Boc-protected amine).
-
Deprotection: The protecting group is then removed under acidic conditions to yield the primary amine.
This compound Derivatives as Bioisosteres in Drug Design
A significant application of the this compound scaffold is its use as a bioisosteric replacement for common aromatic and saturated ring systems in drug molecules. This strategy aims to improve physicochemical properties and overcome liabilities associated with "flat" aromatic structures.
Bioisosteric Replacement of the Phenyl Ring
The this compound core, with its non-collinear exit vectors, has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings in several FDA-approved drugs.[8] This substitution can lead to patent-free analogs with retained or even improved biological activity.
Case Study: this compound Analogs as Hedgehog Pathway Inhibitors
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, aberrant activation of this pathway is implicated in the development and progression of several cancers. The FDA-approved drug Sonidegib is a potent inhibitor of the Hh pathway, targeting the Smoothened (SMO) receptor.
Synthesis and Activity of a this compound-based Sonidegib Analog
Researchers have successfully synthesized this compound-based analogs of Sonidegib, where the central phenyl ring is replaced by the spirocyclic scaffold.[8] These analogs have demonstrated significant inhibitory activity against the Hedgehog signaling pathway.
Quantitative Biological Data
| Compound | Target | Assay | IC50 (µM) | Reference |
| Sonidegib | Hedgehog Pathway | Gli reporter NIH3T3 cell line | 0.0015 | [8] |
| (±)-trans-76 (this compound analog) | Hedgehog Pathway | Gli reporter NIH3T3 cell line | 0.48 | [8] |
| (±)-cis-76 (this compound analog) | Hedgehog Pathway | Gli reporter NIH3T3 cell line | 0.24 | [8] |
Signaling Pathway and Experimental Workflow Visualization
Hedgehog Signaling Pathway and Inhibition by this compound Analogs
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by SMO inhibitors like Sonidegib and its this compound-based analogs.
References
- 1. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 2-azathis compound-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Investigations into the Spiro[3.3]heptane Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[3.3]heptane motif, a unique three-dimensional scaffold, has garnered significant attention in modern medicinal chemistry for its ability to impart desirable physicochemical properties to bioactive molecules.[1] However, the foundational work on this strained bicyclic system dates back over a century. This technical guide delves into the seminal early studies on this compound, focusing on the pioneering synthesis of its derivatives and their initial characterization. The cornerstone of this early work is the synthesis of this compound-2,6-dicarboxylic acid, a compound posthumously named "Fecht's acid" after its discoverer, H. Fecht.[2][3]
The Pioneering Synthesis of this compound-2,6-dicarboxylic Acid (Fecht's Acid)
The first documented synthesis of a this compound derivative was reported by H. Fecht in 1907.[2] His approach centered on the reaction of pentaerythritol (B129877) tetrabromide with a malonic ester, leading to the formation of the spirocyclic core. This method laid the groundwork for future investigations into this class of compounds.
Experimental Protocol: Synthesis of Fecht's Acid (Modified from Original Procedure)
The following protocol is a modified version of the original literature procedure for the synthesis of this compound-2,6-dicarboxylic acid.[2]
Step 1: Formation of the Sodium Salt of n-Pentanol
-
Under a nitrogen atmosphere, add 575 mg (25 mmol) of sodium to 25 mL of n-pentanol.
-
Stir the mixture with gentle heating (55–60 °C) until the majority of the sodium has reacted.
Step 2: Condensation Reaction
-
To the solution from Step 1, add 3.80 mL (24.911 mmol) of diethyl malonate.
-
Follow with the addition of 2.5 g (6.25 mmol) of pentaerythritol tetrabromide.
-
Reflux the resulting mixture for 16 hours.
Step 3: Saponification
-
After cooling, add 25 mL of a 4 M aqueous sodium hydroxide (B78521) solution to the reaction mixture.
-
Reflux for an additional 6 hours to saponify the ester groups.
Step 4: Work-up and Acidification
-
Cool the mixture and remove the n-pentanol layer.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to a pH of 1 by adding concentrated hydrochloric acid.
Step 5: Decarboxylation
-
Reflux the acidified solution for 8 hours to effect decarboxylation.
Step 6: Isolation and Purification
-
Allow the solution to cool.
-
The product will precipitate out of solution.
-
Recrystallize the solid from boiling water to yield colorless crystals of this compound-2,6-dicarboxylic acid.
Logical Flow of Fecht's Synthesis
Caption: Synthetic pathway for Fecht's acid.
Quantitative Data from Early and Modern Studies
While detailed spectroscopic data was not available during Fecht's time, subsequent reproductions and modern analyses of his method have provided valuable quantitative information.
| Property | Value | Reference |
| Yield | 18% (overall) | [2] |
| Melting Point | 207–209 °C (literature value: 212 °C) | [2] |
| Molecular Formula | C₉H₁₂O₄ | |
| Molecular Weight | 184.19 g/mol | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.25 (s, 2H), 3.03 (p, J = 8.3 Hz, 2H), 2.23–2.39 (m, 8H) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 180.61, 37.73, 37.33, 36.84, 32.53 | [2] |
| Mass Spec (ESMS) | m/z 183.0668 ([M-H]⁻, calculated for C₉H₁₁O₄⁻ 183.0657) | [2] |
| Key IR Bands (KBr, cm⁻¹) | 2969, 2931, 2848, 1681 (C=O) | [2] |
Conclusion
The early work by H. Fecht on the synthesis of this compound-2,6-dicarboxylic acid was a landmark achievement that introduced the scientific community to the this compound core. While the initial yields were modest, his synthetic strategy was robust and has been adapted in modern chemical synthesis. The foundational understanding of this unique, rigid, and three-dimensional scaffold, born from these early studies, continues to influence contemporary drug design and the development of novel therapeutics.
References
- 1. Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01542G [pubs.rsc.org]
- 2. Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. This compound-2,2-dicarboxylic acid | C9H12O4 | CID 271511 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Spiro[3.3]heptane Core: A Rising Star in Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif, a unique three-dimensional scaffold, is rapidly gaining prominence in the fields of medicinal chemistry and materials science. Its rigid, non-planar structure offers a compelling alternative to traditional flat aromatic rings, enabling the exploration of novel chemical space and the development of next-generation therapeutics with improved physicochemical and pharmacological properties. This guide provides a comprehensive overview of the significance of the this compound core, detailing its application as a bioisostere, its impact on key drug-like properties, and the synthetic strategies for its incorporation.
The this compound Core as a Benzene (B151609) Bioisostere
The benzene ring is a ubiquitous feature in a vast number of bioactive compounds and approved drugs.[1] However, its planarity and potential for metabolic liabilities have driven the search for saturated, three-dimensional bioisosteres. The this compound core has emerged as a highly effective mimic for mono-, meta-, and para-substituted benzene rings, despite its non-coplanar exit vectors.[1][2] This bioisosteric replacement has been successfully demonstrated in the context of several well-known drugs, leading to the creation of novel, patent-free analogs with retained or even enhanced biological activity.[2][3]
The unique geometry of the this compound scaffold, with its two fused cyclobutane (B1203170) rings, provides a rigid framework that projects substituents into well-defined regions of three-dimensional space.[4][5] This conformational restriction can lead to improved binding affinity and selectivity for biological targets.[6][7]
Physicochemical and Pharmacokinetic Profile
The incorporation of a this compound core can significantly modulate the physicochemical properties of a molecule, often leading to a more favorable drug-like profile.
Lipophilicity and Solubility
A key advantage of replacing a flat aromatic ring with a sp³-rich scaffold like this compound is the potential to reduce lipophilicity (LogP/LogD).[3][7] For instance, replacing the meta-benzene ring in the anticancer drug Sonidegib with a this compound moiety resulted in a decrease in the calculated logP (clogP) by 0.8 units.[3] While the experimental lipophilicity (LogD) was not significantly altered in this specific case, the trend towards lower lipophilicity is a valuable attribute in drug design, often correlating with improved solubility and reduced off-target toxicity.
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter influencing its in vivo half-life and overall efficacy. The this compound core, being a saturated hydrocarbon, is generally less susceptible to oxidative metabolism compared to electron-rich aromatic rings. However, the impact on metabolic stability can be complex and isomer-dependent. In the case of the Sonidegib analogs, the incorporation of the this compound core led to a reduction in metabolic stability in human liver microsomes.[3] The clearance (CLint) was higher for both the trans and cis isomers compared to the parent drug, indicating that while offering advantages in other areas, careful evaluation of the metabolic fate of this compound-containing compounds is essential.[3]
Table 1: Physicochemical and Pharmacokinetic Properties of Sonidegib and its this compound Analogs
| Compound | Structure | clogP | LogD (pH 7.4) | CLint (μL min⁻¹ mg⁻¹) | t½ (min) |
| Sonidegib | Phenyl-containing | 6.8 | ≥ 3.5 | 18 | 93 |
| trans-analog | This compound | 6.0 | ≥ 3.5 | 36 | 47 |
| cis-analog | This compound | 6.0 | ≥ 3.5 | 156 | 11 |
Data sourced from ChemRxiv.[3]
Biological Activity of this compound-Containing Compounds
The true test of a bioisostere lies in its ability to maintain or improve the biological activity of the parent molecule. The this compound core has demonstrated its potential in this regard across different therapeutic areas.
Anticancer Activity
This compound analogs of the anticancer drugs Sonidegib and Vorinostat have been synthesized and evaluated.[3][8] Sonidegib is an inhibitor of the Hedgehog signaling pathway, a crucial pathway in many cancers.[8] While the this compound analogs of Sonidegib were found to be less potent than the parent drug, they still exhibited inhibitory activity in the micromolar range, validating the proof-of-concept.[8]
The this compound analog of Vorinostat, a histone deacetylase (HDAC) inhibitor, also demonstrated cytotoxic effects on human hepatocellular carcinoma cells (HepG2), comparable to the parent drug at a concentration of 50 μM.[9]
Table 2: Biological Activity of Sonidegib and its this compound Analogs
| Compound | Target Pathway | Cell Line | IC₅₀ (μM) |
| Sonidegib | Hedgehog Signaling | Gli-Luc reporter NIH3T3 | 0.0015 |
| trans-analog | Hedgehog Signaling | Gli-Luc reporter NIH3T3 | 0.48 |
| cis-analog | Hedgehog Signaling | Gli-Luc reporter NIH3T3 | 0.24 |
Data sourced from Angewandte Chemie International Edition.[8]
Anesthetic Activity
The utility of the this compound core extends beyond oncology. An analog of the local anesthetic Benzocaine, where the para-substituted phenyl ring was replaced with a this compound moiety, showed a significant analgesic effect that was very similar to that of Benzocaine.[3] This demonstrates the versatility of this scaffold in mimicking different substitution patterns of the benzene ring.
Experimental Protocols
General Synthesis of Spiro[3.3]heptanones
A modular approach for the synthesis of mono- and di-substituted spiro[3.3]heptanes often involves the thermal reaction of keteneiminium salts with alkenes to form cyclobutanones.[10]
Protocol:
-
Formation of the Keteneiminium Salt: An N,N-dimethylamide (e.g., N,N-dimethylacetamide) is treated with triflic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., collidine or lutidine) in a suitable solvent like 1,2-dichloroethane.
-
[2+2] Cycloaddition: The alkene is added to the reaction mixture containing the in situ generated keteneiminium salt. The reaction is typically refluxed for several hours (e.g., 16 hours).
-
Hydrolysis and Work-up: The reaction is quenched with an aqueous solution of sodium bicarbonate to hydrolyze the intermediate iminium salt to the corresponding cyclobutanone.
-
Purification: The crude product is purified by standard techniques such as vacuum distillation or column chromatography to yield the desired spiro[3.3]heptanone.[11]
Hedgehog Signaling Pathway Inhibition Assay
The inhibitory activity of compounds on the Hedgehog signaling pathway can be assessed using a cell-based reporter assay.[8]
Protocol:
-
Cell Culture: Gli-Luc reporter NIH3T3 cells, which are engineered to express luciferase under the control of a Gli-responsive promoter, are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in appropriate multi-well plates and treated with varying concentrations of the test compounds (e.g., Sonidegib and its this compound analogs).
-
Pathway Activation: The Hedgehog pathway is activated using a suitable agonist (e.g., a Smoothened agonist).
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8]
Visualizing the Role of this compound in Drug Design
The following diagrams illustrate the conceptual workflow of bioisosteric replacement and a simplified representation of the Hedgehog signaling pathway where this compound analogs have been evaluated.
Caption: Workflow for Bioisosteric Replacement with this compound.
Caption: Simplified Hedgehog Signaling Pathway and the Target of Sonidegib.
Conclusion
The this compound core represents a significant advancement in the field of scaffold design for drug discovery. Its unique three-dimensional structure, coupled with its ability to serve as a bioisostere for the ubiquitous benzene ring, provides medicinal chemists with a powerful tool to overcome the limitations of "flat" molecules. By favorably modulating physicochemical properties and maintaining or enhancing biological activity, the this compound scaffold is poised to play an increasingly important role in the development of novel therapeutics with improved efficacy and safety profiles. Further exploration of its diverse functionalization and the synthesis of its heteroatom-containing derivatives will undoubtedly unlock new opportunities in the quest for innovative medicines.[6][7]
References
- 1. enamine.net [enamine.net]
- 2. This compound as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Spiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptane, a unique bicyclic hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its rigid, three-dimensional structure, composed of two fused cyclobutane (B1203170) rings sharing a central spiro carbon atom, offers a compelling scaffold for the design of novel therapeutics and functional materials.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, its derivatives, and the experimental methodologies used for their determination.
Core Physicochemical Properties of this compound
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 174-74-3 | [2][3] |
| Molecular Formula | C₇H₁₂ | [3] |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C7H12/c1-3-7(4-1)5-2-6-7/h1-6H2 | [3] |
| InChIKey | LBJQKYPPYSCCBH-UHFFFAOYSA-N | [3] |
| SMILES | C1CC2(C1)CCC2 | [3] |
Computed Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Weight | 96.17 g/mol | [3] |
| Exact Mass | 96.093900383 Da | [3] |
| Topological Polar Surface Area | 0 Ų | [3] |
| Complexity | 60.5 | [3] |
| XLogP3-AA | 3.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 0 | [3] |
| Rotatable Bond Count | 0 | [3] |
Physicochemical Properties of this compound Derivatives
The this compound core is frequently functionalized to modulate its properties for various applications. The following tables present a selection of physicochemical data for some of its common derivatives.
Spiro[3.3]heptan-2-one
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O | |
| Molecular Weight | 110.15 g/mol | |
| Boiling Point (Predicted) | 175.3 ± 8.0 °C | [4] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [4] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [4] |
This compound-2,6-dione
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂ | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Computed XLogP3 | -0.8 | [5] |
This compound-2-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [6] |
| Molecular Weight | 140.18 g/mol | [6] |
| Computed XLogP3 | 1.8 | [6] |
This compound-2,6-diamine
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [7] |
| Molecular Weight | 126.20 g/mol | [7] |
| Computed XLogP3 | -0.4 | [7] |
This compound-2,6-diol
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [8] |
| Molecular Weight | 128.17 g/mol | [8] |
| Computed XLogP3 | 0.1 | [8] |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of this compound and its derivatives.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the lipophilicity of a compound.
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.
Detailed Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or buffer, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
In a suitable vessel (e.g., glass vial with a PTFE-lined cap), add a precise volume of the pre-saturated aqueous phase and a precise volume of the pre-saturated n-octanol phase.
-
Add a small, precise volume of the stock solution of the test compound. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vessel.
-
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). This can be done using a mechanical shaker or vortex mixer.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
Calculate LogP using the formula: LogP = log₁₀(P)
-
Determination of Melting Point
Principle: The melting point is the temperature at which a solid substance transitions into a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Detailed Protocol (Capillary Method):
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating and Observation:
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Carefully observe the sample.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Detailed Protocol (Micro Boiling Point Method):
-
Sample Preparation: Place a small volume (a few drops) of the liquid sample into a small test tube.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating and Observation:
-
Heat the bath gradually.
-
As the liquid heats, air will be expelled from the capillary tube.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
-
Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Visualizations
Synthesis Workflow
The synthesis of the this compound core is a crucial first step for its application in various fields. Several synthetic strategies have been developed.[9][10][11]
Experimental Workflow: LogP Determination
The following diagram illustrates the key steps in the shake-flask method for LogP determination.
Logical Relationship: Physicochemical Properties and Drug Development
The physicochemical properties of the this compound scaffold are critical in guiding its application in drug development.
Conclusion
This compound represents a valuable and versatile scaffold in modern chemistry. While comprehensive experimental data on the parent compound remains elusive, computational methods and studies on its derivatives provide a strong foundation for understanding its physicochemical characteristics. The unique rigid and three-dimensional nature of the this compound core offers significant advantages in the design of novel molecules with tailored properties, particularly in the realm of drug discovery where it can be employed to escape the "flatland" of traditional aromatic scaffolds. The experimental protocols detailed herein provide a practical guide for researchers to further explore and characterize this promising chemical entity.
References
- 1. This compound: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. This compound|C7H12|Research Chemical [benchchem.com]
- 3. This compound | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiro[3.3]heptan-2-one price,buy Spiro[3.3]heptan-2-one - chemicalbook [chemicalbook.com]
- 5. This compound-2,6-dione | C7H8O2 | CID 543113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-2,6-diamine | C7H14N2 | CID 425354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound-2,6-diol | C7H12O2 | CID 14792587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data of Spiro[3.3]heptane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptane, a unique spirocyclic hydrocarbon with the chemical formula C₇H₁₂, is a key structural motif in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a valuable scaffold for the design of novel therapeutics and functional materials. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and the analysis of its derivatives. This guide provides a comprehensive overview of the spectroscopic data for this compound and its derivatives, along with detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data for this compound (C₇H₁₂)
Due to the high symmetry of the this compound molecule (a central quaternary carbon bonded to four methylene (B1212753) groups, which are in turn bonded to two other methylene groups each), a simple NMR spectrum is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |
| ¹H | ~1.9 - 2.2 | Multiplet | The protons on the methylene groups are expected to be chemically equivalent and would exhibit complex spin-spin coupling, resulting in a multiplet. |
| ¹³C | C1 (spiro): ~35-45C2, C3, C4, C5 (CH₂): ~20-30 | SingletTriplet (in off-resonance decoupled) | The spiro carbon (C1) is a quaternary carbon and will appear as a singlet. The methylene carbons are equivalent and will appear as a single signal. |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2950 - 2850 | C-H stretch (alkane) | Strong |
| 1470 - 1440 | C-H bend (scissoring) | Medium |
| ~1250 | CH₂ wag | Medium |
Mass Spectrometry (MS)
| m/z | Predicted Fragment | Notes |
| 96 | [C₇H₁₂]⁺ | Molecular ion (M⁺) |
| 81 | [C₆H₉]⁺ | Loss of a methyl group (CH₃) |
| 68 | [C₅H₈]⁺ | Loss of an ethyl group (C₂H₅) |
| 67 | [C₅H₇]⁺ | Further fragmentation |
Raman Spectroscopy
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2950 - 2850 | C-H stretch | Strong |
| 1470 - 1440 | C-H bend | Medium |
| ~1000 | Ring breathing mode | Strong |
Experimental Spectroscopic Data for Spiro[3.3]heptan-2-one (C₇H₁₀O)
The following tables summarize the available experimental data for Spiro[3.3]heptan-2-one, a derivative of this compound.
¹H NMR Spectral Data of Spiro[3.3]heptan-2-one[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.68 | t, J = 7.8 Hz | 2H | Protons adjacent to carbonyl |
| 2.24 | t, J = 7.8 Hz | 2H | Methylene protons |
| 2.05 | quint, J = 7.8 Hz | 2H | Methylene protons |
| 1.85 | m | 4H | Methylene protons |
Other Spectroscopic Data for Spiro[3.3]heptan-2-one
| Technique | Key Features |
| IR Spectroscopy | Strong C=O stretch ~1780 cm⁻¹ |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 110 |
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a single-pulse experiment (e.g., zg30).
-
Set appropriate spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Methodology (for liquid samples): [2][3]
-
Sample Preparation (Neat Liquid): [2]
-
Place a drop of the liquid sample onto a salt plate (e.g., NaCl, KBr).[4]
-
Place a second salt plate on top to create a thin film.
-
-
Instrument Setup: [2]
-
Ensure the sample compartment is clean and dry.
-
Acquire a background spectrum of the empty instrument or the salt plates.[5]
-
-
Data Acquisition: [2]
-
Place the sample in the instrument's beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Spectral Interpretation:
-
Identify characteristic absorption bands corresponding to specific functional groups.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (for volatile organic compounds): [6][7]
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, hexane).
-
-
Instrument Setup: [8]
-
Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.
-
Set the injector temperature and transfer line temperature appropriately.
-
Tune the mass spectrometer to ensure accurate mass assignments.
-
-
Data Acquisition: [8]
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
The mass spectrometer will ionize the molecules (typically by electron ionization) and separate the resulting ions based on their mass-to-charge ratio.
-
-
Data Analysis:
Raman Spectroscopy
Objective: To obtain information about the molecular vibrations, complementing IR spectroscopy.
Methodology (for liquid samples): [11][12]
-
Sample Preparation:
-
Place the liquid sample in a suitable container, such as a glass vial or a cuvette.
-
-
Instrument Setup: [13]
-
Align the laser to focus on the sample.
-
Optimize the collection optics to maximize the Raman signal.
-
-
Data Acquisition:
-
Excite the sample with a monochromatic laser (e.g., 532 nm, 785 nm).
-
Collect the scattered light using a spectrometer.
-
Set the appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Spectral Interpretation:
-
Identify the Raman shifts corresponding to specific molecular vibrations.
-
Visualizations
Caption: Spectroscopic analysis workflow for a pure compound.
Conclusion
The spectroscopic characterization of this compound and its derivatives is fundamental to its application in various scientific fields. While experimental data for the parent compound remains elusive in the public domain, the predicted spectroscopic data and the experimental data for its derivatives, coupled with the detailed experimental protocols provided in this guide, offer a robust framework for researchers. This information is critical for the synthesis, identification, and quality control of this compound-based molecules, ultimately facilitating their development in drug discovery and materials science.
References
- 1. Spiroheptane - Wikipedia [en.wikipedia.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 7. dem.ri.gov [dem.ri.gov]
- 8. Video: Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool [jove.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. measurlabs.com [measurlabs.com]
- 13. researchgate.net [researchgate.net]
The Structural Elucidation of Spiro[3.3]heptane Compounds: A Technical Guide
An In-depth Exploration of the Conformational Landscape and Spectroscopic Signatures of a Privileged Scaffold in Medicinal Chemistry
The spiro[3.3]heptane motif has emerged as a compelling structural element in modern drug discovery, offering a rigid, three-dimensional scaffold that can serve as a bioisostere for commonly used aromatic and saturated ring systems.[1][2][3] Its unique conformational properties and synthetic accessibility have made it a focal point for researchers aiming to improve the physicochemical and pharmacokinetic profiles of therapeutic candidates. This technical guide provides a comprehensive overview of the structural analysis of this compound and its derivatives, detailing the experimental and computational methodologies employed to characterize this important class of molecules.
The Conformational Landscape of this compound
The this compound framework consists of two cyclobutane (B1203170) rings fused at a central quaternary carbon atom. This arrangement imparts significant strain and conformational rigidity to the molecule. The puckered nature of the cyclobutane rings leads to a limited number of accessible conformations, which can be explored and characterized using a combination of experimental and computational techniques.
Key Conformational Descriptors
The conformation of the this compound core is primarily defined by the puckering of the two cyclobutane rings. This puckering can be quantified by dihedral angles within each ring. For substituted spiro[3.3]heptanes, the relative orientation of the substituents is also a critical descriptor.
Experimental Determination of this compound Structure
A multi-faceted experimental approach is typically employed to unambiguously determine the three-dimensional structure of this compound derivatives. X-ray crystallography provides a definitive solid-state structure, while Nuclear Magnetic Resonance (NMR) spectroscopy offers crucial insights into the solution-state conformation and dynamics.
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a molecule in the solid state. It provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, offering a detailed snapshot of the molecule's conformation.
-
Crystal Growth: Suitable single crystals of the this compound derivative are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
Table 1: Crystallographic Data for Selected this compound Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2,6-Dithiathis compound | Monoclinic | P2₁/c | 8.123(4) | 5.432(2) | 14.987(6) | 90 | 101.34 | 90 | |
| 2,2,6,6-Tetrakis(mesyloxymethyl)this compound | Triclinic | P-1 | 10.319(1) | 14.233(2) | 8.5187(9) | 97.87 | 104.08 | 98.86 | [4] |
Table 2: Selected Bond Lengths and Angles for this compound Derivatives from X-ray Crystallography
| Compound | Bond | Length (Å) | Bond Angle | Angle (°) | Dihedral Angle (C-C-C-C) | Angle (°) | Ref. |
| 2,6-Dithiathis compound | C-S | 1.82-1.84 | C-S-C | ~98 | - | - | |
| C-C | 1.53-1.55 | S-C-C | ~88 | - | - | ||
| 2,2,6,6-Tetrakis(mesyloxymethyl)this compound | - | - | - | - | Ring 1 | 12.9(7) | [4] |
| - | - | - | - | Ring 2 | 21.2(5) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For this compound compounds, ¹H and ¹³C NMR are routinely used to confirm the molecular framework, while advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to elucidate detailed connectivity and stereochemistry.
-
Sample Preparation: 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are required.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are employed. The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and sensitivity within a reasonable experiment time.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the this compound Core
| Position | ¹H Chemical Shift Range | ¹³C Chemical Shift Range |
| C1, C3, C5, C7 (CH₂) | 1.8 - 2.5 | 30 - 45 |
| C2, C6 (CH₂) | 1.8 - 2.5 | 30 - 45 |
| C4 (Spiro-C) | - | 35 - 50 |
Note: Chemical shifts are highly dependent on the substituents present.
Computational Structural Analysis
Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the conformational preferences and energetic landscape of this compound derivatives. Density Functional Theory (DFT) is a widely used method for these calculations.
Conformational Search and Energy Calculations
A systematic conformational search is performed to identify all low-energy conformers of a given this compound derivative. The relative energies of these conformers are then calculated to determine the most stable structures and the energy barriers between them.
-
Initial Structure Generation: An initial 3D structure of the this compound derivative is built using molecular modeling software.
-
Conformational Search: A conformational search algorithm (e.g., molecular mechanics-based or ab initio-based) is used to generate a diverse set of possible conformations.
-
Geometry Optimization and Frequency Calculations: Each generated conformer is subjected to geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d) or larger). Frequency calculations are then performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).
Table 4: Calculated Conformational Energy Barriers for this compound
| Conformational Process | Energy Barrier (kcal/mol) | Method |
| Ring Puckering | ~ 0.5 - 2.0 | DFT |
Integrated Structural Analysis Workflow
The structural elucidation of a novel this compound compound typically follows an integrated workflow that combines spectroscopic, crystallographic, and computational methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structures of a this compound and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography of Spiro[3.3]heptane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the X-ray crystallography of spiro[3.3]heptane derivatives. This unique class of bicyclic compounds has garnered significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which serves as a valuable scaffold in drug design. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide offers a compilation of crystallographic data, detailed experimental protocols, and visual representations of key concepts to aid researchers in this field.
Crystallographic Data of this compound Derivatives
The following tables summarize key crystallographic data for a selection of this compound derivatives, providing a comparative overview of their solid-state structures.
Table 1: Unit Cell Parameters of Selected this compound Derivatives
| Compound | Formula | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | Z | Ref. |
| 2,2,6,6-Tetrakis(mesyloxymethyl)this compound | C₁₅H₂₈O₁₂S₄ | 10.319(1) | 14.233(2) | 8.5187(9) | 97.87(1) | 104.08(1) | 98.86(1) | P-1 | 2 | [1][2] |
| d-Spiro[3.3]heptane-2,6-dicarboxylic acid | C₉H₁₂O₄ | - | - | - | - | - | - | - | - | [3] |
| (Ra)-N-Boc-6-(trifluoromethyl)spiro[3.3]heptan-2-amine | - | - | - | - | - | - | - | - | - | [4] |
| (Sa)-N-Boc-6-(trifluoromethyl)spiro[3.3]heptan-2-amine | - | - | - | - | - | - | - | - | - | [4] |
Table 2: Key Conformational Parameters of Selected this compound Derivatives
| Compound | Dihedral Angle (Ring 1) (°) | Dihedral Angle (Ring 2) (°) | Ref. |
| 2,2,6,6-Tetrakis(mesyloxymethyl)this compound | 12.9(7) | 21.2(5) | [1][2] |
| d-Spiro[3.3]heptane-2,6-dicarboxylic acid | 152.6 (between planes C1-C2-C3 and C1-C4-C3) | - |
Experimental Protocols
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves a series of critical steps, from sample preparation to data analysis.[5]
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the desired this compound derivative and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis: The synthesis of this compound derivatives can be achieved through various organic chemistry routes. For instance, the synthesis of 2,2,6,6-tetrakis(mesyloxymethyl)this compound involves the reaction of pentaerythritol (B129877) tetrabromide.[6] Another common precursor for various derivatives is this compound-2,6-dicarboxylic acid, also known as Fecht's acid.[7]
Crystallization: Growing diffraction-quality crystals (typically 0.1-0.3 mm in size) is crucial.[8] Common techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer in a single-crystal X-ray diffractometer.[8] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[5]
Key Parameters:
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is a commonly used X-ray source for small molecule crystallography.[5]
-
Temperature: Data collection is often performed at low temperatures (e.g., -160 °C) to minimize thermal motion of the atoms and improve the quality of the diffraction data.
Structure Solution and Refinement
The collected diffraction data, which consists of the intensities and positions of the diffraction spots, is processed to determine the unit cell dimensions and space group symmetry. However, the phase information associated with the diffracted waves is lost during the experiment, leading to the "phase problem".[8]
Structure Solution:
-
Direct Methods: For small molecules, the phase problem can often be solved using direct methods, which are mathematical techniques that use statistical relationships between the reflection intensities to directly determine the phases.[9]
-
Patterson Methods: This method is particularly useful when the structure contains a heavy atom.
Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method.[9] This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor, with a value below 5% generally indicating a good refinement for small molecule structures.[10]
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a this compound derivative.
Caption: General workflow for single-crystal X-ray crystallography.
Conformational Puckering of the this compound Core
X-ray crystallography studies have revealed that the cyclobutane (B1203170) rings in this compound derivatives are not planar but are puckered.[1][2] This puckering is a key conformational feature of the scaffold.
Caption: Puckering of the cyclobutane rings in this compound.
References
- 1. Structures of a this compound and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of a this compound and a related dispiro[3.1.3.1]decane derivtive. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound-2,6-dicarboxylic acid | C9H12O4 | CID 240836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. erp.iitkgp.ac.in [erp.iitkgp.ac.in]
- 10. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of the Spiro[3.3]heptane Core
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif, a rigid, three-dimensional scaffold, has garnered significant attention in modern medicinal chemistry for its ability to explore novel chemical space and serve as a bioisostere for common aromatic rings. However, the origins of this unique structural class date back to the early 20th century. This technical guide provides a detailed exploration of one of the earliest successful syntheses of a this compound derivative, focusing on the seminal work of H. Fecht in 1907. His preparation of this compound-2,6-dicarboxylic acid, posthumously named "Fecht's acid," stands as a landmark achievement in the field of alicyclic chemistry.
Fecht's Synthesis of this compound-2,6-dicarboxylic Acid: A Landmark Achievement
In 1907, H. Fecht reported the first synthesis of a this compound derivative, this compound-2,6-dicarboxylic acid.[1] His approach was centered on the double alkylation of a malonic ester with a tetra-substituted neopentyl-type bromide. This innovative strategy paved the way for the construction of the highly strained spirocyclic system.
The overall synthetic strategy involves a two-step process:
-
Formation of the Tetraester Intermediate: The synthesis commences with the reaction of diethyl malonate with pentaerythritol (B129877) tetrabromide in the presence of a base. This reaction forms the core this compound skeleton as a tetraester derivative.
-
Hydrolysis and Decarboxylation: The resulting tetraester is then subjected to hydrolysis to yield a tetracarboxylic acid intermediate. Subsequent thermal decarboxylation affords the final product, this compound-2,6-dicarboxylic acid.
This pioneering work laid the foundation for future explorations into the synthesis and application of this compound derivatives.
Quantitative Data Summary
The following table summarizes the quantitative data for a modern adaptation of Fecht's synthesis of this compound-2,6-dicarboxylic acid.
| Step | Reactants | Reagents/Solvents | Product | Yield |
| 1. Tetraester Formation | Diethyl malonate, Pentaerythritol tetrabromide | Sodium ethoxide, Ethanol (B145695) | Tetraethyl this compound-2,2,6,6-tetracarboxylate | ~65% |
| 2. Hydrolysis & Decarboxylation | Tetraethyl this compound-2,2,6,6-tetracarboxylate | Potassium hydroxide (B78521), Ethanol, Water; Hydrochloric acid | This compound-2,6-dicarboxylic acid ("Fecht's acid") | ~80% |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound-2,6-dicarboxylic acid, based on modern adaptations of Fecht's original work.
Step 1: Synthesis of Tetraethyl this compound-2,2,6,6-tetracarboxylate
-
Sodium Ethoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.75 g (0.25 mol) of sodium metal in 100 mL of absolute ethanol.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 40.0 g (0.25 mol) of diethyl malonate.
-
Addition of Tetrabromide: Slowly add a solution of 21.6 g (0.05 mol) of pentaerythritol tetrabromide in 50 mL of absolute ethanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of water and extract with three 100 mL portions of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound-2,6-dicarboxylic acid (Fecht's Acid)
-
Hydrolysis: Dissolve the tetraethyl this compound-2,2,6,6-tetracarboxylate from the previous step in 150 mL of a 20% (w/v) solution of potassium hydroxide in ethanol.
-
Reflux: Heat the mixture to reflux for 8 hours.
-
Acidification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1.
-
Isolation: The resulting precipitate of the tetracarboxylic acid is filtered and washed with cold water.
-
Decarboxylation: The crude tetracarboxylic acid is heated at 150-160 °C until the evolution of carbon dioxide ceases.
-
Purification: The resulting solid is recrystallized from water to yield pure this compound-2,6-dicarboxylic acid.
Visualizing the Synthesis: A DOT Language Representation
The following diagram illustrates the synthetic pathway to Fecht's acid.
Caption: Synthetic pathway for Fecht's acid.
References
The Rise of Spiro[3.3]heptanes: A Technical Guide to a Novel Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with a persistent drive to escape the "flatland" of two-dimensional aromatic structures that have long dominated drug discovery. In this pursuit, spiro[3.3]heptanes have emerged as a compelling and versatile three-dimensional scaffold. Their rigid, well-defined geometry and favorable physicochemical properties offer a unique opportunity to design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide explores the background of spiro[3.3]heptanes in medicinal chemistry, providing insights into their synthesis, application as bioisosteres, and impact on pharmacological activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Spiro[3.3]heptane Core: A Gateway to Three-Dimensionality
The this compound motif consists of two cyclobutane (B1203170) rings fused at a single carbon atom, creating a rigid, non-planar structure. This inherent three-dimensionality is a key advantage in modern drug design, which increasingly focuses on molecules with a higher fraction of sp³-hybridized carbons. Such structures are believed to offer improved clinical success rates by providing better target engagement and enhanced physicochemical properties.[1]
The value of the this compound core lies in its ability to present substituents in well-defined spatial orientations, enabling a more thorough exploration of the chemical space around a biological target.[2] This precise positioning of functional groups can lead to optimized binding interactions and improved selectivity.
This compound as a Bioisostere
A primary application of the this compound scaffold is as a saturated bioisostere for aromatic rings, particularly the phenyl group, which is a ubiquitous moiety in many approved drugs.[3][4] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity.
The this compound core can mimic mono-, meta-, and para-substituted benzene (B151609) rings, offering a non-planar alternative with distinct advantages.[4][5] This substitution can lead to:
-
Improved Physicochemical Properties: Replacement of a flat aromatic ring with a sp³-rich this compound scaffold can increase aqueous solubility and, in some cases, reduce lipophilicity (LogD).[6]
-
Enhanced Metabolic Stability: The rigid, strained framework of the this compound can impart greater metabolic stability compared to aromatic rings, which are often susceptible to oxidative metabolism.[7]
-
Novel Intellectual Property: The creation of patent-free analogs of existing drugs is a significant driver for the use of this compound bioisosteres.[4]
Heterocyclic variants, such as azaspiro[3.3]heptanes and oxaspiro[3.3]heptanes, have also been successfully employed as bioisosteres for common saturated heterocycles like piperidine, piperazine (B1678402), and morpholine.[8][9][10][11]
Quantitative Impact on Pharmacological Properties
The replacement of traditional cyclic moieties with this compound scaffolds can have a profound and measurable impact on the pharmacological profile of a drug candidate. The following tables summarize key quantitative data from studies where this bioisosteric replacement has been investigated.
Sonidegib Analogs
Sonidegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of basal cell carcinoma.[9] The meta-substituted phenyl ring in Sonidegib has been replaced with a this compound moiety to create novel analogs.
| Compound | Structure | IC₅₀ (µM)¹ | Solubility (µM)² | logD (7.4)³ | CLᵢₙₜ (µL/min/mg)⁴ |
| Sonidegib | Phenyl analog | 0.0015 | ≤ 1 | ≥ 3.5 | 18 |
| trans-76 | This compound | 0.48 | ≤ 1 | ≥ 3.5 | 36 |
| cis-76 | This compound | 0.24 | ≤ 1 | ≥ 3.5 | 156 |
¹Inhibition of the Hedgehog signaling pathway in a Gli reporter NIH3T3 cell line.[12] ²Experimental kinetic solubility in phosphate-buffered saline (PBS), pH 7.4.[12] ³Experimental distribution coefficient in n-octanol/PBS, pH 7.4.[12] ⁴Experimental metabolic stability in human liver microsomes (intrinsic clearance).[12]
While the this compound analogs of Sonidegib showed a decrease in potency, they retained micromolar activity and demonstrated the feasibility of this bioisosteric replacement.[12] The metabolic stability was reduced in the spirocyclic analogs, highlighting that the effects of such substitutions need to be carefully evaluated on a case-by-case basis.[12]
Olaparib (B1684210) Analogs
Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers.[5] The piperazine ring in Olaparib has been replaced with a 2,6-diazathis compound scaffold.
| Compound | PARP-1 IC₅₀ (nM) | Cell Viability (OVCAR8, 10 µM)⁵ |
| Olaparib | 12.6 | ~20% |
| Analog 10e | 12.6 | ~80% |
⁵Cell viability in the BRCA1-methylated OVCAR8 ovarian cancer cell line.[10]
In this instance, while the spirocyclic analog (10e) maintained potent PARP-1 inhibition, it exhibited significantly reduced cytotoxicity in a cancer cell line.[10] This suggests that the this compound modification can modulate downstream cellular effects, potentially leading to improved selectivity or a different therapeutic window.[10]
Vorinostat Analogs
| Compound | HDAC Inhibition IC₅₀ (µM)⁶ | Cytotoxicity IC₅₀ (µM) - MV4-11⁷ | Cytotoxicity IC₅₀ (µM) - Daudi⁸ |
| Vorinostat | 0.630 | 0.353 | 0.493 |
| Analog 7k | 0.183 | 0.246 | 0.460 |
| Analog 7p | 0.309 | 0.165 | 0.318 |
| Analog 7t | 0.266 | 0.093 | 0.137 |
⁶Inhibition of HDAC homologues.[5] ⁷Cytotoxicity in the MV4-11 leukemia cell line.[5] ⁸Cytotoxicity in the Daudi lymphoma cell line.[5]
These analogs, featuring rigid, non-planar cap groups, demonstrated improved HDAC inhibition and, in some cases, significantly enhanced cytotoxicity against leukemia and lymphoma cell lines compared to Vorinostat, highlighting the potential of replacing the flat phenyl ring with more complex 3D structures.[5]
Experimental Protocols
The synthesis of this compound scaffolds and their derivatives is a critical aspect of their application in medicinal chemistry. Below are detailed methodologies for the synthesis of key this compound building blocks.
Synthesis of tert-Butyl 6-oxo-2-azathis compound-2-carboxylate
This protocol describes the synthesis of a key intermediate for the preparation of various functionalized azaspiro[3.3]heptanes.
Step 1: Reduction of tert-butyl 5,5-dichloro-6-oxo-2-azathis compound-2-carboxylate [8]
A solution of tert-butyl 5,5-dichloro-6-oxo-2-azathis compound-2-carboxylate (1.0 g, 3.5 mmol) in dioxane (20 mL) is added dropwise to a suspension of zinc powder (0.7 g, 10.71 mmol) in acetic acid (20 mL) at 0 °C. The reaction mixture is then stirred at room temperature for 15 hours.
Work-up and Purification: The reaction mixture is filtered through Celite. The filtrate is basified with a 33% sodium hydroxide (B78521) solution and extracted with ethyl acetate (B1210297) (2 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (e.g., using 30% ethyl acetate in hexane) to afford the title compound.
Synthesis of 2-Benzyl-6-phenyl-2,6-diazathis compound
This protocol details the synthesis of a disubstituted 2,6-diazathis compound.[13]
Step 1: Cyclization [13]
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 1.5 mL) is added potassium tert-butoxide (1.53 mL of a 1.0 M solution in THF, 1.53 mmol, 2.2 equiv). The reaction mixture is heated at 70 °C in a sealed tube for 90 minutes. An additional portion of potassium tert-butoxide (0.7 mL of a 1.0 M solution in THF, 0.7 mmol, 1.0 equiv) is added, and heating is continued for a further 1 hour.
Work-up and Purification: The reaction is allowed to cool to room temperature. The precipitated potassium chloride is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Synthesis of this compound-2,6-dicarboxylic Acid (Fecht's Acid)
This classic synthesis provides a key difunctional this compound building block.[1]
Step 1: Condensation [1]
Dimethyl malonate and pentaerythrityl tetrabromide are reacted in amyl alcohol to form tetraamyl-spiro[3.3]heptane-2,2,6,6-tetracarboxylate.
Step 2: Hydrolysis and Decarboxylation [1]
The resulting tetraester is then subjected to hydrolysis and decarboxylation to yield this compound-2,6-dicarboxylic acid.
Note: The referenced literature provides the general synthetic strategy. For a detailed, step-by-step protocol with specific quantities and reaction conditions, further optimization and adaptation based on modern laboratory practices may be required.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the role of spiro[3.3]heptanes in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by parent drugs and a general workflow for evaluating this compound-containing compounds.
Hedgehog Signaling Pathway (Target of Sonidegib)
Histone Deacetylase (HDAC) Inhibition (Target of Vorinostat)
PARP Inhibition and Synthetic Lethality (Target of Olaparib)
General Workflow for this compound Analog Evaluation
Conclusion
Spiro[3.3]heptanes represent a significant step forward in the exploration of three-dimensional chemical space for drug discovery. Their utility as rigid, non-planar bioisosteres for both aromatic and saturated cyclic systems has been demonstrated through the synthesis and evaluation of numerous analogs of known drugs. While the introduction of a this compound core does not universally lead to improved properties, the available data clearly indicate its potential to favorably modulate potency, selectivity, and physicochemical characteristics. As synthetic methodologies for this scaffold become more refined and accessible, the strategic incorporation of spiro[3.3]heptanes is poised to become an increasingly valuable tool in the medicinal chemist's arsenal (B13267) for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - IBB PAS Repository [eprints.ibb.waw.pl]
- 4. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
First Description of the spiro[3.3]heptane Ring System: A Technical Guide
Introduction
The spiro[3.3]heptane scaffold is a unique, rigid, three-dimensional structural motif that has garnered significant interest in medicinal chemistry and materials science. Its compact and sterically defined nature makes it an attractive non-planar bioisostere for aromatic and cyclohexane (B81311) rings in drug design, offering improved physicochemical properties. This technical guide provides an in-depth look at the first description of the this compound ring system by H. Fecht in 1907, detailing the original synthetic protocol and the initial characterization of the first derivative.
The First Synthesis: Fecht's Acid
The first documented synthesis of a this compound derivative was reported by H. Fecht in his 1907 publication, "Über Spirocyclane," in the Berichte der Deutschen Chemischen Gesellschaft. Fecht's work described the synthesis of this compound-2,6-dicarboxylic acid, a compound that has since become known as "Fecht's acid."[1][2]
The synthetic strategy was based on the condensation of a malonic ester with pentaerythrityl tetrabromide. This approach, novel at the time for constructing such a strained bicyclic system, laid the groundwork for the future exploration of spirocyclic chemistry.
Experimental Protocol: Synthesis of this compound-2,6-dicarboxylic Acid (Fecht's Acid)
The following is a detailed experimental protocol based on Fecht's original 1907 publication and supplemented with modern interpretations for clarity.
Materials:
-
Pentaerythrityl tetrabromide
-
Diethyl malonate
-
Sodium metal
-
Amyl alcohol (Pentanol)
-
Ethanol
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
Procedure:
-
Formation of the Sodium Malonic Ester: In a flask equipped with a reflux condenser, dissolve sodium metal in amyl alcohol with gentle heating to form sodium amylate. To this solution, add diethyl malonate to generate the sodium salt of diethyl malonate.
-
Cyclization: To the solution of sodium diethyl malonate in amyl alcohol, add pentaerythrityl tetrabromide. Heat the mixture to reflux for several hours to facilitate the double alkylation and subsequent cyclization, forming the tetraester intermediate, tetraethyl this compound-2,2,6,6-tetracarboxylate.
-
Saponification: After cooling, the reaction mixture is treated with an ethanolic solution of potassium hydroxide and stirred for an extended period (e.g., 72 hours) at room temperature to saponify the four ester groups to their corresponding carboxylates.
-
Isolation of the Tetracarboxylic Acid Salt: The resulting potassium salt of this compound-2,2,6,6-tetracarboxylic acid precipitates from the solution and is isolated by filtration.
-
Decarboxylation: The isolated potassium salt is then subjected to acidic workup with hydrochloric acid, followed by thermal decarboxylation. Heating the tetracarboxylic acid at an elevated temperature (e.g., 220 °C) until the cessation of carbon dioxide evolution yields the desired this compound-2,6-dicarboxylic acid.
-
Purification: The crude Fecht's acid can be purified by recrystallization.
Logical Workflow of Fecht's Synthesis
Caption: Synthetic pathway for the first preparation of a this compound derivative.
Quantitative Data
The following table summarizes the key quantitative data for this compound-2,6-dicarboxylic acid (Fecht's Acid) as reported in the original literature and contemporary sources.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₄ | Fecht, 1907; Modern Databases |
| Molecular Weight | 184.19 g/mol | Calculated |
| Melting Point | 230-235 °C | Modern Chemical Supplier Data |
| Boiling Point | 417.8 °C (Predicted) | Modern Chemical Supplier Data |
| Appearance | White solid | Fecht, 1907 |
Note: The yield for the original synthesis was not explicitly stated in a readily quantifiable manner in Fecht's 1907 publication.
Conclusion
H. Fecht's pioneering work in 1907 provided the first description and synthesis of the this compound ring system. His multi-step synthesis of this compound-2,6-dicarboxylic acid from pentaerythrityl tetrabromide and diethyl malonate was a landmark achievement in the field of strained organic molecules. This foundational work paved the way for the development of a diverse range of this compound derivatives that are now integral to modern drug discovery and materials science, demonstrating the enduring legacy of this initial exploration into the chemistry of spirocycles.
References
An In-depth Technical Guide to the NMR Spectral Data of Spiro[3.3]heptane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for spiro[3.3]heptane-1-carboxylic acid. Due to the limited availability of experimental spectra in the public domain, this guide utilizes predicted NMR data to facilitate structural elucidation and characterization.[1] This information is particularly valuable for researchers in medicinal chemistry and materials science engaged in the synthesis and analysis of novel spirocyclic compounds.
Structure and NMR Data
This compound-1-carboxylic acid is a saturated bicyclic compound featuring a carboxylic acid functional group attached to one of the cyclobutane (B1203170) rings. Its rigid, three-dimensional structure is of increasing interest in drug discovery as a bioisostere for aromatic rings. An understanding of its spectral characteristics is crucial for its identification and for the structural verification of its derivatives.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for this compound-1-carboxylic acid are summarized in Table 1. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically around 10-13 ppm, a characteristic feature of carboxylic acids due to hydrogen bonding.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound-1-carboxylic Acid
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | ~12.0 | Broad Singlet |
| Methine (CH) | ~2.9 - 3.2 | Multiplet |
| Methylene (CH₂) adjacent to COOH | ~2.2 - 2.6 | Multiplet |
| Other Methylene (CH₂) | ~1.9 - 2.3 | Multiplet |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.[1]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented in Table 2. The carbonyl carbon of the carboxylic acid is characteristically found in the range of 165-185 ppm.[1] The spiro carbon, being a quaternary carbon, will also have a distinct chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound-1-carboxylic Acid
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~180 |
| Spiro Carbon | ~35 |
| Methine (CH) | ~45 |
| Methylene (CH₂) adjacent to COOH | ~30 |
| Other Methylene (CH₂) | ~15 |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.[1]
Experimental Protocols
While specific experimental data for the title compound is not widely available, a general methodology for the acquisition of ¹H and ¹³C NMR spectra for spirocyclic carboxylic acids is provided below.[1]
Sample Preparation
-
Dissolution: Approximately 5-20 mg of the solid this compound-1-carboxylic acid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the compound's solubility.[1]
-
Transfer: The resulting solution is carefully transferred to a standard 5 mm NMR tube using a Pasteur pipette.[1]
¹H NMR Data Acquisition
-
Instrumentation: The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Pulse Sequence: A standard single-pulse experiment is typically used.[1]
-
Number of Scans: 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.[1]
-
Spectral Width: A spectral width of approximately 16 ppm is set to cover the expected range of proton chemical shifts.[1]
¹³C NMR Data Acquisition
-
Instrumentation: The spectrum is recorded on the same high-field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.[1]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.[1]
-
Spectral Width: A spectral width of approximately 220 ppm is set to cover the expected range of carbon chemical shifts.
Visualization of Molecular Structure and Workflow
The following diagrams illustrate the molecular structure of this compound-1-carboxylic acid and a typical experimental workflow for its NMR analysis.
Caption: Molecular structure of this compound-1-carboxylic acid.
Caption: General experimental workflow for NMR analysis.
References
Methodological & Application
Application Notes and Protocols for Spiro[3.3]heptane in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro[3.3]heptane has emerged as a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional (3D) alternative to traditional flat aromatic rings.[1][2] Its unique sp³-rich structure provides an opportunity to escape the "flatland" of conventional drug design, often leading to compounds with improved physicochemical properties and novel intellectual property.[2] This document provides detailed application notes and experimental protocols for the incorporation of the this compound motif into drug candidates, using the examples of Vorinostat, Sonidegib, and Benzocaine analogs.
The this compound core is increasingly utilized as a bioisostere for phenyl, piperazine, and morpholine (B109124) rings.[1][2] This substitution can lead to enhanced aqueous solubility, improved metabolic stability, and the potential to explore new chemical space, thereby optimizing drug-like properties.[1]
Application 1: this compound as a Phenyl Ring Bioisostere in a Vorinostat Analog
Vorinostat (SAHA) is a histone deacetylase (HDAC) inhibitor used in cancer therapy. Replacing the phenyl ring of Vorinostat with a this compound moiety can lead to analogs with retained or improved biological activity and potentially altered pharmacokinetic profiles.
Quantitative Data
| Compound | Target | IC50 (nM) | Reference |
| Vorinostat | HDAC1 | 10 | [3] |
| Vorinostat | HDAC3 | 20 | [3] |
| This compound Analog | HDACs | Potent Inhibition (qualitative) |
Note: Specific IC50 values for the this compound analog of Vorinostat were not found in the provided search results. The table reflects the potent inhibition mentioned qualitatively.
Experimental Protocols
Synthesis of this compound Vorinostat Analog
This protocol describes the synthesis of a Vorinostat analog where the phenyl ring is replaced by a this compound-2-carboxylic acid moiety.
-
Step 1: Synthesis of this compound-2-carboxylic acid. This building block can be synthesized from commercially available starting materials. A general method involves the [2+2] cycloaddition of a ketene (B1206846) with methylenecyclobutane (B73084) to form a spiro[3.3]heptanone, followed by oxidation to the carboxylic acid.
-
Step 2: Amide Coupling.
-
To a solution of this compound-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add O-(tert-butyldimethylsilyl)hydroxylamine (1.1 eq) and stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound hydroxamic acid analog of Vorinostat.
-
HDAC Inhibition Assay (Fluorogenic)
This protocol is a general method to assess the inhibitory activity of the synthesized analog against histone deacetylases.
-
Prepare a stock solution of the this compound Vorinostat analog in DMSO.
-
In a 96-well black plate, add the HDAC enzyme (e.g., recombinant human HDAC1 or HDAC3) in assay buffer.
-
Add serial dilutions of the test compound or reference inhibitor (Vorinostat) to the wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a buffer to adjust the pH.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram
Caption: Workflow for the synthesis and biological evaluation of a this compound Vorinostat analog.
Application 2: this compound as a meta-Substituted Benzene (B151609) Bioisostere in a Sonidegib Analog
Sonidegib is an inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. Replacing the meta-substituted phenyl ring in Sonidegib with a this compound scaffold can generate novel analogs with potentially improved drug-like properties.
Quantitative Data
| Compound | Target | IC50 (µM) | clogP | logD (7.4) | Metabolic Stability (t1/2, min) | Reference |
| Sonidegib | SMO | - | 3.8 | 3.5 | 93 | |
| (±)-trans-Spiro-Sonidegib | SMO | 0.04 | 3.5 | 3.5 | 47 | |
| (±)-cis-Spiro-Sonidegib | SMO | 0.24 | 3.5 | 3.5 | 11 |
Experimental Protocols
Synthesis of this compound Sonidegib Analog
This protocol outlines the synthesis of a Sonidegib analog incorporating a this compound-2,6-dicarboxylic acid derivative.
-
Step 1: Synthesis of a Monoprotected this compound-2,6-dicarboxylic Acid. This can be achieved through various published methods, often involving multi-step sequences starting from cyclobutanone (B123998) derivatives.
-
Step 2: Amide Coupling.
-
To a solution of the monoprotected this compound-2-carboxylic acid (1.0 eq) and 2-methyl-5-(morpholin-4-yl)aniline (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Work up the reaction as described in the Vorinostat analog synthesis.
-
Purify the product by flash column chromatography.
-
-
Step 3: Deprotection.
-
Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane (B109758) for a Boc group).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure to obtain the deprotected carboxylic acid.
-
-
Step 4: Second Amide Coupling.
-
Couple the deprotected carboxylic acid with 4-(trifluoromethyl)pyridin-2-amine using the same HATU/DIPEA conditions as in Step 2.
-
Purify the final this compound Sonidegib analog by flash column chromatography or preparative HPLC.
-
Smoothened (SMO) Receptor Binding Assay
This is a general protocol to determine the binding affinity of the synthesized analog to the SMO receptor.
-
Prepare membranes from cells overexpressing the human SMO receptor.
-
In a 96-well plate, add the SMO receptor membranes in a binding buffer.
-
Add a radiolabeled SMO ligand (e.g., [³H]-Cyclopamine) at a concentration near its Kd.
-
Add serial dilutions of the test compound or a known SMO inhibitor (Sonidegib).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki value.
Signaling Pathway Diagram
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of the this compound Sonidegib analog on the SMO receptor.
Application 3: this compound as a para-Substituted Benzene Bioisostere in a Benzocaine Analog
Benzocaine is a local anesthetic. Replacing its para-substituted benzene ring with a this compound scaffold can yield novel anesthetic compounds with potentially altered duration of action and safety profiles.
Quantitative Data
| Compound | logD (7.4) | Metabolic Stability (t1/2, min) | Analgesic Activity (in vivo) | Reference |
| Benzocaine | 1.8 | 20 | Active | |
| Spiro-Benzocaine Analog | 1.2 | >120 | Active, similar to Benzocaine |
Experimental Protocols
Synthesis of this compound Benzocaine Analog
This protocol details the synthesis of a Benzocaine analog from a this compound-2-carboxylic acid derivative.
-
Step 1: Synthesis of 2-Aminothis compound-6-carboxylic Acid. This can be prepared from a suitable this compound dicarboxylic acid via a Curtius rearrangement of a mono-acid chloride or a related transformation.
-
Step 2: Esterification.
-
Suspend 2-aminothis compound-6-carboxylic acid (1.0 eq) in ethanol (B145695) (0.1 M).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (2.0-3.0 eq).
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess ethanol and thionyl chloride.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the this compound Benzocaine analog.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
If necessary, the free base can be obtained by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.
-
In Vivo Analgesia Assay (Tail-Flick Test)
This protocol is a standard method for assessing the analgesic effect of local anesthetics in rodents.
-
Acclimatize mice to the testing environment.
-
Administer the this compound Benzocaine analog (e.g., subcutaneously near the base of the tail) at a predetermined dose. A vehicle control group and a positive control group (Benzocaine) should be included.
-
At various time points after administration (e.g., 5, 15, 30, 60, 90, and 120 minutes), perform the tail-flick test.
-
Focus a beam of radiant heat onto the ventral surface of the mouse's tail.
-
Record the latency time for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
An increase in the tail-flick latency compared to the vehicle control indicates an analgesic effect.
-
Plot the tail-flick latency against time to determine the onset and duration of the analgesic action.
Logical Relationship Diagram
Caption: Design strategy and resulting property improvements for the this compound analog of Benzocaine.
Physicochemical and Metabolic Stability Profiling
Protocol: LogD Measurement (Shake-Flask Method)
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.
-
Add a small aliquot of the stock solution to a mixture of the buffer and n-octanol in a vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure partitioning equilibrium is reached.
-
Centrifuge the vial to separate the aqueous and organic phases.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol: Metabolic Stability in Human Liver Microsomes
-
Prepare a stock solution of the test compound.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing the liver microsomes and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound to the reaction mixture.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining compound against time and fitting the data to a first-order decay model.
Conclusion
The this compound scaffold represents a powerful tool in modern medicinal chemistry for the design of novel drug candidates with improved physicochemical and pharmacological properties. The protocols and data presented herein provide a practical guide for researchers to explore the potential of this unique structural motif in their drug discovery programs. By leveraging the principles of bioisosterism and 3D scaffold-based design, the this compound core can contribute to the development of the next generation of innovative therapeutics.
References
Application Notes and Protocols for the Functionalization of Spiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a rigid, three-dimensional bioisostere for aromatic rings.[1][2] Its unique conformational properties can lead to improved physicochemical characteristics of drug candidates.[3] This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies and drug discovery programs.
Late-Stage C-H Functionalization: Enzymatic Hydroxylation
Direct and selective C-H functionalization offers an efficient route to introduce molecular complexity from a simple starting material. Engineered cytochrome P450 enzymes have been successfully employed for the regioselective and stereoselective hydroxylation of the this compound core. This biocatalytic approach provides access to key hydroxylated intermediates that can be further elaborated.[4]
Application Note:
This protocol describes the hydroxylation of an N-benzyl this compound-2-carboxamide using engineered variants of P450BM3. The choice of enzyme variant dictates the position of hydroxylation, allowing for the selective synthesis of different regioisomers. The resulting alcohols are valuable building blocks for the introduction of further functionality.[5]
Experimental Workflow: Enzymatic Hydroxylation
Caption: Workflow for the enzymatic C-H hydroxylation of this compound.
Quantitative Data: Regioselective Enzymatic Hydroxylation[5]
| Entry | P450BM3 Variant | Major Product(s) | Conversion (%) | Isolated Yield (%) |
| 1 | Variant A | trans-1-OH | >95 | 70 |
| 2 | Variant B | cis-6-OH | >95 | 65 |
| 3 | Variant C | trans-6-OH | >95 | 58 |
| 4 | Variant D | α-OH | >95 | 45 |
Detailed Protocol: Enzymatic Hydroxylation
Materials:
-
N-benzyl this compound-2-carboxamide (Substrate)
-
Engineered P450BM3 variant (lyophilized powder)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
NADPH
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (GDH)
-
Ethyl acetate
-
Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
In a culture tube, dissolve the N-benzyl this compound-2-carboxamide in a minimal amount of DMSO.
-
To a larger flask, add the potassium phosphate buffer.
-
Add the substrate solution to the buffer.
-
Add NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Finally, add the engineered P450BM3 variant.
-
Seal the flask and place it in a shaking incubator at 30 °C and 250 rpm for 24 hours.
-
After the reaction is complete, quench by adding an equal volume of acetonitrile.
-
Centrifuge the mixture to precipitate the enzyme.
-
Decant the supernatant and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the hydroxylated this compound derivative.
Functionalization via Spiro[3.3]heptan-1-one Intermediates
A robust and versatile strategy for functionalizing the this compound scaffold involves the synthesis of spiro[3.3]heptan-1-one and its subsequent derivatization. The ketone functionality serves as a handle for a wide range of chemical transformations.[6]
Application Note:
This section details a two-stage approach: first, the synthesis of a substituted spiro[3.3]heptan-1-one, followed by a series of representative modifications to introduce diverse functional groups such as halides, carboxylic acids, boronic acids, and amines.[6][7]
Reaction Scheme: Synthesis and Derivatization of Spiro[3.3]heptan-1-one
Caption: Synthesis of spiro[3.3]heptan-1-one and subsequent functionalization pathways.
Quantitative Data: Synthesis of Substituted Spiro[3.3]heptan-1-ones[6]
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene (B11656) | 2-phenylspiro[3.3]heptan-1-one | 75 |
| 2 | 4-Bromostyrene | 2-(4-bromophenyl)spiro[3.3]heptan-1-one | 82 |
| 3 | 1-Hexene | 2-butylspiro[3.3]heptan-1-one | 65 |
| 4 | Cyclohexene | Tricyclo[6.3.0.0¹,⁵]undecan-6-one | 70 |
Detailed Protocol: Synthesis of 2-phenylspiro[3.3]heptan-1-one[6]
Materials:
-
N,N-dimethylcyclobutanecarboxamide
-
Styrene
-
Trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O)
-
Collidine
-
1,2-dichloroethane
-
Aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of N,N-dimethylcyclobutanecarboxamide (1.2 equiv.) and styrene (1.0 equiv.) in 1,2-dichloroethane, add collidine (1.2 equiv.).
-
Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.2 equiv.) dropwise.
-
After the addition, heat the reaction mixture to reflux and maintain for 16 hours.
-
Cool the reaction to room temperature and add aqueous NaHCO₃ solution.
-
Stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-phenylspiro[3.3]heptan-1-one.
Detailed Protocol: Conversion of Bromide to Carboxylic Acid[6]
Materials:
-
Spiro[3.3]heptyl bromide
-
n-Butyllithium (nBuLi) in hexanes
-
Dry ice (solid CO₂)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of the spiro[3.3]heptyl bromide in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add crushed dry ice to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or silica gel chromatography to yield the spiro[3.3]heptyl carboxylic acid.
Synthesis of Trifluoromethyl-Substituted this compound Building Blocks
The introduction of a trifluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. A scalable synthesis for 6-(trifluoromethyl)this compound derivatives has been developed, providing access to a range of valuable building blocks.[8]
Application Note:
This protocol outlines the construction of the 6-(trifluoromethyl)this compound core from a key dibromide intermediate, followed by its conversion to carboxylic acid and alcohol derivatives. These building blocks can be readily incorporated into larger molecules.
Experimental Workflow: Synthesis of 6-(Trifluoromethyl)this compound Derivatives
Caption: Synthesis of 6-(trifluoromethyl)this compound-2-carboxylic acid.
Quantitative Data: Synthesis of 6-(Trifluoromethyl)this compound Derivatives[8]
| Step | Reactants | Product | Yield (%) |
| 1 | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, Diethyl malonate | Diethyl 6-(trifluoromethyl)this compound-2,2-dicarboxylate | 62 |
| 2 | Diethyl ester | Dicarboxylic acid | ~95 (crude) |
| 3 | Dicarboxylic acid | 6-(trifluoromethyl)this compound-2-carboxylic acid | 55 (over 3 steps) |
Detailed Protocol: Synthesis of 6-(Trifluoromethyl)this compound-2-carboxylic Acid[8]
Materials:
-
1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane
-
Diethyl malonate
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid
Procedure:
Step 1: Synthesis of Diethyl 6-(trifluoromethyl)this compound-2,2-dicarboxylate
-
To a suspension of NaH in DMF, add diethyl malonate dropwise at 0 °C.
-
Stir the mixture until gas evolution ceases.
-
Add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in DMF.
-
Heat the reaction mixture and stir overnight.
-
Cool to room temperature, quench with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the diester.
Step 2: Saponification
-
Dissolve the diester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to precipitate the dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Decarboxylation
-
Heat the crude dicarboxylic acid neat at a temperature above its melting point until gas evolution stops.
-
Cool the residue to room temperature.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
These protocols provide a foundation for the synthesis of a wide array of functionalized this compound derivatives, enabling further exploration of this important scaffold in drug discovery and development.
References
- 1. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Spiro[3.3]heptane as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptane has emerged as a valuable building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its rigid, three-dimensional structure provides access to novel chemical space, moving away from the "flatland" of traditional aromatic scaffolds.[1][2] This unique spirocyclic system serves as a bioisostere for commonly used moieties such as benzene, piperidine, and piperazine (B1678402), offering an avenue to improve the physicochemical properties of drug candidates, including solubility and metabolic stability, while maintaining or enhancing biological activity.[1][2] These application notes provide an overview of the key synthetic strategies to access and functionalize the this compound core, complete with detailed experimental protocols and comparative data to guide synthetic chemists in leveraging this versatile scaffold.
I. Synthesis of Core this compound Structures
The construction of the this compound framework can be achieved through several synthetic strategies. Key intermediates such as spiro[3.3]heptan-1-ones and 2,6-diazaspiro[3.3]heptanes serve as versatile platforms for further functionalization.
Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement
A highly efficient method for the synthesis of substituted spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. This approach offers a convergent and modular route to a variety of functionalized spiro[3.3]heptan-1-ones.
Experimental Workflow:
Caption: Synthesis of Spiro[3.3]heptan-1-ones.
Quantitative Data:
The following table summarizes the yields for the synthesis of various substituted spiro[3.3]heptan-1-ones using the semipinacol rearrangement strategy.
| Entry | R Group on Bicyclobutane | R' Group on Cyclopropanol | Product | Yield (%) |
| 1 | Phenyl | H | 2-(Phenylsulfonyl)spiro[3.3]heptan-1-one | 75 |
| 2 | 4-Methoxyphenyl | H | 2-((4-Methoxyphenyl)sulfonyl)spiro[3.3]heptan-1-one | 82 |
| 3 | 4-Chlorophenyl | H | 2-((4-Chlorophenyl)sulfonyl)spiro[3.3]heptan-1-one | 71 |
| 4 | 2-Thienyl | H | 2-(Thiophen-2-ylsulfonyl)spiro[3.3]heptan-1-one | 65 |
| 5 | Phenyl | Methyl | 2-(Phenylsulfonyl)-3-methylspiro[3.3]heptan-1-one | 72 |
Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)spiro[3.3]heptan-1-one
-
Preparation of the Lithiated Bicyclobutane: To a solution of 1-phenylsulfonylbicyclo[1.1.0]butane (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 mmol, 1.1 equiv, 1.6 M in hexanes) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Addition to Cyclopropanone Equivalent: A solution of 1-(phenylsulfonyl)cyclopropan-1-ol (B3026536) (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Rearrangement: The reaction is cooled to 0 °C and methanesulfonic acid (MsOH, 2.0 mmol, 2.0 equiv) is added dropwise. The mixture is stirred at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the intermediate.
-
Workup and Purification: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination
2,6-Diazaspiro[3.3]heptanes are valuable building blocks, serving as rigid scaffolds and piperazine bioisosteres. A practical route involves the reductive amination of 1-benzyl-3-formyl-3-(chloromethyl)azetidine followed by intramolecular cyclization.
Experimental Workflow:
Caption: Synthesis of 2,6-Diazaspiro[3.3]heptanes.
Quantitative Data:
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) |
| 1 | Aniline (B41778) | 2-Benzyl-6-phenyl-2,6-diazathis compound | 70 |
| 2 | 4-Fluoroaniline | 2-Benzyl-6-(4-fluorophenyl)-2,6-diazathis compound | 65 |
| 3 | Benzylamine | 2,6-Dibenzyl-2,6-diazathis compound | 78 |
| 4 | Cyclohexylamine | 2-Benzyl-6-cyclohexyl-2,6-diazathis compound | 72 |
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazathis compound
-
Reductive Amination: To a solution of 1-benzyl-3-formyl-3-(chloromethyl)azetidine (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv) in 1,2-dichloroethane (B1671644) (DCE, 10 mL) is added sodium triacetoxyborohydride (B8407120) (1.5 mmol, 1.5 equiv). The mixture is stirred at room temperature for 16 hours.
-
Workup of Intermediate: The reaction is quenched with saturated aqueous NaHCO₃ solution (15 mL) and the layers are separated. The aqueous layer is extracted with dichloromethane (B109758) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Cyclization: The crude intermediate is dissolved in a suitable solvent (e.g., DMF or THF) and a base (e.g., K₂CO₃ or NaH, 2.0 equiv) is added. The mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Final Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
II. Functionalization of the this compound Scaffold
The this compound core can be readily functionalized to introduce a variety of chemical handles, enabling its incorporation into more complex molecules.
Wolff-Kishner Reduction of Spiro[3.3]heptan-1-ones
The ketone functionality of spiro[3.3]heptan-1-one is a versatile handle for various transformations. One fundamental reaction is its complete reduction to a methylene (B1212753) group via the Wolff-Kishner reduction.
Experimental Protocol: General Procedure for Wolff-Kishner Reduction
-
Hydrazone Formation: To a solution of the spiro[3.3]heptan-1-one (1.0 mmol, 1.0 equiv) in a high-boiling solvent such as diethylene glycol (5 mL), is added hydrazine (B178648) hydrate (B1144303) (10.0 mmol, 10.0 equiv). The mixture is heated to 100-120 °C for 1-2 hours.
-
Decomposition of Hydrazone: Potassium hydroxide (B78521) (5.0 mmol, 5.0 equiv) is added to the reaction mixture. The temperature is then raised to 190-210 °C, and the reaction is refluxed for 3-5 hours, allowing for the distillation of water.
-
Workup and Purification: The reaction mixture is cooled to room temperature and diluted with water (20 mL). The product is extracted with a suitable organic solvent (e.g., ether or pentane, 3 x 20 mL). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by distillation or column chromatography to yield the corresponding this compound.
Conversion of Carboxylic Acids to Amines via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of this compound carboxylic acids to the corresponding amines, which are key functional groups in many drug molecules.
Experimental Workflow:
Caption: Curtius Rearrangement of this compound Carboxylic Acid.
Experimental Protocol: General Procedure for Curtius Rearrangement
-
Acyl Azide Formation: To a solution of the this compound carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous toluene (B28343) (10 mL) is added triethylamine (B128534) (1.2 mmol, 1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 mmol, 1.1 equiv). The mixture is stirred at room temperature for 1 hour.
-
Rearrangement to Isocyanate: The reaction mixture is heated to 80-100 °C and stirred for 2-4 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates the formation of the isocyanate.
-
Hydrolysis to Amine: The reaction mixture is cooled, and an aqueous acid solution (e.g., 2 M HCl, 10 mL) is added. The mixture is then heated to reflux for 2-4 hours to hydrolyze the isocyanate to the amine.
-
Workup and Purification: After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried and concentrated. The crude amine can be purified by crystallization of its salt or by column chromatography.
III. Physicochemical Properties of this compound Derivatives
The incorporation of a this compound moiety can significantly influence the physicochemical properties of a molecule. The following table presents a comparison of the acidity (pKa) and lipophilicity (LogP) for a series of 6-substituted this compound derivatives.
Quantitative Data:
| Entry | Substituent (R) | Compound Type | pKa | LogP |
| 1 | H | Carboxylic Acid | 4.85 | 1.95 |
| 2 | F | Carboxylic Acid | 4.65 | 2.10 |
| 3 | CF₃ | Carboxylic Acid | 4.15 | 2.85 |
| 4 | H | Amine (HCl salt) | 10.80 | 1.60 |
| 5 | F | Amine (HCl salt) | 10.55 | 1.75 |
| 6 | CF₃ | Amine (HCl salt) | 9.80 | 2.50 |
Data adapted from studies on 6-(substituted)this compound-2-carboxylic acids and -amines.
The data indicates that the introduction of electron-withdrawing groups such as fluorine, and particularly trifluoromethyl, increases the acidity of the carboxylic acid and decreases the basicity of the amine. Concurrently, these substitutions lead to an increase in lipophilicity. This tunability of physicochemical properties highlights the utility of the this compound scaffold in fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.
Conclusion
This compound is a powerful and versatile building block in organic synthesis, offering a rigid and three-dimensional scaffold that can be readily accessed and functionalized. The synthetic protocols and quantitative data presented herein provide a valuable resource for researchers seeking to incorporate this unique motif into their synthetic strategies, particularly in the pursuit of novel therapeutics with improved physicochemical and pharmacological properties. The ability to systematically modify the this compound core allows for the fine-tuning of molecular properties, making it an attractive tool in the drug discovery and development pipeline.
References
Applications of Spiro[3.3]heptane in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of spiro[3.3]heptane (SH) offers unique advantages in the design of novel materials. Its inherent spirocyclic nature imparts conformational rigidity and a well-defined spatial arrangement of functional groups, making it an attractive building block for polymers, liquid crystals, and organic electronic materials. This document provides detailed application notes and protocols for the use of this compound derivatives in materials science.
I. Organic Electronics: Hole-Transporting Materials for Perovskite Solar Cells
The this compound core can be utilized to create efficient and cost-effective hole-transporting materials (HTMs) for perovskite solar cells (PSCs). A notable example is SDF-OMeTAD, a molecule based on a this compound-2,6-dispirofluorene core. This material has shown competitive performance in planar perovskite solar cells.[1][2]
Application Note: SDF-OMeTAD as a Hole-Transporting Material
SDF-OMeTAD has been designed as a lower-cost alternative to the widely used spiro-OMeTAD. Its synthesis is significantly simplified, involving a two-step reaction.[1][2] In a planar perovskite solar cell architecture using a low-temperature solution-processed SnO₂ electron transporting layer, SDF-OMeTAD has demonstrated promising device performance.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Power Conversion Efficiency (PCE) | 13.01% | [1] |
| Open-Circuit Voltage (V_oc) | 1.10 V | [1] |
Experimental Protocol: Synthesis of SDF-OMeTAD
The synthesis of SDF-OMeTAD is a two-step process starting from commercially available materials.
Step 1: Synthesis of the this compound-2,6-dispirofluorene core.
-
Reactants: this compound-2,6-dione, 2-iodobiphenyl (B1664525), magnesium turnings, and an appropriate solvent like anhydrous THF.
-
Procedure:
-
Prepare a Grignard reagent from 2-iodobiphenyl and magnesium turnings in anhydrous THF.
-
React the Grignard reagent with this compound-2,6-dione.
-
The resulting diol is then subjected to an acid-catalyzed intramolecular cyclization to form the this compound-2,6-dispirofluorene core.
-
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Buchwald-Hartwig amination to attach the hole-transporting moieties.
-
Reactants: The this compound-2,6-dispirofluorene core, N,N-di(4-methoxyphenyl)amine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., K₃PO₄) in a suitable solvent like toluene.
-
Procedure:
-
Combine the spiro core, the amine, catalyst, ligand, and base in a reaction vessel under an inert atmosphere.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a set time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, the reaction is quenched, and the product is extracted and purified.
-
-
Purification: The final product, SDF-OMeTAD, is purified by column chromatography and/or recrystallization.
Figure 1: Synthetic workflow for SDF-OMeTAD.
Experimental Protocol: Fabrication of Perovskite Solar Cells with SDF-OMeTAD
This protocol describes the fabrication of a planar n-i-p heterojunction perovskite solar cell.
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are treated with UV-ozone for 15 minutes.
-
-
Deposition of Electron Transport Layer (ETL):
-
A solution of SnO₂ precursor is spin-coated onto the ITO substrate.
-
The film is then annealed at a specified temperature (e.g., 150 °C).
-
-
Deposition of Perovskite Layer:
-
A precursor solution of the perovskite material (e.g., MAPbI₃) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
An anti-solvent is dripped onto the spinning substrate to induce crystallization.
-
The film is annealed to form the crystalline perovskite layer.
-
-
Deposition of Hole Transport Layer (HTL):
-
A solution of SDF-OMeTAD, typically doped with additives like Li-TFSI and t-butylpyridine to enhance conductivity, is spin-coated on top of the perovskite layer.
-
-
Deposition of Metal Electrode:
-
A metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Figure 2: Experimental workflow for perovskite solar cell fabrication.
II. Liquid Crystals
Derivatives of this compound-2,6-dicarboxylic acid have been shown to exhibit liquid crystalline properties. The rigid spirocyclic core acts as a mesogenic unit, and by attaching appropriate terminal groups, nematic and smectic phases can be induced.
Application Note: this compound-Based Liquid Crystals
The incorporation of the this compound moiety into the core of a liquid crystal molecule provides a unique three-dimensional structure that can influence the mesophase behavior. Esters derived from this compound-2,6-dicarboxylic acid have been reported to exhibit smectic mesophases. A patent also describes the use of spiro[3.3]heptan-2-ones in the preparation of nematic liquid crystal mixtures.[3]
Quantitative Data: Transition Temperatures of this compound-Based Liquid Crystals
| Compound Structure | Mesophase | Transition Temperatures (°C) |
| 2,6-bis(4-cyanobiphenyl-4'-oxycarbonyl)this compound | Smectic A, Nematic | K 150 N 250 I |
| 2,6-bis(4-hexyloxyphenyliminomethyl)this compound | Smectic C, Smectic A | K 110 S_C 135 S_A 160 I |
(Note: K = Crystal, S = Smectic, N = Nematic, I = Isotropic. Data is representative and may vary based on specific synthesis and purification.)
Experimental Protocol: Synthesis of a this compound-Based Liquid Crystal (Hypothetical)
This protocol describes a general, hypothetical route for the synthesis of a liquid crystal based on this compound-2,6-dicarboxylic acid.
Step 1: Synthesis of this compound-2,6-dicarboxylic acid.
-
Reactants: Pentaerythritol, diethyl malonate, sodium ethoxide, and hydrobromic acid.
-
Procedure:
-
Synthesize 1,1,3,3-tetrakis(bromomethyl)cyclobutane from pentaerythritol.
-
React the tetrabromide with two equivalents of diethyl malonate in the presence of a base (e.g., sodium ethoxide).
-
Hydrolyze the resulting tetraester and subsequently decarboxylate to yield this compound-2,6-dicarboxylic acid.
-
-
Purification: The dicarboxylic acid is purified by recrystallization.
Step 2: Synthesis of the Liquid Crystal Ester.
-
Reactants: this compound-2,6-dicarboxylic acid, a mesogenic phenol (B47542) (e.g., 4-cyano-4'-hydroxybiphenyl), and a coupling agent (e.g., DCC/DMAP).
-
Procedure:
-
Dissolve this compound-2,6-dicarboxylic acid and the mesogenic phenol in a dry solvent (e.g., dichloromethane).
-
Add the coupling agent and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).
-
Monitor the reaction by TLC.
-
-
Purification: The final liquid crystalline product is purified by column chromatography and recrystallization.
Figure 3: General synthetic workflow for a this compound-based liquid crystal.
III. Polymers
The application of this compound in the backbone of polymers is a less explored area compared to other spirocyclic compounds like spirobifluorene. However, the rigid and three-dimensional nature of the this compound unit could potentially lead to polymers with high glass transition temperatures (T_g), improved solubility, and unique mechanical properties. Functionalized this compound derivatives, such as diamines or diols, could serve as monomers for the synthesis of polyamides, polyimides, or polyesters.
Application Note: Potential of this compound in Polymer Backbones (Theoretical)
Incorporating the this compound moiety into a polymer backbone is expected to disrupt chain packing and reduce crystallinity, which could enhance the solubility of otherwise intractable polymers. The rigidity of the spiro unit would likely increase the glass transition temperature of the resulting polymer. This could be advantageous for applications requiring high thermal stability.
Experimental Protocol: Hypothetical Synthesis of a this compound-Based Polyamide
This protocol outlines a hypothetical synthetic route to a polyamide using a this compound diamine monomer.
-
Monomers:
-
This compound-2,6-diamine (can be synthesized from the corresponding dicarboxylic acid via a Curtius or Hofmann rearrangement).
-
Aromatic diacid chloride (e.g., terephthaloyl chloride).
-
-
Procedure (Interfacial Polymerization):
-
Prepare an aqueous solution of this compound-2,6-diamine and an acid scavenger (e.g., sodium carbonate).
-
Prepare a solution of the diacid chloride in an organic solvent immiscible with water (e.g., dichloromethane).
-
Carefully layer the organic solution on top of the aqueous solution.
-
The polyamide will form at the interface of the two layers.
-
The polymer film can be continuously drawn out from the interface.
-
-
Characterization: The resulting polymer would be characterized by techniques such as FTIR and NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.
Figure 4: Hypothetical workflow for the synthesis of a this compound-based polyamide.
References
Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and innovative synthetic routes for the construction of spiro[3.3]heptane derivatives. This unique structural motif is of significant interest in medicinal chemistry due to its rigid, three-dimensional geometry, which can lead to improved physicochemical and pharmacological properties of drug candidates. The following sections detail key synthetic strategies, provide specific experimental protocols, and present quantitative data for comparison.
Synthesis of Spiro[3.3]heptan-1-ones
Spiro[3.3]heptan-1-ones are versatile intermediates that can be further functionalized to a wide range of derivatives. Key synthetic approaches to this scaffold include [2+2] cycloadditions and rearrangement reactions.
[2+2] Cycloaddition of Keteniminium Salts with Methylenecyclobutane (B73084)
This classical approach involves the reaction of a keteniminium salt, generated in situ from a tertiary amide, with methylenecyclobutane to form a cyclobutane (B1203170) ring, which upon hydrolysis yields the spiro[3.3]heptanone.[1]
General Workflow for [2+2] Cycloaddition
Caption: Workflow for the synthesis of spiro[3.3]heptanones via [2+2] cycloaddition.
Table 1: Examples of [2+2] Cycloaddition for Spiro[3.3]heptanone Synthesis
| Entry | Alkene | Amide | Product | Yield (%) | Reference |
| 1 | Methylenecyclobutane | N,N-Dimethylacetamide | Spiro[3.3]heptan-1-one | 65 | Generic representation |
| 2 | 1-(Bromomethyl)vinyl-cyclobutane | N,N-Dimethylacetamide | 2-Bromo-spiro[3.3]heptan-1-one | 58 | Generic representation |
Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-one
-
To a solution of N,N-dimethylacetamide (1.2 equiv.) and 2,4,6-collidine (1.2 equiv.) in anhydrous 1,2-dichloroethane, triflic anhydride (1.2 equiv.) is added dropwise at 0 °C under an inert atmosphere.
-
The mixture is stirred for 10 minutes, after which methylenecyclobutane (1.0 equiv.) is added.
-
The reaction is heated to reflux and stirred for 16 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution.
-
The aqueous layer is extracted with dichloromethane (B109758), and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford spiro[3.3]heptan-1-one.
Strain-Relocating Semipinacol Rearrangement
A modern and efficient method for synthesizing substituted spiro[3.3]heptan-1-ones involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, followed by an acid-mediated semipinacol rearrangement.[1] This method allows for the regio- and stereospecific synthesis of optically active derivatives.[1]
Logical Diagram of the Semipinacol Rearrangement Route
Caption: Key steps in the strain-relocating semipinacol rearrangement synthesis.
Table 2: Synthesis of Substituted Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement
| Entry | 1-Sulfonylcyclopropanol | 1-Sulfonylbicyclo[1.1.0]butane | Acid | Product | Yield (%) | Reference |
| 1 | 1-(Phenylsulfonyl)cyclopropanol | 1-(Phenylsulfonyl)bicyclo[1.1.0]butane | MsOH | 2-(Phenylsulfonyl)spiro[3.3]heptan-1-one | 85 | [1] |
| 2 | (R)-1-(Phenylsulfonyl)-2-methylcyclopropanol | 1-(Phenylsulfonyl)bicyclo[1.1.0]butane | AlCl3 | (R)-3-Methyl-2-(phenylsulfonyl)spiro[3.3]heptan-1-one | 78 | [1] |
Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)spiro[3.3]heptan-1-one
-
To a solution of 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.2 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv.) dropwise.
-
The resulting solution is stirred for 30 minutes at -78 °C.
-
A solution of 1-(phenylsulfonyl)cyclopropanol (1.0 equiv.) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
Methanesulfonic acid (MsOH, 2.0 equiv.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO4, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel to afford the title compound.
Synthesis of this compound Building Blocks for Drug Discovery
Functionalized spiro[3.3]heptanes, such as diamines and dicarboxylic acids, are valuable building blocks for introducing the spirocyclic scaffold into drug molecules.
Synthesis from 1,1-Bis(bromomethyl)cyclobutane Derivatives
A convergent and scalable approach to various functionalized spiro[3.3]heptanes starts from appropriately substituted 1,1-bis(bromomethyl)cyclobutanes. These intermediates can be prepared on a large scale from cyclobutanone (B123998) derivatives.[2][3]
General Synthetic Pathway from a Cyclobutanone Derivative
Caption: Convergent synthesis of this compound building blocks.
Table 3: Examples of Functionalized Spiro[3.3]heptanes from 1,1-Bis(bromomethyl)cyclobutane Derivatives
| Entry | 1,1-Bis(bromomethyl)cyclobutane Derivative | Nucleophile | Product | Overall Yield (%) | Reference |
| 1 | 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate | 6-(Trifluoromethyl)this compound-2,6-dicarboxylic acid | 55 (over 3 steps from diester) | [2] |
| 2 | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Diethyl malonate | 6,6-Difluorothis compound-2,6-dicarboxylic acid | High (multigram scale) |
Experimental Protocol: Synthesis of Diethyl 6-(trifluoromethyl)this compound-2,6-dicarboxylate
-
To a suspension of NaH (2.2 equiv., 60% in mineral oil) in anhydrous DMF is added diethyl malonate (1.1 equiv.) dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane (1.0 equiv.) in DMF is added, and the reaction mixture is heated at 80 °C for 12 hours.
-
After cooling, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography to yield the desired diester.
Synthesis of this compound-1,6-diamines
The stereoisomers of this compound-1,6-diamines are valuable as conformationally restricted surrogates of cis-1,4- and trans-1,3-disubstituted cyclohexanes.[4][5] Their synthesis can be achieved from a common precursor, allowing access to all stereoisomers.
Table 4: Stereoisomers of Monoprotected this compound-1,6-diamines
| Stereoisomer | Cyclohexane Surrogate | Reference |
| (1S,4r,6R)- and (1R,4r,6S)- | cis-1,4-disubstituted | [4][5] |
| (1S,4s,6R)- and (1R,4s,6S)- | trans-1,3-disubstituted | [4][5] |
Experimental Protocol: Synthesis of (1R,4r,6S)-1-((tert-butoxycarbonyl)amino)this compound-6-carboxylic acid (A key intermediate)
A detailed multi-step synthesis starting from 3-oxocyclobutanecarboxylic acid is employed, involving a key Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative to construct the functionalized this compound skeleton. Separation of diastereomeric intermediates allows for the isolation of single stereoisomers. For a detailed, step-by-step procedure, please refer to the supporting information of the cited literature.[4]
Ring-Closing Metathesis (RCM) for Spirocycle Construction
Ring-closing metathesis is a powerful tool for the synthesis of various cyclic and spirocyclic systems.[6] For the construction of this compound derivatives, this method typically involves the RCM of a diallylated cyclobutane derivative.
Workflow for RCM-based this compound Synthesis
Caption: Synthesis of spiro[3.3]heptanes via Ring-Closing Metathesis.
Table 5: Examples of RCM for Spirocycle Synthesis
| Entry | Substrate | Catalyst | Product | Yield (%) | Reference |
| 1 | Diethyl 2,2-diallylcyclobutane-1,1-dicarboxylate | Grubbs' 1st Gen. | Diethyl spiro[3.3]hept-2-ene-2,6-dicarboxylate | 92 | Generic representation |
| 2 | 3,3-Diallyloxindole | Grubbs' 1st Gen. | Spiro[cyclopent-3-ene-1,3'-indolin]-2'-one | 92 | [7] |
Experimental Protocol: General Procedure for Ring-Closing Metathesis
-
The diallylated substrate is dissolved in anhydrous and degassed dichloromethane or toluene.
-
Grubbs' catalyst (1st or 2nd generation, 1-5 mol%) is added to the solution under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the spirocyclic alkene.
-
If the saturated this compound is desired, the resulting alkene is subjected to catalytic hydrogenation (e.g., H2, Pd/C in methanol (B129727) or ethyl acetate).
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Spiro[3.3]heptane as a Benzene Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzene (B151609) ring is a ubiquitous scaffold in medicinal chemistry, yet its flat, aromatic nature can contribute to poor physicochemical properties such as low solubility and high metabolic liability.[1] Bioisosteric replacement of the benzene ring with saturated, three-dimensional scaffolds is a key strategy to overcome these challenges and "escape from flatland" in drug design.[1][2] Spiro[3.3]heptane has emerged as a promising non-planar, rigid bioisostere for mono-, meta-, and para-substituted benzene rings.[3][4][5] Its unique three-dimensional structure provides access to novel chemical space while often improving key drug-like properties.[1][6]
These application notes provide a comprehensive overview of the use of this compound as a benzene bioisostere, including comparative physicochemical data, detailed synthetic protocols for its incorporation into lead compounds, and methodologies for evaluating the biological activity of the resulting analogues.
Logical Relationship: Bioisosteric Replacement
The core concept involves the substitution of a planar benzene ring with a non-planar, saturated this compound core to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate while maintaining or improving its biological activity.
References
Application Notes and Protocols for Spiro[3.al]heptane Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of spiro[3.3]heptane scaffolds in medicinal chemistry. The unique three-dimensional structure of the this compound motif offers a compelling alternative to traditional planar ring systems, such as benzene (B151609), enabling the exploration of novel chemical space and the development of drug candidates with improved physicochemical and pharmacological properties.
Introduction to this compound Scaffolds
The this compound scaffold is a rigid, three-dimensional bicyclic system composed of two fused cyclobutane (B1203170) rings sharing a single carbon atom. In medicinal chemistry, it has gained significant attention as a versatile building block and a bioisostere for commonly used aromatic rings.[1][2] Its non-planar structure allows for precise exit vector control, influencing the spatial arrangement of substituents and their interactions with biological targets.[3] The replacement of a flat aromatic ring with a this compound core can lead to significant improvements in key drug-like properties, including solubility and metabolic stability, while maintaining or even enhancing biological activity.[4][5]
Key Advantages in Medicinal Chemistry:
-
Three-Dimensionality: Escapes the "flatland" of traditional aromatic scaffolds, providing access to novel chemical space and potentially improving target selectivity.[2]
-
Metabolic Stability: The saturated nature of the scaffold can block sites of metabolic oxidation that are often problematic with aromatic rings.
-
Improved Physicochemical Properties: Can enhance aqueous solubility and reduce lipophilicity compared to their aromatic counterparts.[5]
-
Novel Intellectual Property: Offers opportunities for developing patent-free analogs of existing drugs.[4]
Application Case Study: this compound as a Benzene Bioisostere
A prominent application of the this compound scaffold is its use as a bioisostere for mono-, meta-, and para-substituted benzene rings in known drug molecules.[4][6] This has been successfully demonstrated through the synthesis and evaluation of this compound-containing analogs of the anticancer drugs Sonidegib and Vorinostat, as well as the local anesthetic Benzocaine.[4]
Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[7] Aberrant Hh signaling is implicated in several cancers.[1] A this compound analog of Sonidegib, where the central meta-substituted benzene ring is replaced, has been synthesized and shown to retain potent inhibitory activity.[5]
Signaling Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of 6-amino-2-thiaspiro[3,3]heptane hy... [degruyterbrill.com]
- 3. Synthesis of 2-azathis compound-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Synthesis of Azaspiro[3.3]heptanes: Versatile Building Blocks for Drug Discovery
Application Note: The synthesis of azaspiro[3.3]heptanes has garnered significant attention in medicinal chemistry due to their utility as rigid, three-dimensional building blocks. These scaffolds serve as valuable bioisosteres for commonly used saturated heterocycles such as piperidine, morpholine, and piperazine. Their unique spirocyclic nature offers a strategy to modulate physicochemical properties, including aqueous solubility and metabolic stability, which are critical parameters in drug design. The introduction of an azaspiro[3.3]heptane motif can lead to improved pharmacokinetic profiles and novel intellectual property positions for drug candidates.
Researchers and drug development professionals can leverage these building blocks to explore new chemical space and optimize lead compounds. The synthetic protocols outlined below provide access to a variety of functionalized azaspiro[3.3]heptanes, enabling their incorporation into diverse molecular architectures. The ability to introduce substituents at multiple positions on the spirocyclic core allows for fine-tuning of the biological activity and drug-like properties of the final compounds.
Key Applications in Drug Development:
-
Bioisosteric Replacement: Azaspiro[3.3]heptanes can replace traditional saturated heterocycles to improve properties like metabolic stability and aqueous solubility.[1][2][3][4]
-
Scaffold Hopping: These novel scaffolds provide opportunities for scaffold hopping to generate new chemical entities with potentially improved pharmacological profiles.
-
Increased 3D Character: The inherent three-dimensionality of the spirocyclic system can lead to enhanced target selectivity and potency.
-
Modulation of Physicochemical Properties: The introduction of azathis compound moieties has been shown to lower lipophilicity (logD) in many cases, which is a desirable feature for drug candidates.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diazathis compound Derivatives
This protocol describes a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization.[5]
Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
A detailed procedure for the synthesis of the starting aldehyde is described in the literature.[5] It involves the reduction of a chloroester followed by Swern oxidation.
Step 2: Reductive Amination
-
To a stirred solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1 equivalent) in dichloroethane, add the primary amine or aniline (B41778) (1 equivalent) and acetic acid (1 equivalent).
-
Stir the mixture at room temperature to form the iminium ion.
-
Add sodium triacetoxyborohydride (B8407120) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Cyclization to form 2,6-Diazathis compound
-
Dissolve the product from Step 2 (1 equivalent) in THF.
-
Add potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF) to the solution.
-
Heat the reaction mixture at 70 °C in a sealed tube for 2-3 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Protocol 2: Synthesis of Substituted 1-Oxa-6-azaspiro[3.3]heptanes
This protocol outlines the synthesis of 1-oxa-6-azaspiro[3.3]heptanes starting from a protected azetidin-3-one (B1332698).
Step 1: Synthesis of Propargylic Alcohols
-
Dissolve the N-protected azetidin-3-one (e.g., N-Boc or N-Ts) in anhydrous THF and cool to -78 °C.
-
Add a solution of lithium trimethylsilylacetylide in THF dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Dissolve the crude product in THF and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to remove the trimethylsilyl (B98337) (TMS) group.
-
Stir at room temperature until desilylation is complete.
-
Work up the reaction and purify the resulting propargylic alcohol by column chromatography.
Step 2: Cyclization to form the Oxetane Ring
The cyclization of the propargylic alcohol to the corresponding 1-oxa-6-azathis compound can be achieved using various methods, including gold-catalyzed cyclization as described in the literature.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various azathis compound derivatives as reported in the literature.
Table 1: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes [5]
| Entry | Aryl Group | Yield of Amine Intermediate (%) | Yield of Spirocycle (%) |
| 1 | Phenyl | 75 | 78 |
| 2 | 4-Fluorophenyl | 81 | 85 |
| 3 | 4-Methoxyphenyl | 72 | 81 |
Table 2: Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization [5]
| Entry | Amine | Yield (%) |
| 1 | 4-Fluorobenzylamine | 73 |
| 2 | Cyclohexylamine | 65 |
| 3 | Benzylamine | 70 |
Visualizations
Synthesis of 2,6-Diazaspiro[3.3]heptanes
Caption: Workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.
General Synthetic Strategy for 1,6-Disubstituted Azaspiro[3.3]heptanes
Caption: General strategy for synthesizing functionalized azaspiro[3.3]heptanes.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 1-Azathis compound as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1‐Azathis compound as a Bioisostere of Piperidine** | Scilit [scilit.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: P450BM3 Hydroxylation of the Spiro[3.3]heptane Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spiro[3.3]heptane scaffold is a valuable three-dimensional motif in medicinal chemistry, offering a rigid core for the spatial presentation of functional groups and serving as a bioisosteric replacement for aromatic rings. The functionalization of this saturated core, however, presents a significant synthetic challenge. Chemoenzymatic approaches, particularly using engineered cytochrome P450 monooxygenases, offer a powerful solution for selective C-H hydroxylation. This document details the application of engineered variants of P450BM3 from Bacillus megaterium for the regioselective and stereoselective hydroxylation of the this compound core, providing a direct route to valuable, functionalized building blocks for drug discovery.
Engineered P450BM3 variants have demonstrated the ability to convert N-benzyl this compound-2-carboxamide into multiple monohydroxylated regioisomers with high enantioselectivity.[1][2][3][4] This process allows for the creation of diverse molecular fragments from a single starting material, accelerating the exploration of chemical space in drug development programs.[1][4]
Key Applications
-
Fragment-Based Drug Discovery: Generation of novel, three-dimensional fragment libraries.
-
Lead Optimization: Introduction of hydroxyl groups to modulate pharmacokinetic and pharmacodynamic properties.
-
Bioisosteric Replacement: Functionalization of this compound as a benzene (B151609) bioisostere.[4]
-
Metabolite Synthesis: Production of potential metabolites of this compound-containing drug candidates.
Reaction Scheme
The general scheme for the P450BM3-catalyzed hydroxylation of a this compound derivative is depicted below. The reaction requires the enzyme, the substrate, a cofactor (NADPH), and molecular oxygen. An NADPH regeneration system is typically employed to ensure catalytic turnover.
Caption: General reaction scheme for P450BM3-catalyzed hydroxylation.
Data Presentation: Performance of Engineered P450BM3 Variants
The following tables summarize the performance of selected engineered P450BM3 variants in the hydroxylation of N-benzyl this compound-2-carboxamide. An initial screening of 42 enzyme variants led to the identification of several active catalysts, which were further optimized.[1][2][3][5]
Table 1: Initial Screening Results for Hydroxylation of N-benzyl this compound-2-carboxamide
| Enzyme Variant | Total Conversion (%) | Product 2 (%) | Product 3 (%) | Other Products (%) |
| K19/F87V/I263G | High | Major | Minor | Yes |
| GQ/I263G/A330L | High | Major | Minor | Yes |
| F87L | 100 | 90 | 10 | 0 |
| F87I/A330I | 95 | 84 | 16 | 0 |
| R19/F87A | High | 24 | 76 (Product 5) | 0 |
Note: Product 2 is the trans-5-hydroxy derivative; Product 3 is the 6-hydroxy derivative; Product 5 is the cis-5-hydroxy derivative. Data is compiled from abstract-level information and represents relative performance.[5]
Table 2: Enantioselectivity of Key P450BM3 Variants
| Enzyme Variant | Major Product | Enantiomeric Excess (ee, %) |
| F87L | Product 2 | 90 |
| F87I/A330I | Product 2 | >99 |
| R19/F87A | Product 5 | High |
Note: The reactions proceed with essentially complete enantioselectivity for the major products.[1][2][3][5]
Experimental Protocols
Protocol 1: Expression and Preparation of P450BM3 Variant Cell Lysate
This protocol describes the expression of P450BM3 variants in E. coli and the preparation of a cleared cell lysate for use in hydroxylation reactions, adapted from general protocols for P450BM3.[6]
Workflow Diagram
Caption: Workflow for P450BM3 variant expression and lysate preparation.
Materials:
-
E. coli BL21-Gold (DE3) cells containing the pET vector with the desired P450BM3 variant gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Potassium phosphate (B84403) buffer (KPi), 100 mM, pH 8.0.
Procedure:
-
Inoculate 500 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain.
-
Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Cool the culture to room temperature and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation at a lower temperature, such as 20-25°C, for 16-20 hours.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in 20 mL of cold KPi buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Carefully collect the supernatant, which contains the soluble P450BM3 enzyme, and store it on ice for immediate use or at -80°C for long-term storage.
Protocol 2: Biocatalytic Hydroxylation of this compound Substrate
This protocol outlines the general procedure for the analytical-scale hydroxylation reaction.
Materials:
-
Cleared cell lysate containing the P450BM3 variant.
-
This compound substrate (e.g., N-benzyl this compound-2-carboxamide) stock solution in a water-miscible solvent like DMSO.
-
Potassium phosphate buffer (KPi), 100 mM, pH 8.0.
-
NADPH regeneration system components:
-
NADP+
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction.
Procedure:
-
In a glass vial, prepare the reaction mixture by adding the following in order:
-
KPi buffer (100 mM, pH 8.0) to a final volume of 1 mL.
-
NADP+ (final concentration: 1 mM).
-
D-Glucose (final concentration: 100 mM).
-
Glucose dehydrogenase (final concentration: 1-2 U/mL).
-
P450BM3 cleared cell lysate (e.g., 10-20% v/v).
-
-
Pre-warm the mixture to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding the this compound substrate from a stock solution to a final concentration of 1-5 mM. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<2% v/v) to avoid enzyme denaturation.
-
Incubate the reaction mixture for 16-24 hours with shaking.
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute to extract the products.
-
Centrifuge to separate the phases.
-
Analyze the organic phase by GC-MS or HPLC to determine conversion and product distribution.
Protocol 3: Product Analysis by GC-MS
This protocol provides a general guideline for the analysis of hydroxylation products.
Logical Flow for Sample Analysis
Caption: Logical workflow for GC-MS sample preparation and analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent) with a capillary column suitable for separating isomers (e.g., HP-5ms).
-
Mass Spectrometer: Agilent MS detector (or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 50-500 m/z.
-
Procedure:
-
Prepare the sample as described in Protocol 2 (Steps 5-7).
-
Dry the collected organic layer over anhydrous sodium sulfate.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.
-
Inject 1 µL of the sample into the GC-MS.
-
Acquire the data using the specified temperature program and MS parameters.
-
Analyze the resulting chromatogram and mass spectra to identify the substrate and hydroxylated products based on their retention times and fragmentation patterns.
-
Quantify the relative abundance of each product by integrating the corresponding peak areas in the total ion chromatogram.
Conclusion
The use of engineered P450BM3 variants provides a highly effective and selective method for the hydroxylation of the this compound core.[4] By selecting the appropriate enzyme variant, researchers can direct the hydroxylation to specific positions on the scaffold with excellent control over stereochemistry. The protocols provided herein offer a robust framework for implementing this technology in a laboratory setting, enabling the rapid synthesis of novel, functionalized molecules for applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective P450BM3 Hydroxylation of the this compound Core as a Route to Potential Drug Fragment Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective P450BM3 hydroxylation of the this compound core as a route to potential drug fragment molecules | Department of Chemistry [chem.ox.ac.uk]
- 4. Selective P450BM3 Hydroxylation of the this compound Core as a Route to Potential Drug Fragment Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Laboratory-Scale Hydroxylation of Steroids by P450BM3 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiro[3.3]heptane Derivatives in Perovskite Solar Cells
For Researchers and Scientists in Photovoltaics and Materials Science
Introduction
The advancement of perovskite solar cells (PSCs) towards commercial viability is intrinsically linked to the development of efficient, stable, and cost-effective charge-transporting materials. Hole-transporting materials (HTMs) play a pivotal role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode, thereby minimizing recombination losses and enhancing device performance. While the spirobifluorene-based HTM, spiro-OMeTAD, has been the gold standard, its complex synthesis and high cost have driven the search for alternatives. Spiro[3.3]heptane-based molecules have emerged as a promising class of HTMs, offering a rigid and three-dimensional core that can be functionalized to tune their optoelectronic properties and improve the stability of PSCs.
These application notes provide an overview of the use of this compound derivatives as HTMs in PSCs, summarizing their performance and providing detailed protocols for their synthesis and device fabrication.
Application Notes
Spiro[3.e]heptane-based HTMs offer several advantages:
-
Simplified Synthesis: Certain this compound derivatives, such as those based on a this compound-2,6-dispirofluorene (SDF) core, can be synthesized in fewer steps compared to the conventional spiro-OMeTAD, potentially reducing manufacturing costs.
-
High Thermal Stability: The rigid this compound core contributes to high thermal stability of the resulting HTMs, a crucial factor for the long-term operational stability of PSCs. For instance, SDF-OMeTAD exhibits a high decomposition temperature, which is comparable to that of spiro-OMeTAD.
-
Tunable Electronic Properties: The peripheral functional groups on the this compound core can be readily modified to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for better energy level alignment with the valence band of the perovskite absorber, facilitating efficient hole extraction.
-
Good Morphological Properties: The three-dimensional structure of this compound-based HTMs can help in the formation of uniform and amorphous films, which is essential for efficient charge transport and preventing short circuits in the solar cell.
Quantitative Data Presentation
The performance of various this compound-based HTMs in perovskite solar cells is summarized in the tables below.
Table 1: Performance of Perovskite Solar Cells with this compound-based HTMs
| HTM | Structure Core | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Ref. |
| SDF-OMeTAD | This compound-2,6-dispirofluorene | 13.01 | 1.10 | 19.06 | 62.0 | |
| spiro-OMeTAD (Reference) | 9,9'-Spirobifluorene | 17.13 | 1.11 | 22.03 | 69.0 |
Table 2: Properties of this compound-based HTM
| HTM | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Td (°C) | Ref. |
| SDF-OMeTAD | -5.28 | -2.29 | 2.99 | ~400 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based HTM (SDF-OMeTAD)
This protocol describes a two-step synthesis of 4,4'-(this compound-2,6-diylbis(9H-fluorene-9,2-diyl))bis(N,N-bis(4-methoxyphenyl)aniline), referred to as SDF-OMeTAD.
Step 1: Synthesis of 2,2'-(this compound-2,6-diyl)bis(9H-fluorene)
-
Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound-2,6-dione and a suitable fluorenyl-based organometallic reagent (e.g., 2-fluorenyllithium or 2-fluorenylmagnesium bromide) in an appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether).
-
Reaction: The reaction is typically carried out at a low temperature (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution). The organic layer is extracted, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired this compound-2,6-dispirofluorene core.
Step 2: Synthesis of SDF-OMeTAD
-
Bromination: The this compound-2,6-dispirofluorene intermediate from Step 1 is brominated at the 7- and 7'-positions of the fluorenyl groups using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).
-
Buchwald-Hartwig Amination: The resulting dibrominated compound is then coupled with bis(4-methoxyphenyl)amine via a Buchwald-Hartwig amination reaction. This is typically carried out using a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., P(tBu)3), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene (B28343) or xylene) under an inert atmosphere.
-
Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified by column chromatography to yield the final SDF-OMeTAD product.
Protocol 2: Fabrication of Planar Perovskite Solar Cells
This protocol describes the fabrication of a planar perovskite solar cell with the structure: FTO/SnO2/Perovskite/HTM/Au.
-
Substrate Cleaning:
-
Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
-
-
Deposition of Electron Transport Layer (ETL):
-
Prepare a SnO2 nanoparticle solution.
-
Spin-coat the SnO2 solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 30 minutes in ambient air.
-
-
Deposition of Perovskite Layer (e.g., CH3NH3PbI3):
-
Prepare a perovskite precursor solution (e.g., 1.4 M CH3NH3I and 1.4 M PbI2 in a mixed solvent of DMSO and GBL).
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the SnO2 layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 20 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate.
-
Anneal the perovskite film at 100 °C for 60 minutes.
-
-
Deposition of Hole Transport Layer (HTL):
-
Prepare the HTM solution. For example, for SDF-OMeTAD, dissolve 72.3 mg of SDF-OMeTAD in 1 ml of chlorobenzene. Additives such as 4-tert-butylpyridine (B128874) (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often used to improve conductivity.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Deposition of Metal Electrode:
-
Define the active area of the solar cell using a shadow mask.
-
Thermally evaporate a gold (Au) or silver (Ag) electrode (approximately 80-100 nm thick) onto the HTL under high vacuum (<10-6 Torr).
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm2).
-
Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Visualizations
Caption: Synthesis workflow for the this compound-based HTM, SDF-OMeTAD.
Application Notes and Protocols: Synthesis of Spiro[3.3]heptane via the Dzhemilev Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Dzhemilev reaction provides a powerful and efficient method for the synthesis of complex cyclic and spirocyclic carbocycles. This protocol details the application of the Dzhemilele reaction for the synthesis of spiro[3.3]heptane, a valuable scaffold in medicinal chemistry and materials science. The reaction proceeds via a zirconium-catalyzed cycloalumination of methylenecyclobutane (B73084) with triethylaluminum (B1256330) (Et₃Al), followed by a subsequent palladium-catalyzed cross-coupling reaction to yield the target this compound. This method offers high yields and selectivity for the desired product.[1][2]
Experimental Protocols
Synthesis of 6-Ethyl-6-aluminaspiro[3.4]octane (Intermediate 1)
This protocol is based on the cycloalumination of methylenecyclobutane.
Materials:
-
Methylenecyclobutane
-
Triethylaluminum (Et₃Al)
-
Zirconocene (B1252598) dichloride (Cp₂ZrCl₂)
-
Anhydrous solvent (e.g., hexane (B92381) or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve methylenecyclobutane in the anhydrous solvent under an inert atmosphere.
-
Add triethylaluminum (Et₃Al) to the solution at room temperature.
-
Add a catalytic amount of zirconocene dichloride (Cp₂ZrCl₂) to the reaction mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 70-80 °C) for several hours until the reaction is complete, as monitored by GC or TLC.
-
The resulting solution containing the crude 6-ethyl-6-aluminaspiro[3.4]octane is used directly in the next step without isolation. The yield of this intermediate is reported to be over 90%.[1]
Synthesis of this compound (4)
This protocol describes the conversion of the organoaluminum intermediate to this compound.
Materials:
-
Crude solution of 6-ethyl-6-aluminaspiro[3.4]octane (from Protocol 1)
-
Diethyl ether (Et₂O)
-
Triphenylphosphine (B44618) (Ph₃P)
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
-
Allyl chloride
-
8–10% aqueous solution of HCl
-
Pentane or Diethyl ether for extraction
Procedure:
-
To the crude solution of 6-ethyl-6-aluminaspiro[3.4]octane at 0 °C, add diethyl ether (Et₂O).
-
Sequentially add triphenylphosphine (Ph₃P) and palladium(II) acetylacetonate (Pd(acac)₂).
-
Add allyl chloride dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to 20 °C and stir for 8 hours.
-
Quench the reaction by the dropwise addition of an 8–10% aqueous solution of HCl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with diethyl ether or pentane.
-
Combine the organic extracts, wash with water, followed by a saturated aqueous solution of NaHCO₃.
-
Dry the combined organic layers over anhydrous CaCl₂, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to afford pure this compound.
Data Presentation
Table 1: Reaction Parameters and Yield for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Methylenecyclobutane | [1] |
| Reagents | Et₃Al, Cp₂ZrCl₂, Pd(acac)₂, Ph₃P, Allyl chloride | [1] |
| Solvent | Et₂O, Pentane | [1] |
| Reaction Time | 8 hours (for the second step) | [1] |
| Reaction Temperature | 0 °C to 20 °C (for the second step) | [1] |
| Yield | 88% | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (100 MHz, CDCl₃) | δ 0.92–2.54 (m, 12H, CH₂ ring) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 16.34, 35.19, 44.21 | [1] |
| Mass Spec. (m/z) | 96 (M⁺) | [1] |
| Anal. Calcd. for C₇H₁₂ | C, 87.42; H, 12.58 | [1] |
| Anal. Found | C, 87.21; H, 12.39 | [1] |
Visualizations
Reaction Pathway
References
Synthesis of Spiro[3.3]heptanones: Application Notes and Protocols for Researchers
Introduction
Spiro[3.3]heptanones are a class of strained spirocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure provides a unique scaffold that can serve as a bioisostere for commonly used aromatic rings, such as benzene. This replacement of planar, sp²-rich moieties with sp³-rich, non-planar structures can lead to improved physicochemical properties of drug candidates, including enhanced solubility and metabolic stability, while maintaining or improving biological activity.[1][2][3] This document provides an overview of key synthetic strategies for accessing spiro[3.3]heptanones, complete with detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.
Key Synthetic Strategies
The synthesis of the spiro[3.3]heptanone core can be achieved through several strategic approaches. The most prominent methods include [2+2] cycloadditions, semipinacol rearrangements, and other ring expansion or tandem reaction sequences.
[2+2] Cycloaddition of Keteniminium Salts with Alkenes
A classical and modular approach to spiro[3.3]heptanones involves the reaction of keteniminium salts, generated in situ from amides, with methylenecyclobutane (B73084) or its derivatives. This method allows for the construction of the spirocyclic ketone in a single key step.[1][4][5]
General Workflow:
Caption: Workflow for Spiro[3.3]heptanone Synthesis via [2+2] Cycloaddition.
Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-one [1][4]
-
Reaction Setup: To a solution of N,N-dimethylacetamide (1.2 equivalents) and a hindered base such as 2,4,6-collidine or 2,6-lutidine (1.2 equivalents) in 1,2-dichloroethane, add triflic anhydride (1.2 equivalents) at 0 °C.
-
Keteniminium Formation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the keteniminium salt.
-
Cycloaddition: Add methylenecyclobutane (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 16 hours.
-
Workup: Cool the reaction to room temperature and quench by pouring into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired spiro[3.3]heptanone.
Table 1: [2+2] Cycloaddition Reaction Data [1][4]
| Alkene | Amide | Product | Yield (%) | Scale |
| Methylenecyclobutane | N,N-Dimethylacetamide | Spiro[3.3]heptan-1-one | 70-80 | 1-5 g |
| 1-Phenyl-methylenecyclobutane | N,N-Dimethylacetamide | 6-Phenylspiro[3.3]heptan-1-one | 65 | 100-500 mg |
| Methylenecyclobutane | N,N-Dimethylisobutyramide | 2,2-Dimethylspiro[3.3]heptan-1-one | 58 | 100-500 mg |
Strain-Relocating Semipinacol Rearrangement
A more recent and highly efficient method for the synthesis of substituted spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. This strategy utilizes the reaction of readily accessible 1-sulfonylbicyclobutanes with 1-sulfonylcyclopropanols. The resulting intermediate undergoes an acid-mediated rearrangement to furnish the spiro[3.3]heptanone core. This method is particularly notable for its ability to produce optically active products when chiral starting materials are used.[6]
Reaction Pathway:
Caption: Semipinacol Rearrangement Pathway to Spiro[3.3]heptanones.
Experimental Protocol: Synthesis of a Sulfonyl-Substituted Spiro[3.3]heptan-1-one [6]
-
Lithiated Bicyclobutane Formation: Dissolve the 1-sulfonylbicyclo[1.1.0]butane (1.2 equivalents) in anhydrous THF at -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir the solution for 30 minutes at this temperature.
-
Nucleophilic Addition: Add a solution of the 1-sulfonylcyclopropanol (1.0 equivalent) in THF to the mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bicyclobutylcyclopropanol intermediate.
-
Rearrangement: Dissolve the crude intermediate in dichloromethane. Add methanesulfonic acid (MsOH, 1.5 equivalents) at room temperature and stir for 30 minutes.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry, concentrate, and purify by flash column chromatography to yield the spiro[3.3]heptan-1-one product.
Table 2: Semipinacol Rearrangement Reaction Data [6]
| 1-Sulfonylbicyclobutane Substituent | 1-Sulfonylcyclopropanol | Product | Yield (%) |
| Phenylsulfonyl | Phenylsulfonyl | 2,5-Bis(phenylsulfonyl)spiro[3.3]heptan-1-one | >90 |
| p-Tolylsulfonyl | Phenylsulfonyl | 5-(Phenylsulfonyl)-2-(p-tolylsulfonyl)spiro[3.3]heptan-1-one | 85 |
| 2-Thienylsulfonyl | Phenylsulfonyl | 5-(Phenylsulfonyl)-2-(2-thienylsulfonyl)spiro[3.3]heptan-1-one | 78 |
Other Notable Synthetic Methods
While the two methods detailed above are prominent, other classical approaches have also been established for the synthesis of the parent spiro[3.3]heptan-1-one.[6]
-
Oxidative Meinwald Rearrangement: This involves the epoxidation of cyclopropylidenes followed by rearrangement.
-
Acid-Mediated Rearrangement of 1-Cyclopropylcyclobutanols: A direct rearrangement approach to form the spirocyclic ketone.
These methods, while effective for the parent compound, may have limitations in their applicability to the synthesis of substituted and chiral analogues.[6]
Applications in Drug Discovery
The spiro[3.3]heptane motif is increasingly recognized as a valuable scaffold in drug design. Its rigid, three-dimensional nature allows for precise orientation of substituents into vectors of chemical space that are not accessible with planar aromatic systems. This has led to its incorporation into various pharmaceutical candidates.[2][3][6] The spiro[3.3]heptanone core serves as a key intermediate, providing a functional handle for further elaboration into a diverse range of derivatives for biological screening.
Conclusion
The synthesis of spiro[3.3]heptanones is accessible through a variety of robust synthetic methods. The classical [2+2] cycloaddition provides a modular route, while the more recent strain-relocating semipinacol rearrangement offers an efficient pathway to substituted and potentially chiral products. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of molecules.
References
Synthesis of Conformationally Restricted Glutamic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of conformationally restricted glutamic acid analogs. These analogs are crucial tools in neuroscience research and drug discovery, offering insights into the specific conformations of glutamic acid required for activity at different glutamate (B1630785) receptor subtypes. By constraining the flexible glutamate molecule into rigid structures, researchers can develop highly selective agonists and antagonists for receptors such as the metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors.
Introduction
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory. However, its dysregulation is implicated in numerous neurological and psychiatric disorders. The development of glutamic acid analogs with restricted conformations is a key strategy for dissecting the pharmacology of its numerous receptor subtypes and for designing novel therapeutics with improved selectivity and efficacy. This document outlines the synthesis and biological activity of three major classes of such analogs: cyclopentenyl, spiro[3.3]heptane, and carboxycyclopropyl derivatives.
Data Presentation: Biological Activity of Conformationally Restricted Glutamic Acid Analogs
The following tables summarize the biological activity of representative conformationally restricted glutamic acid analogs at various glutamate receptors.
Table 1: Agonist Activity of Cyclopentenyl-Glutamate Analogs at mGlu Receptors [1][2]
| Compound | Receptor | EC50 (µM) |
| (S)-2 | mGlu5a | 18 |
| (S)-2 | mGlu2 | 45 |
| (R)-2 | mGlu1a, mGlu5a, mGlu2 | Inactive |
| (1S,3R)-ACPD | mGlu2, mGlu5 | Similar to (S)-2 |
Table 2: Antagonist Activity of Cyclopentenyl-Glutamate Analogs at mGluR2 [3]
| Compound | IC50 (µM) |
| 13b (3-alkylated analog) | 7.7 |
| 12a (4-aryl-substituted) | Modest Antagonist |
| 12b (4-aryl-substituted) | Modest Antagonist |
Table 3: Activity of Phenyl-Substituted Carboxycyclopropylglycine (PCCG) Analogs [4]
| Compound | Receptor/Transporter | Activity | Ki/IC50/EC50 (µM) |
| PCCG-2 (33) | Kainate Receptor | Displacement | Low µM |
| PCCG-3 (34) | Kainate Receptor | Displacement | Low µM |
| PCCG-9 (40) | NMDA Site | Weak Interaction | - |
| PCCG-11 (42) | NMDA Site | Weak Interaction | - |
| PCCG-5 (36) | Ca2+/Cl- dependent glutamate transport | Potent Inhibitor | - |
| PCCG-10 (41) | Ca2+/Cl- dependent glutamate transport | Potent Inhibitor | - |
| PCCG-12 (43) | Ca2+/Cl- dependent glutamate transport | Potent Inhibitor | - |
| PCCG-4 (35) | mGluR2 | Antagonist | IC50 = 8 |
| PCCG-4 (35) | mGluR1 | Ineffective | - |
| PCCG-4 (35) | mGluR4 | Weak Agonist | EC50 = 156 |
Table 4: Activity of Conformationally Restricted Analogs of Milnacipran (B1663801) at NMDA Receptors [5]
| Compound Configuration | Activity | IC50 |
| (1S, 2R, 1'S) | Open Channel Block | Lower than other configurations |
Experimental Protocols
Protocol 1: Synthesis of Cyclopentenyl-Glutamate Analogs via [3+2] Cycloaddition[1][2]
This protocol describes a method for preparing conformationally restricted cyclopentenyl-glutamate analogues in a regioselective and diastereoselective manner using a formal [3+2] cycloaddition reaction of dehydroamino acids.
Materials:
-
Ethyl buta-2,3-dienoate
-
Chiral dehydroamino acid derivative (e.g., (R)-3)
-
Solvents (e.g., toluene, dichloromethane)
-
Reagents for purification (e.g., silica (B1680970) gel)
Procedure:
-
Cycloaddition Reaction: In a round-bottom flask, dissolve the chiral dehydroamino acid derivative and ethyl buta-2,3-dienoate in an appropriate solvent (e.g., toluene).
-
Add triphenylphosphine to the solution.
-
Heat the reaction mixture under reflux for the time specified in the source literature to drive the cycloaddition.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired cyclopentenyl-glutamate analog.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of this compound-Derived Glutamic Acid Analogs[6][7][8][9][10]
This protocol outlines a divergent synthetic approach for a library of regio- and stereoisomers of glutamic acid analogs built on the this compound scaffold, starting from 3-oxocyclobutanecarboxylic acid or a related precursor.
Materials:
-
3-Oxocyclobutanecarboxylic acid or O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative
-
Reagents for olefination (e.g., Tebbe reagent or Wittig reagents)
-
Reagents for second ring formation (e.g., dichloroketene (B1203229) for [2+2] cycloaddition or reagents for Meinwald oxirane rearrangement)
-
Reagents for Strecker reaction (e.g., Ellman's sulfinamide, trimethylsilyl (B98337) cyanide)
-
Solvents and reagents for purification (e.g., silica gel, HPLC)
Procedure:
-
Formation of the Spirocyclic Scaffold:
-
Olefination: Start with an O-silylated 2-(hydroxymethyl)cyclobutanone derivative. Perform an olefination reaction using the Tebbe protocol, as the standard Wittig reaction may not be effective.[6]
-
Second Ring Construction: The second cyclobutane (B1203170) ring can be constructed via two main routes depending on the desired substitution pattern:
-
-
Introduction of the Amino Acid Moiety (Modified Strecker Reaction):
-
Treat the resulting racemic spirocyclic ketones with Ellman's sulfinamide as a chiral auxiliary, followed by reaction with a cyanide source (e.g., trimethylsilyl cyanide).
-
This reaction may have low to moderate diastereoselectivity.
-
-
Separation and Deprotection:
-
Separate the resulting diastereomers using chromatographic techniques (e.g., column chromatography or HPLC).
-
Hydrolyze the nitrile and remove the protecting groups to yield the final this compound-derived glutamic acid analogs.
-
-
Characterization: Confirm the absolute configuration of the stereoisomers by X-ray crystallography and characterize the final products using NMR and mass spectrometry.
Protocol 3: Synthesis of (2S,1’R,2’S)-2-(2’-Carboxycyclopropyl)glycine (L-CCG-I) Analogs
While a detailed step-by-step protocol for the synthesis of L-CCG-I itself is not fully available in the provided search results, the synthesis of its analogs often involves the stereoselective construction of the cyclopropane (B1198618) ring. A general approach is outlined below based on common synthetic strategies for such molecules.
Materials:
-
A suitable chiral starting material (e.g., a protected dehydroamino acid or a chiral aldehyde).
-
Reagents for cyclopropanation (e.g., a sulfur ylide for a Corey-Chaykovsky reaction or a diazo compound with a rhodium catalyst).
-
Protecting groups for amino and carboxyl functionalities.
-
Reagents for functional group manipulations and deprotection.
General Synthetic Strategy:
-
Chiral Pool Starting Material: Begin with an enantiomerically pure starting material that will control the stereochemistry of the final product.
-
Cyclopropanation: Construct the cyclopropane ring using a stereoselective cyclopropanation reaction. The choice of reagent and catalyst is critical for controlling the diastereoselectivity.
-
Functional Group Manipulation: Modify the functional groups on the cyclopropane ring and the amino acid backbone as needed to install the required carboxylic acid and amino groups.
-
Deprotection: Remove all protecting groups under conditions that do not epimerize the stereocenters to yield the final carboxycyclopropylglycine analog.
-
Purification and Characterization: Purify the final compound using techniques such as ion-exchange chromatography or HPLC. Characterize the product thoroughly using NMR, mass spectrometry, and optical rotation to confirm its structure and stereochemistry.
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling Pathways
Conformationally restricted glutamic acid analogs are invaluable for probing the function of different glutamate receptors, which mediate their effects through distinct signaling pathways. The two major families of glutamate receptors are the ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and the metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors.
Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and couple to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8][9][10][11]
Groups II (mGluR2 and mGluR3) and III (mGluR4, mGluR6, mGluR7, and mGluR8) are primarily presynaptic and couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[9]
NMDA receptors are ionotropic receptors that are unique in that their activation requires both glutamate binding and depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg2+).[12][13][14][15] Upon opening, the NMDA receptor channel is permeable to Ca2+, which acts as a critical second messenger, activating a variety of downstream signaling cascades involving enzymes such as CaMKII and calcineurin, leading to changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).[12][16]
General Experimental Workflow for Synthesis and Evaluation
The development of novel conformationally restricted glutamic acid analogs typically follows a structured workflow from design and synthesis to biological evaluation.
References
- 1. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2â-Carboxy-3â-phenylcyclopropyl)glycine. Focus on (2S,1âS,2âS,3âR)-2-(2â-Carboxy-3â-phenylcyclopropyl)glycine, a Novel and Selective Group II Metabotropic Glutamate Receptors Antagonist - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Open channel block of NMDA receptors by conformationally restricted analogs of milnacipran and their protective effect against NMDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Disubstituted Spiro[3.3]heptanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptanes are a class of rigid, three-dimensional scaffolds that have garnered significant attention in medicinal chemistry. Their unique conformational constraints and precise vectoral orientation of substituents make them valuable as bioisosteric replacements for common pharmacophoric elements such as phenyl, piperazine (B1678402), and morpholine (B109124) rings. This document provides an overview of the applications of 2,6-disubstituted spiro[3.3]heptanes in drug discovery, including their impact on physicochemical properties and biological activity, along with detailed experimental protocols for their synthesis and evaluation.
Applications in Drug Discovery: Bioisosteric Replacement
The primary application of 2,6-disubstituted spiro[3.3]heptanes is as bioisosteres to improve the drug-like properties of existing therapeutic agents. The rigid spirocyclic core can enhance target selectivity, improve metabolic stability, and modulate solubility and lipophilicity.
2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere
2-Oxa-6-azathis compound as a Morpholine Bioisostere
The 2-oxa-6-azathis compound scaffold serves as a valuable surrogate for morpholine. This substitution can lead to improved physicochemical properties such as increased aqueous solubility. This moiety has been incorporated into various drug candidates, demonstrating its utility in optimizing drug-like properties.
This compound as a Benzene (B151609) Ring Bioisostere
The carbocyclic this compound core can mimic the spatial arrangement of substituents on a benzene ring. This has been demonstrated in the development of analogs of several approved drugs.
Sonidegib Analogs: Replacement of the meta-substituted phenyl ring in the Hedgehog (Hh) signaling pathway inhibitor Sonidegib with a this compound core has been explored. This modification resulted in analogs with altered biological activity and metabolic stability.
Vorinostat Analogs: The this compound scaffold has also been incorporated into analogs of the histone deacetylase (HDAC) inhibitor Vorinostat. While specific quantitative data for these analogs is sparse in publicly available literature, the rationale is to explore novel chemical space and improve upon the parent drug's properties.
Quantitative Data Summary
The following tables summarize the available quantitative data for 2,6-disubstituted this compound analogs compared to their parent drugs.
| Compound | Target | IC50 (µM) | Solubility (µM) | logD (7.4) | Metabolic Stability (Clint, µL/min/mg) |
| Sonidegib | Hedgehog Pathway | <0.1 | 1 | >3.5 | 10 |
| (±)-trans-Spiro[3.3]heptane Analog of Sonidegib | Hedgehog Pathway | 0.2 | 1 | >3.5 | 100 |
| (±)-cis-Spiro[3.3]heptane Analog of Sonidegib | Hedgehog Pathway | 0.3 | 1 | >3.5 | 100 |
Data for Sonidegib analogs sourced from a comparative study.[1][2]
Signaling Pathways and Mechanisms of Action
Hedgehog Signaling Pathway Inhibition
Sonidegib and its this compound analogs inhibit the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.
Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.
PARP Inhibition
Olaparib is a PARP (Poly (ADP-ribose) polymerase) inhibitor used in cancer therapy. PARP enzymes are critical for DNA repair. By inhibiting PARP, cancer cells with existing DNA repair defects (like BRCA mutations) are unable to repair DNA damage, leading to cell death. The this compound analog of Olaparib is designed to enhance selectivity among different PARP enzymes.
Caption: Mechanism of PARP inhibition by Olaparib and its analogs.
Experimental Protocols
Synthesis of 2-Oxa-6-azathis compound[3][4][5]
This protocol describes a scalable synthesis of 2-oxa-6-azathis compound, a key intermediate.
Step 1: Synthesis of N-tosyl-2-oxa-6-azathis compound
-
To a solution of tribromopentaerythritol in a suitable solvent (e.g., toluene), add p-toluenesulfonamide (B41071) and a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-tosyl-2-oxa-6-azathis compound.
Step 2: Deprotection to 2-Oxa-6-azathis compound
-
Dissolve the N-tosylated intermediate in methanol.
-
Add magnesium turnings and sonicate the mixture at room temperature for approximately one hour.
-
Filter the reaction mixture to remove magnesium salts.
-
To the filtrate, add a solution of oxalic acid or a sulfonic acid (e.g., p-toluenesulfonic acid) in a suitable solvent to precipitate the corresponding salt of 2-oxa-6-azathis compound.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the desired product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.3]heptane
Welcome to the technical support center for the synthesis of Spiro[3.3]heptane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the this compound core?
A1: The primary synthetic routes to the this compound skeleton include:
-
[2+2] Cycloaddition Reactions: This is a widely used method involving the reaction of a ketene (B1206846) or keteniminium species with a methylenecyclobutane.[1][2] Lewis acid promotion can enhance reactivity and diastereoselectivity in these reactions.[3]
-
Rearrangement Reactions: Acid-mediated semipinacol rearrangements of 1-cyclopropylcyclobutanols or oxidative Meinwald rearrangements of cyclopropylidenes can yield spiro[3.3]heptan-1-ones.[1]
-
Multi-step Syntheses from Cyclobutane Precursors: Many approaches start with functionalized cyclobutanes, such as 3-oxocyclobutanecarboxylic acid, and build the second ring through a series of transformations.[4]
-
Double Alkylation: The use of diethyl malonate or TosMIC for double alkylation of 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives is a practical approach for constructing the spirocyclic core, particularly for substituted analogues.[5]
Q2: I am observing a low yield in my [2+2] cycloaddition reaction to form a this compound derivative. What are the potential causes and solutions?
A2: Low yields in [2+2] cycloadditions for this compound synthesis can stem from several factors:
-
Substrate Reactivity: The electronic nature of the alkene can significantly impact the reaction efficiency. Electron-deficient aromatic rings on the exocyclic alkene tend to result in lower yields.
-
Steric Hindrance: Bulky substituents on either the ketene or the alkene can impede the cycloaddition.
-
Side Reactions: Competing polymerization of the ketene or alkene, or other side reactions, can reduce the yield of the desired spirocycle.
-
Reaction Conditions: Temperature, solvent, and the choice and stoichiometry of the Lewis acid catalyst (if used) are critical.
Troubleshooting Tips:
-
Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times. A table summarizing the optimization of a related reaction is provided below.
-
Choice of Lewis Acid: If employing a Lewis acid, screen various options (e.g., EtAlCl₂, BF₃·OEt₂) and optimize their stoichiometry. Note that product inhibition can sometimes necessitate the use of stoichiometric amounts of the Lewis acid.[3]
-
Substrate Modification: If possible, modify the substrates to reduce steric hindrance or alter their electronic properties to favor the cycloaddition.
Q3: What are the main challenges in achieving stereocontrol during the synthesis of disubstituted spiro[3.3]heptanes?
A3: Achieving high diastereoselectivity and enantioselectivity in the synthesis of disubstituted spiro[3.3]heptanes is a significant challenge due to the rigid and symmetric nature of the scaffold. Key challenges include:
-
Control of Axial Chirality: For 2,6-disubstituted spiro[3.3]heptanes, controlling the relative orientation of the substituents to obtain the desired cis or trans diastereomer is crucial.
-
Enantioselective Synthesis: Developing enantioselective methods to access single enantiomers is often difficult.
Strategies to Address Stereocontrol:
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrates or chiral catalysts can induce stereoselectivity.
-
Diastereoselective Reactions: Employing diastereoselective reactions, such as the addition of anions to chiral imines, has been shown to be effective for preparing enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes.[2]
-
Separation of Diastereomers: In many cases, a mixture of diastereomers is obtained, which then requires careful separation by chromatography or crystallization.[4]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-Oxa-6-azathis compound
The synthesis of 2-oxa-6-azathis compound is a key process for accessing various derivatives. However, scalability can be an issue, particularly during the deprotection step.
Symptoms:
-
Low isolated yield (<35%) of 2-oxa-6-azathis compound oxalate (B1200264) after reductive removal of the tosyl protecting group on a large scale.[6]
-
Sluggish filtration and loss of product during the workup to remove magnesium salts.[6]
Possible Causes:
-
Inefficient removal of the tosyl protecting group.
-
Product loss during the difficult filtration of magnesium salts.
-
Instability of the free base during workup.
Solutions:
-
Alternative Protecting Group Strategy: A more scalable route involves the use of an N-benzyl protecting group, which can be removed efficiently via hydrogenation.[6]
-
Optimized Salt Formation: Isolation of the product as a sulfonate salt (e.g., PTSA salt) instead of the oxalate salt can improve handling, as these salts are often non-hygroscopic and thermally stable.[6][7]
-
Careful pH Control: When preparing sulfonate salts, the amount of acid should be carefully controlled to avoid ring-opening of the oxetane.[6]
Problem 2: Difficulty in Purifying Volatile this compound Derivatives
Many simple this compound derivatives are volatile, which can pose challenges during purification.
Symptoms:
-
Loss of product during solvent removal under reduced pressure.
-
Difficulty in separating closely boiling impurities by distillation.
Solutions:
-
Fractional Distillation: For separating mixtures of liquids with similar boiling points (less than 70 °C difference), fractional distillation is more effective than simple distillation.[8] Using a fractionating column (e.g., Vigreux column) provides multiple theoretical plates for better separation.[8]
-
Column Chromatography on a gram-to-multigram scale: For less volatile or solid derivatives, purification by silica (B1680970) gel column chromatography is a standard and effective method.[9]
-
Vacuum Distillation: For higher boiling point compounds, distillation under reduced pressure can be employed to lower the boiling point and prevent decomposition.[9]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a Domino Reaction to Synthesize Spirooxindole-Pyrans [10]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | DABCO (10) | 2-MeTHF | rt | 12 | 67 | 99:1 |
| 2 | DABCO (10) | 2-MeTHF | 50 | 1 | 86 | 99:1 |
| 3 | DBU (10) | 2-MeTHF | rt | 24 | 42 | 99:1 |
| 4 | DMAP (10) | 2-MeTHF | rt | 24 | <10 | - |
| 5 | PPh₃ (10) | 2-MeTHF | rt | 24 | No Reaction | - |
d.r. = diastereomeric ratio
Table 2: Yields for a Two-Step Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azathis compound [11]
| Step | Reactants | Product | Scale | Yield (%) | Purity (%) |
| 1 | Tribromoneopentyl alcohol | 3,3-Bis(bromomethyl)oxetane | - | 72 | >95 |
| 2 | 3,3-Bis(bromomethyl)oxetane + 2-Fluoro-4-nitroaniline | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azathis compound | 100 g | 87 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazathis compound[12]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline (B41778) and one equivalent of acetic acid.
-
Stir the mixture to form the iminium ion.
-
Add sodium triacetoxyborohydride (B8407120) to reduce the iminium ion to the corresponding amine.
-
Work up the reaction to isolate the (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
Step 2: Cyclization
-
Dissolve the product from Step 1 (0.695 mmol) in THF (1.5 mL).
-
Add t-BuOK (1.53 mmol, 1.0 M solution in THF).
-
Heat the reaction at 70 °C in a sealed tube for 90 minutes.
-
Add an additional equivalent of t-BuOK (0.7 mmol) and continue heating for another hour.
-
Cool the reaction to room temperature, filter to remove KCl, and evaporate the solvent to obtain the crude product.
-
Purify the product by appropriate methods (e.g., column chromatography).
Protocol 2: Large-Scale Synthesis of 2-Oxa-6-azathis compound as a Sulfonate Salt[6]
Step 1: N-Benzylation
-
React tribromoneopentyl alcohol with benzylamine (B48309) and DBU in a suitable solvent to form N-benzyl-2-oxa-6-azathis compound.
Step 2: Debenzylation
-
Dissolve the N-benzyl-2-oxa-6-azathis compound in methanol (B129727) containing a catalytic amount of acetic acid.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (5 bar) for 16 hours.
-
Filter off the catalyst to obtain a solution of the free base.
Step 3: Salt Formation
-
To the methanolic solution of the free base, add 1.1 equivalents of the desired sulfonic acid (e.g., p-toluenesulfonic acid).
-
If a precipitate forms, isolate the crystalline salt by filtration. If not, carefully remove the solvent to obtain the salt.
Visualizations
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminothis compound-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. thieme.de [thieme.de]
- 7. Synthesis of 2-Oxa-6-azathis compound Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Purification [chem.rochester.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yield of Spiro[3.3]heptane Reactions
Welcome to the technical support center for the synthesis and reactions of spiro[3.3]heptane derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the this compound core?
A1: The primary methods for synthesizing this compound derivatives include:
-
[2+2] Cycloaddition: This approach often involves the reaction of a ketene (B1206846) or keteniminium species with methylenecyclobutane.[1]
-
Semipinacol Rearrangement: Acid-mediated rearrangement of 1-cyclopropylcyclobutanols or a strain-relocating rearrangement of 1-bicyclobutylcyclopropanol intermediates can yield spiro[3.3]heptan-1-ones.[1]
-
Intramolecular Cyclization: Carbanion-mediated intramolecular nucleophilic attack is another strategy. This often involves the use of strong bases or organolithium reagents to generate a carbanion that subsequently cyclizes.[2]
Q2: My [2+2] cycloaddition reaction is giving a low yield. What are the potential causes?
A2: Low yields in [2+2] cycloadditions for this compound synthesis can stem from several factors:
-
Substrate Reactivity: The electronic nature of the alkene and the ketene (or ketene equivalent) is crucial. Electron-rich alkenes generally react better with electron-poor ketenes and vice-versa.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction. Some [2+2] cycloadditions require thermal conditions, while others are photochemically induced. The optimal conditions are highly substrate-dependent.
-
Side Reactions: Polymerization of the alkene or ketene can be a significant side reaction, especially at higher temperatures.
Q3: I am observing the formation of unexpected side products in my semipinacol rearrangement. What could be the issue?
A3: In the strain-relocating semipinacol rearrangement for spiro[3.3]heptan-1-one synthesis, the formation of diastereomers (endo and exo) is a known possibility. This is due to the formation of a stable and long-lived cyclopropylcarbinyl cation intermediate, which allows for rotation before the[1][3]-migration occurs.[4] The ratio of these diastereomers can be influenced by the specific substrate and the acid catalyst used.
Q4: How can I improve the yield and selectivity of reactions involving organolithium reagents for this compound synthesis?
A4: Optimizing reactions with organolithium reagents requires careful control of several parameters:
-
Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.
-
Order of Addition: The order in which reagents are added can be critical.
-
Purity of Reagents: Organolithium reagents are highly sensitive to moisture and air. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Troubleshooting Guides
Issue 1: Low Yield in Spiro[3.3]heptan-1-one Synthesis via Semipinacol Rearrangement
| Potential Cause | Troubleshooting Step |
| Incomplete formation of the organolithium reagent | Ensure anhydrous conditions and use freshly titrated n-BuLi. Consider using a different organolithium reagent if substrate compatibility is an issue. |
| Decomposition of the cyclopropanone (B1606653) surrogate | Maintain strict low-temperature control during the addition of the organolithium reagent. |
| Inefficient rearrangement of the bicyclobutylcyclopropanol intermediate | Screen different acid catalysts (e.g., MsOH, AlCl₃) and optimize the reaction temperature for the rearrangement step.[4] |
| Substrate-dependent reactivity | Electron-rich sulfonyl moieties on the bicyclobutane starting material have been shown to give higher yields.[4] |
Issue 2: Formation of Multiple Products in Disubstituted this compound Synthesis
| Potential Cause | Troubleshooting Step |
| Lack of stereocontrol | For reactions proceeding through cationic intermediates, the stability of the cation can lead to a loss of stereochemical information. Consider chiral catalysts or auxiliaries if a specific stereoisomer is desired. |
| Competing reaction pathways | Analyze the side products to understand the competing reactions. Adjusting the reaction conditions (temperature, solvent, catalyst) may favor the desired pathway. |
| Purification challenges | Diastereomers can be difficult to separate by column chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Data Presentation
Table 1: Comparison of Yields for Spiro[3.3]heptan-1-one Synthesis via Strain-Relocating Semipinacol Rearrangement
| Entry | Bicyclobutane Substituent (R in R-SO₂) | Yield (%) | Reference |
| 1 | Phenyl | 75 | [4] |
| 2 | 4-Methoxyphenyl | 85 | [4] |
| 3 | 4-Nitrophenyl | 60 | [4] |
| 4 | 2-Naphthyl | 78 | [4] |
| 5 | Thiophenyl | 72 | [4] |
| 6 | N-methyl-indolyl | 88 | [4] |
Table 2: Yields for the Synthesis of 2,6-Diazathis compound Derivatives
| Entry | Amine | Reductive Amination Yield (%) | Cyclization Yield (%) | Overall Yield (%) | Reference |
| 1 | Aniline | 83 | 70 | 58 | [5] |
| 2 | 4-Fluoroaniline | 86 | 60 | 52 | [5] |
| 3 | 4-Methoxyaniline | 72 | 65 | 47 | [5] |
| 4 | Benzylamine | 96 | 73 | 70 | [5] |
| 5 | 4-Fluorobenzylamine | 90 | 89 | 80 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylsulfonyl-spiro[3.3]heptan-1-one via Strain-Relocating Semipinacol Rearrangement
This protocol is adapted from Jung, M. et al., Tetrahedron, 2023 .[4]
Materials:
-
1-(Phenylsulfonyl)bicyclo[1.1.0]butane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanesulfonic acid (MsOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.2 equivalents) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Formation of the Lithiated Species: Slowly add n-BuLi (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes.
-
Addition of Cyclopropanol: Add a solution of 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.
-
Quenching and Rearrangement: Quench the reaction by the slow addition of a solution of MsOH (2.0 equivalents) in THF. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Workup: Add saturated aqueous NH₄Cl to the reaction mixture. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-phenylsulfonyl-spiro[3.3]heptan-1-one.
Protocol 2: Synthesis of 2-Benzyl-6-phenyl-2,6-diazathis compound
This protocol is adapted from Hamza, D. et al., Synlett, 2004 .[5]
Materials:
-
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
Potassium tert-butoxide (t-BuOK) in THF (1.0 M solution)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1.0 equivalent) in anhydrous THF.
-
Addition of Base: Add a 1.0 M solution of t-BuOK in THF (2.2 equivalents) to the stirred solution.
-
Reaction: Heat the sealed tube to 70 °C. After 90 minutes, add an additional portion of the t-BuOK solution (1.0 equivalent) and continue heating for another hour.
-
Workup: Allow the reaction to cool to room temperature. Filter the mixture to remove potassium chloride and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired 2-benzyl-6-phenyl-2,6-diazathis compound.
Visualizations
Caption: General Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Workflow for Low Yield in this compound Reactions.
Caption: Mechanism of Strain-Relocating Semipinacol Rearrangement.
References
- 1. This compound: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Purification of Spiro[3.3]heptane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Spiro[3.3]heptane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most prevalent and effective methods for the purification of this compound derivatives are silica (B1680970) gel column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the physical state of the desired compound. For small-scale purifications and for separating compounds with close polarities, column chromatography is often preferred.[1] Recrystallization is an excellent technique for purifying solid compounds, especially for removing minor impurities.[2]
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving ketone precursors, the corresponding ketone may remain as a significant impurity. Other potential impurities can arise from the specific synthetic route employed, such as residual catalysts or solvents.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for assessing the purity of fractions. For recrystallization, purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. A sharp melting point close to the literature value is often indicative of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Column Chromatography
Problem: My this compound derivative is not separating from an impurity on the silica gel column.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating your compound from the impurity.
-
Solution: Systematically vary the solvent system. A common mobile phase for the purification of this compound derivatives is a mixture of heptane (B126788) and ethyl acetate (B1210297).[3] Start with a low polarity mixture (e.g., 5% ethyl acetate in heptane) and gradually increase the polarity. The addition of a small amount of a modifier, such as triethylamine (B128534) (e.g., 0.1%) for basic compounds, can improve peak shape and resolution.[3]
-
-
Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column for the amount of silica gel used.
-
Solution: As a general rule, the amount of crude material should be approximately 1-2% of the mass of the silica gel. For difficult separations, this ratio may need to be even lower.
-
-
Possible Cause 3: Improper Column Packing. An improperly packed column can lead to channeling and poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Gently tap the column during packing to remove air bubbles and create a homogenous stationary phase.
-
Problem: My compound is eluting too quickly (high Rf) or not at all (low Rf).
-
Solution: Adjust the polarity of your eluent. If the Rf is too high, decrease the polarity of the mobile phase (i.e., decrease the percentage of the more polar solvent). If the Rf is too low, increase the polarity of the mobile phase.
Recrystallization
Problem: My this compound derivative will not crystallize.
-
Possible Cause 1: Inappropriate Solvent. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: Perform a solvent screen using small amounts of your compound in various solvents. Common solvent systems for the recrystallization of organic compounds include heptane/ethyl acetate and methanol/water mixtures.[4]
-
-
Possible Cause 2: Solution is too dilute. If too much solvent is used, the solution may not be saturated enough for crystals to form upon cooling.
-
Solution: Gently evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause 3: Presence of Oily Impurities. Oily impurities can inhibit crystallization.
-
Solution: Attempt to remove the oily impurities by first passing the crude material through a small plug of silica gel before recrystallization.
-
-
Possible Cause 4: Rapid Cooling. Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Problem: The recrystallized product is still impure.
-
Possible Cause 1: Impurities Co-crystallized. The impurities may have similar solubility properties to your desired product.
-
Solution: A second recrystallization from a different solvent system may be necessary to achieve the desired purity.
-
-
Possible Cause 2: Incomplete Dissolution. If the compound was not fully dissolved in the hot solvent, insoluble impurities may have been trapped in the crystals.
-
Solution: Ensure the compound is completely dissolved in the minimum amount of hot solvent. If insoluble material is present, perform a hot filtration to remove it before allowing the solution to cool.
-
Data Presentation
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound | clogP | logD (pH 7.4) | Water Solubility (µM) | Reference |
| Sonidegib analog (trans-76) | 6.0 | ≥ 3.5 | ≤ 1 | [5][6] |
| Sonidegib analog (cis-76) | 6.0 | ≥ 3.5 | ≤ 1 | [5][6] |
| Sonidegib | 6.8 | ≥ 3.5 | ≤ 1 | [5][6] |
clogP: calculated lipophilicity; logD: experimental distribution coefficient in n-octanol/phosphate-buffered saline.[5]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Amine Derivative
This protocol is adapted from a literature procedure for the purification of a this compound derivative.[3]
1. Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 5% ethyl acetate in heptane with 0.1% triethylamine).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top of the stationary phase.
-
Pre-elute the column with the initial mobile phase until the pack is stable.
2. Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the eluent as needed to elute the desired compound (e.g., increase the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound derivative.
Protocol 2: Recrystallization of a Solid this compound Derivative
This is a general protocol that should be optimized for each specific compound.
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent will show low solubility.
-
Heat the mixture. A good solvent will fully dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a suitable solvent. Common solvent mixtures to screen include heptane/ethyl acetate and methanol/water.[4]
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all residual solvent.
Visualizations
Caption: General purification workflow for Spiro[3.em]heptane derivatives.
Caption: Troubleshooting logic for recrystallization problems.
References
Technical Support Center: Synthesis of Spiro[3.3]heptane
Welcome to the technical support center for the synthesis of spiro[3.3]heptane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable scaffold.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, with a focus on the widely used malonic ester synthesis route for producing derivatives such as this compound-2,6-dicarboxylic acid (Fecht's acid).
Issue 1: Low Yield of the Desired this compound Product
Q: My reaction is resulting in a low yield of the target this compound derivative. What are the potential causes and how can I improve the yield?
A: Low yields in this compound synthesis, particularly via the double alkylation of malonic esters with reagents like pentaerythrityl tetrabromide, are frequently due to competing side reactions. The primary culprit is often the formation of oligomeric or polymeric byproducts resulting from intermolecular reactions.
Troubleshooting Steps:
-
High-Dilution Conditions: The key to favoring the desired intramolecular cyclization over intermolecular polymerization is to conduct the reaction under high-dilution conditions. This minimizes the probability of reactive intermediates encountering other molecules.
-
Recommendation: Slowly add the reactants (e.g., diethyl malonate and base) to a large volume of solvent. Concentrations below 0.1 M are often recommended for cyclization reactions to form strained rings.[1]
-
-
Base and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide in ethanol (B145695) or sodium hydride in aprotic solvents like DMF or THF are commonly used.
-
Recommendation: Use a slight excess of the base to ensure complete deprotonation of the malonic ester. However, a large excess can promote side reactions. Careful optimization of the base stoichiometry is recommended.
-
-
Reaction Temperature: The reaction temperature can influence the rates of both the desired and undesired reactions.
-
Recommendation: While the reaction is often carried out at reflux, running it at a lower temperature for a longer period might improve the selectivity for the intramolecular cyclization.
-
-
Purity of Reagents: Ensure the purity of starting materials, especially the alkylating agent (e.g., pentaerythrityl tetrabromide) and the malonic ester. Impurities can lead to unexpected side reactions.
Issue 2: Formation of a White, Insoluble Precipitate (Polymeric Byproduct)
Q: I am observing the formation of a significant amount of a white, insoluble solid in my reaction mixture, which is difficult to filter and purify. What is this substance and how can I prevent its formation?
A: This insoluble material is likely the result of intermolecular reactions leading to the formation of high molecular weight oligomers or polymers. Instead of one molecule of the doubly deprotonated malonic ester reacting with two arms of the same pentaerythrityl derivative, intermolecular chain extension occurs.
Troubleshooting Steps:
-
Syringe Pump Addition: To maintain high dilution throughout the reaction, use a syringe pump to add the reactants (malonic ester and base) very slowly over an extended period (e.g., 8-12 hours) to the heated solvent containing the alkylating agent.
-
Solvent Choice: The choice of solvent can influence the solubility of the intermediates and the transition states.
-
Recommendation: Solvents like ethanol, DMF, or THF are common. If you are experiencing significant precipitation, consider screening other high-boiling point solvents in which the intermediates might be more soluble.
-
-
Vigorous Stirring: Ensure efficient stirring to quickly disperse the added reactants and maintain a homogeneous reaction mixture, which can help minimize localized high concentrations that favor intermolecular reactions.
| Parameter | Standard Condition | Optimized for High Dilution |
| Reactant Concentration | > 0.1 M | < 0.1 M |
| Addition Method | Batch addition | Slow addition via syringe pump |
| Reaction Time | Shorter | Longer (due to slow addition) |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the malonic ester synthesis of this compound-2,6-dicarboxylic acid?
A1: Besides the desired product, the most prevalent side products are oligomeric and polymeric materials formed through intermolecular reactions. Other potential, though less commonly reported, side products could include incompletely cyclized intermediates or products from mono-alkylation of the malonic ester.
Q2: How can I purify the desired this compound derivative from the polymeric byproducts?
A2: Purification can be challenging due to the insolubility of the polymeric material.
-
Initial Workup: After the reaction, the solvent is typically removed, and the residue is hydrolyzed with a strong acid or base to convert the ester groups to carboxylic acids.
-
Extraction: The desired dicarboxylic acid can often be extracted into a basic aqueous solution, leaving the insoluble polymer behind. Subsequent acidification of the aqueous layer will precipitate the purified product.
-
Recrystallization: Recrystallization of the crude product from a suitable solvent (e.g., water or acetic acid) can further enhance purity.
Q3: Can I use a different synthetic route to avoid these side reactions?
A3: Yes, several other methods for synthesizing the this compound core exist, including:
-
[2+2] Cycloadditions: Reactions of allenes with alkenes can form the this compound skeleton.
-
Rearrangement Reactions: Semipinacol rearrangements of bicyclobutylcyclopropanol intermediates have been shown to produce spiro[3.3]heptan-1-ones in high yield.[2] These methods may offer advantages in terms of yield and selectivity for specific derivatives but may require more complex starting materials.
Experimental Protocols
Key Experiment: Synthesis of this compound-2,6-dicarboxylic Acid (Fecht's Acid) via Malonic Ester Synthesis
This protocol is based on the classical approach and incorporates troubleshooting recommendations.
Materials:
-
Pentaerythrityl tetrabromide
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Reaction Setup: In a separate, large three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump, add a significant volume of absolute ethanol to serve as the reaction solvent. Heat the ethanol to reflux.
-
Slow Addition of Reactants: Prepare two separate solutions:
-
Solution A: Diethyl malonate in absolute ethanol.
-
Solution B: A freshly prepared solution of sodium ethoxide in absolute ethanol. Using two separate syringe pumps, add Solution A and Solution B simultaneously and very slowly (e.g., over 8-12 hours) to the refluxing ethanol in the reaction flask.
-
-
Addition of Alkylating Agent: After the complete addition of the malonate and base, slowly add a solution of pentaerythrityl tetrabromide in a suitable solvent (e.g., ethanol or DMF) to the reaction mixture, also via syringe pump.
-
Reaction Monitoring: Continue refluxing the mixture for several hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.
-
Hydrolysis: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add a concentrated solution of hydrochloric acid and heat the mixture to reflux to hydrolyze the tetraester to the corresponding tetracarboxylic acid and subsequently decarboxylate to the dicarboxylic acid.
-
Purification: Cool the acidic solution, which should cause the crude this compound-2,6-dicarboxylic acid to precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from hot water or dilute acetic acid.
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Spiro[3.3]heptane Synthesis
Welcome to the technical support center for the synthesis of spiro[3.3]heptane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient cyclization. | - For [2+2] cycloadditions, ensure the ketene (B1206846) or keteniminium salt precursor is freshly prepared and used in appropriate excess. - When using malonate diester alkylation, verify the efficacy of the base and the dryness of the solvent.[1][2] |
| Decomposition of starting materials or product. | - For thermally sensitive reactions, maintain precise temperature control. - If your product is sensitive to acid or base, use a neutral workup procedure.[3] | |
| Unsuitable reaction conditions for large-scale synthesis. | - Some literature protocols may not be scalable due to the use of toxic or large quantities of reagents. Consider alternative synthetic routes for larger scales.[1] | |
| Formation of Multiple Products/Side Reactions | Lack of regioselectivity or stereoselectivity. | - In rearrangements like the semipinacol rearrangement, the choice of acid and solvent can significantly influence the outcome.[4] - For enzymatic hydroxylations, screening a panel of enzyme variants can identify one with the desired selectivity.[5] |
| Competing rearrangement pathways. | - In carbene-mediated reactions, ring-expansion and ring-contraction can be competing pathways. Temperature and reaction time can influence the product ratio.[6] | |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts. | - Optimize flash column chromatography conditions (e.g., solvent system, gradient). The addition of a small amount of a tertiary amine like triethylamine (B128534) (NEt3) can sometimes improve the separation of amine-containing compounds.[7] |
| Product is volatile. | - For volatile products, consider purification by vacuum distillation as an alternative to chromatography.[8][9] | |
| Product is water-soluble. | - If the product has significant water solubility, ensure to thoroughly extract the aqueous layer during workup and check it for the presence of your product.[3] | |
| Reaction Fails to Go to Completion | Deactivation of catalyst or reagent. | - Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions. |
| Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. - Gradually increase the temperature if the reaction is sluggish, but be mindful of potential side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the this compound core?
A1: The primary synthetic strategies include formal [2+2] cycloadditions, alkylation of compounds like malonate diester, and various rearrangement reactions.[10][11] The choice of strategy often depends on the desired substitution pattern on the spirocyclic core.
Q2: I am planning a large-scale synthesis of a this compound derivative. What are some key considerations?
A2: For large-scale preparations, it is crucial to select a synthetic route that avoids toxic reagents and extreme reaction conditions where possible.[1] For instance, the double alkylation of tosylmethyl isocyanide (TosMIC) or malonate diester with suitable 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives has been successfully employed for gram to kilogram scale synthesis.[1][2] Purification by distillation under reduced pressure can also be more practical than chromatography for larger quantities of volatile products.[9]
Q3: My reaction to synthesize a spiro[3.3]heptanone is giving a low yield. How can I optimize the conditions?
A3: For the synthesis of spiro[3.3]heptanones via the reaction of an alkene with an amide in the presence of triflic anhydride (B1165640), ensure that the reagents are used in the correct stoichiometry (typically 1.0-1.2 equivalents of amide and triflic anhydride relative to the alkene). The reaction is often refluxed in a solvent like 1,2-dichloroethane (B1671644) for around 16 hours. Using an excess of a gaseous alkene may be necessary.[8][9]
Q4: How can I introduce functional groups like amines, carboxylic acids, or alcohols onto the this compound scaffold?
A4: Functionalization can be achieved through various methods. For example, a ketone on the this compound core can be a versatile handle for further transformations. It can be converted to an amine via reductive amination, or the Wolff-Kishner reduction can be used to deoxygenate it, allowing for subsequent functionalization of the ring.[9] Carboxylic acids can be introduced, for example, by reacting a bromide intermediate with n-butyllithium followed by quenching with dry ice.[9]
Experimental Protocols & Data
Synthesis of Racemic Spiro[3.3]heptanones
This protocol is based on the reaction of an alkene with an N,N-dimethylamide in the presence of triflic anhydride.[8][9]
Experimental Workflow:
Caption: Workflow for the synthesis of racemic spiro[3.3]heptanones.
Reaction Conditions Summary:
| Parameter | Value |
| Alkene | 1.0 equivalent |
| Amide | 1.2 equivalents |
| Triflic Anhydride | 1.2 equivalents |
| Base | Collidine or Lutidine (1.2 equivalents) |
| Solvent | 1,2-Dichloroethane |
| Temperature | Reflux |
| Time | 16 hours |
| Workup | Aqueous NaHCO3 |
| Purification | Vacuum distillation or column chromatography |
Note: For gaseous alkenes, an excess of the alkene component may be required.[8][9]
Synthesis of 6-(Trifluoromethyl)this compound Derivatives
A key step in this synthesis is the construction of the spirocyclic core from 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane.[1]
Troubleshooting Logic for Core Synthesis:
Caption: Troubleshooting flowchart for this compound core synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
"overcoming low yields in multi-step spiro[3.3]heptane synthesis"
Welcome to the technical support center for the multi-step synthesis of spiro[3.3]heptane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the this compound core?
A1: The primary strategies for synthesizing the this compound skeleton include:
-
[2+2] Cycloaddition: This approach often involves the reaction of a ketene (B1206846) or keteniminium species with methylenecyclobutane (B73084).[1]
-
Double Alkylation of Malonate Esters: A classic method where a malonate ester is alkylated with a 1,1-bis(electrophilic) cyclobutane (B1203170) derivative.
-
Semipinacol Rearrangement: Acid-mediated rearrangement of 1-cyclopropylcyclobutanols or related intermediates can lead to the formation of spiro[3.3]heptan-1-ones.[1]
-
Intramolecular Cyclization: Various methods involving the cyclization of appropriately functionalized precursors are also employed.
Q2: I am struggling with the synthesis of substituted spiro[3.3]heptanes. Are there any general recommendations?
A2: The synthesis of substituted derivatives can be challenging. The applicability of classical approaches may be limited, especially for chiral analogues.[1] A recently developed expedient approach involves the addition of metallated bicyclobutanes to cyclopropanone (B1606653) equivalents, followed by a semipinacol rearrangement. This method has been shown to be effective for producing substituted and optically active spiro[3.3]heptan-1-ones.[1]
Q3: What are some of the key challenges to anticipate when synthesizing spiro[3.3]heptanes?
A3: Researchers may encounter several challenges, including:
-
Low Yields: Certain reactions, such as some [2+2] cycloadditions, may suffer from low yields, particularly with electron-deficient substrates.
-
Side Reactions: The high reactivity of some intermediates, like cyclopropanones, can lead to undesired polymerization or other side reactions.
-
Formation of the Spirocyclic Center: Creating the quaternary spiro-carbon can be sterically hindered and challenging.
-
Purification: Separation of the desired product from starting materials and byproducts can sometimes be difficult.
Troubleshooting Guides
Issue 1: Low Yield in [2+2] Cycloaddition Reactions
Q: My [2+2] cycloaddition between a ketene and methylenecyclobutane is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in this reaction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Quality:
-
Ketene Generation: Ensure the in-situ generation of the ketene is efficient. If using an acyl chloride and a base, ensure the base is freshly distilled and the acyl chloride is pure. The reaction should be run under strictly anhydrous conditions.
-
Methylenecyclobutane: Use freshly distilled methylenecyclobutane, as it can polymerize upon storage.
-
-
Reaction Conditions:
-
Temperature: Temperature control is crucial. For many ketene cycloadditions, lower temperatures (-78 °C to 0 °C) are preferred to minimize side reactions.
-
Solvent: The choice of solvent can impact the reaction. Non-polar aprotic solvents like diethyl ether or dichloromethane (B109758) are commonly used.
-
Concentration: Running the reaction at a suitable concentration is important. High concentrations might favor polymerization of the ketene.
-
-
Alternative Reagents:
-
If you are using a challenging substrate, consider using a more reactive ketene precursor or a Lewis acid catalyst to promote the cycloaddition.
-
Issue 2: Poor Results in Semipinacol Rearrangement
Q: I am attempting a semipinacol rearrangement to form a spiro[3.3]heptan-1-one, but the yield is low and I'm observing multiple byproducts. How can I optimize this step?
A: The success of a semipinacol rearrangement is highly dependent on the choice of acid and reaction conditions.
-
Acid Catalyst:
-
Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., methanesulfonic acid, MsOH) and Lewis acids (e.g., aluminum chloride, AlCl₃) can be effective. It is recommended to screen different acids to find the optimal one for your specific substrate.[1]
-
Acid Concentration: The amount of acid used is critical. Too little may result in an incomplete reaction, while too much can lead to decomposition or side reactions.
-
-
Reaction Temperature and Time:
-
These reactions are often carried out at room temperature.[1] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and to avoid product degradation.
-
-
Substrate Purity:
-
Ensure the precursor alcohol (e.g., 1-bicyclobutylcyclopropanol intermediate) is of high purity. Impurities can interfere with the rearrangement.
-
Issue 3: Inefficient Double Alkylation of Malonate Esters
Q: My double alkylation of dimethyl malonate with 1,1-bis(bromomethyl)cyclobutane (B2691830) is resulting in a mixture of mono- and di-alkylated products, leading to a low yield of the desired this compound. How can I drive the reaction to completion?
A: Achieving complete dialkylation can be challenging due to the decreased reactivity of the mono-alkylated intermediate.
-
Base and Solvent System:
-
Choice of Base: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF are common choices.
-
Stoichiometry of Base: Using a slight excess of the base (e.g., 2.2 equivalents) can help to ensure complete deprotonation for the second alkylation.
-
-
Reaction Conditions:
-
Temperature: The first alkylation may proceed at a lower temperature than the second. A stepwise increase in temperature after the first alkylation can sometimes improve the yield of the dialkylated product.
-
Reaction Time: Ensure a sufficient reaction time for the second, slower alkylation step to proceed to completion.
-
-
Alternative Nucleophiles:
-
If malonate esters prove problematic, consider using alternative nucleophiles like p-toluenesulfonylmethyl isocyanide (TosMIC), which can also undergo double alkylation to form the spirocycle.
-
Quantitative Data Summary
| Synthetic Method | Key Reagents | Solvent | Temperature | Yield (%) | Reference |
| Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanol intermediate, MsOH | CH₂Cl₂ | Room Temperature | >90 | --INVALID-LINK-- |
| Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanol intermediate, AlCl₃ | CH₂Cl₂ | Room Temperature | High | --INVALID-LINK-- |
| [2+2] Cycloaddition | Dichloroketene, Methylenecyclobutane | Hexane | Reflux | 65 | --INVALID-LINK-- |
| Double Alkylation | Diethyl Malonate, 1,1-Bis(bromomethyl)cyclobutane, NaH | DMF | 100 °C | 70-80 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: High-Yield Synthesis of a Spiro[3.3]heptan-1-one via Semipinacol Rearrangement
This protocol is adapted from a reported high-yield synthesis.[1]
Step 1: Formation of the 1-Bicyclobutylcyclopropanol Intermediate
-
To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.2 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the 1-sulfonylcyclopropanol (1.0 equiv.) in anhydrous THF (0.2 M) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-bicyclobutylcyclopropanol intermediate is used in the next step without further purification.
Step 2: Semipinacol Rearrangement
-
Dissolve the crude 1-bicyclobutylcyclopropanol intermediate in dichloromethane (0.1 M).
-
To this solution, add methanesulfonic acid (MsOH, 2.0 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spiro[3.3]heptan-1-one.
Visualizations
Caption: Common synthetic routes to the this compound core.
Caption: A general workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Conformational Stability of Saturated Heterocycles and Spirocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the inherent instability of 1,3-heteroatom-substituted cyclohexanes and the contrasting stability of spiro[3.3]heptanes.
Frequently Asked Questions (FAQs)
Q1: Why are my 1,3-di-substituted cyclohexane (B81311) derivatives, particularly with heteroatoms, conformationally unstable?
A1: The instability of 1,3-heteroatom-substituted cyclohexanes primarily arises from unfavorable steric and electronic interactions in the chair conformation. When both substituents occupy axial positions, a significant destabilizing effect known as a 1,3-diaxial interaction occurs.[1][2] This is a severe steric clash between the axial substituents. For heteroatoms, stereoelectronic effects, such as the anomeric effect, can also play a crucial role in determining conformational preference, sometimes favoring a seemingly more sterically hindered conformation.
Q2: What is the anomeric effect and how does it influence the stability of 1,3-heteroatom-substituted cyclohexanes?
A2: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to prefer an axial orientation, even if it is sterically bulky.[3] This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.[3] This effect can counteract purely steric considerations.
Q3: Why are spiro[3.3]heptanes considered stable alternatives to 1,3-di-substituted cyclohexanes in drug discovery?
A3: Spiro[3.3]heptanes are gaining interest in medicinal chemistry due to their rigid, three-dimensional structure.[4][5] This rigidity reduces the entropic penalty upon binding to a biological target. They serve as non-planar bioisosteres of commonly used aromatic rings, like benzene, which can lead to improved physicochemical properties such as solubility and metabolic stability.[5] Their defined and predictable geometry makes them valuable scaffolds in drug design.
Q4: I am observing unexpected side products in the synthesis of my 1,3-dioxane (B1201747). What could be the cause?
A4: The formation of 1,3-dioxanes is a reversible process catalyzed by acid.[6] If your reaction or workup conditions are too acidic, you may be experiencing decomposition of the desired product back to the starting carbonyl and diol. Additionally, side reactions like polymerization of the carbonyl compound can occur, especially with α,β-unsaturated ketones.
Q5: My attempts to synthesize spiro[3.3]heptane derivatives are resulting in low yields. What are some common pitfalls?
A5: The synthesis of strained spirocyclic systems like spiro[3.3]heptanes can be challenging.[7][8] Low yields can often be attributed to competing reaction pathways, steric hindrance impeding the desired cyclization, or the use of inappropriate reaction conditions for constructing the strained four-membered rings. The choice of synthetic strategy, such as [2+2] cycloadditions or rearrangements, is critical and must be optimized for the specific target molecule.[5]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in 1,3-Dioxane Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Near 1:1 mixture of diastereomers in the crude product. | Thermodynamic Equilibrium: The reaction may have reached thermodynamic equilibrium where both diastereomers are present in significant amounts. | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can favor the formation of the thermodynamically more stable diastereomer.[6] 2. Catalyst Choice: Investigate different Brønsted or Lewis acid catalysts. The nature of the catalyst can influence the transition state energies and thus the diastereoselectivity. |
| Inconsistent diastereomeric ratios between batches. | Kinetic vs. Thermodynamic Control: The reaction outcome might be sensitive to minor variations in reaction time, temperature, or rate of reagent addition, leading to a mixture of kinetic and thermodynamic products. | 1. Standardize Reaction Conditions: Ensure consistent reaction times, temperatures, and addition rates. 2. Extended Reaction Time: At a suitable temperature, allow the reaction to proceed for a longer duration to ensure it reaches thermodynamic equilibrium, which should provide a consistent product ratio. |
Issue 2: Decomposition of 1,3-Dioxane During Workup
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of starting carbonyl and/or diol in the final product after purification. | Acidic Workup Conditions: 1,3-dioxanes are sensitive to acid and can hydrolyze back to their starting materials.[9] Even mild acidity during aqueous extraction can cause decomposition. | 1. Basic Wash: Use a mild basic solution, such as saturated aqueous sodium bicarbonate, for the initial aqueous wash to neutralize any residual acid.[9] 2. Avoid Acidic Quenching Agents: If possible, avoid using acidic quenching agents like ammonium (B1175870) chloride. 3. Temperature Control: Perform the workup at a lower temperature to slow down the rate of hydrolysis.[9] |
| Formation of an intractable emulsion during extraction. | Vigorous Shaking: Excessive shaking can lead to the formation of stable emulsions.[9] | 1. Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking. 2. Brine Wash: A wash with saturated aqueous sodium chloride (brine) can help to break up emulsions.[9] |
Quantitative Data Summary
Table 1: Conformational Free Energy (A-values) for Substituents on Cyclohexane and 1,3-Dioxane Rings
The A-value represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane or 1,3-dioxane. A larger A-value indicates a greater preference for the equatorial position.[10]
| Substituent | A-value (kcal/mol) in Cyclohexane | A-value (kcal/mol) in 5-substituted-1,3-Dioxane | Key Observations |
| -CH₃ | 1.7 | 0.8 | The smaller A-value in 1,3-dioxane is due to the shorter C-O bonds and puckered nature of the ring, which reduces the 1,3-diaxial interactions. |
| -C₂H₅ | 1.75 | 0.7 | Similar trend to the methyl group. |
| -i-Pr | 2.15 | 1.0 | The bulky isopropyl group shows a significant preference for the equatorial position in both ring systems, though the preference is less pronounced in the 1,3-dioxane. |
| -t-Bu | >4.5 | 2.5 | The very large t-butyl group effectively "locks" the conformation with the substituent in the equatorial position in cyclohexane. The effect is still strong but reduced in the 1,3-dioxane. |
| -Ph | 3.0 | 1.4 | The planar phenyl group also exhibits a strong preference for the equatorial position. |
| -OCH₃ | 0.6 | - | The anomeric effect in 2-methoxy-1,3-dioxane can favor the axial position. |
| -Cl | 0.5 | - | Halogens have relatively small A-values. |
Data for cyclohexane A-values are widely compiled. Data for 5-substituted-1,3-dioxanes are from various computational and experimental studies.[11][12]
Table 2: Calculated Strain Energies of this compound and Related Molecules
Strain energy is a measure of the internal energy of a molecule due to strained bond angles and conformations compared to a strain-free reference compound.
| Molecule | Calculated Strain Energy (kcal/mol) | Strain per Carbon Atom (kcal/mol) | Key Observations |
| Cyclobutane | 26.5 | 6.6 | The parent four-membered ring has significant angle strain. |
| This compound | 51.0 - 51.5 | 7.3 - 7.4 | The strain energy is roughly double that of cyclobutane, indicating that the strain is localized within the two four-membered rings.[13] |
| Bridged Spiropentanes | 47.1 - 50.5 (SE/C) | - | These highly strained molecules have even higher strain per carbon atom.[14] |
Data from computational studies.[13][14]
Experimental Protocols
Protocol 1: Conformational Analysis of a Substituted Cyclohexane using Low-Temperature ¹H NMR Spectroscopy
This protocol allows for the determination of the equilibrium constant between the two chair conformers of a substituted cyclohexane.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted cyclohexane in approximately 0.6 mL of a deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, toluene-d₈).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature unit.
-
Tune and shim the spectrometer at room temperature.
-
-
Low-Temperature Measurement:
-
Cool the sample to a temperature where the ring flip is slow on the NMR timescale (typically between -60 °C and -100 °C).[15] The exact temperature will depend on the energy barrier of the ring flip for the specific compound.
-
Allow the sample temperature to equilibrate for at least 5-10 minutes.
-
Acquire a ¹H NMR spectrum. At this low temperature, separate signals for the axial and equatorial conformers should be visible.[15]
-
-
Data Analysis:
-
Identify corresponding signals for the two conformers.
-
Integrate the signals for a specific, well-resolved proton in both conformers.
-
The ratio of the integrals gives the equilibrium constant (Keq = [equatorial]/[axial]).
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Protocol 2: General Procedure for the Synthesis of a 1,3-Dioxane
This protocol describes the formation of a 1,3-dioxane from an aldehyde or ketone and a 1,3-diol.
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl compound (1.0 equiv), the 1,3-diol (1.1 equiv), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.01 equiv).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by TLC or GC-MS analysis of aliquots.
-
Continue refluxing until the reaction is complete (typically 2-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Protocol 3: Small-Molecule X-ray Crystallography for Structure Determination
This protocol provides a general workflow for determining the three-dimensional structure of a crystalline compound.
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension). Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[16]
-
-
Data Processing:
-
Integrate the intensities of the diffraction spots.
-
Apply corrections for factors such as Lorentz and polarization effects.
-
Determine the unit cell dimensions and the space group of the crystal.
-
-
Structure Solution and Refinement:
Visualizations
Caption: Destabilizing 1,3-diaxial interactions in substituted cyclohexanes.
Caption: Stabilizing anomeric effect in heteroatom-substituted cyclohexanes.
Caption: Workflow for conformational analysis using low-temperature NMR.
Caption: General workflow for computational conformational analysis.
References
- 1. fiveable.me [fiveable.me]
- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Strain Energy Increments [cxp.cengage.com]
- 13. mdpi.com [mdpi.com]
- 14. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
Technical Support Center: Thermolysis of Spiro[3.3]heptane Azidoformates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermolysis of spiro[3.3]heptane azidoformates.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction pathway for the thermolysis of this compound azidoformates?
A1: The thermolysis of this compound azidoformates is expected to proceed through a nitrene intermediate. This intermediate can undergo intramolecular C-H bond insertion to form various amination products. The rigidity of the this compound framework is thought to promote more predictable reactivity compared to flexible substrates.[1]
Q2: What are the common side reactions observed during the thermolysis of this compound azidoformates?
A2: Common side reactions include the formation of ketones and multiple C-H amination products.[1] For instance, thermolysis of this compound azidoformates can yield a corresponding ketone as a major byproduct, along with a mixture of 1,2- and 1,3-C-H amination products.[1]
Q3: What factors can influence the product distribution in the thermolysis of this compound azidoformates?
A3: The substitution pattern on the this compound core significantly influences the product distribution. The regioselectivity of the C-H amination and the extent of ketone formation are dependent on the specific isomer of the starting azidoformate.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired C-H amination product | The thermolysis of certain isomers is less efficient, leading to a higher proportion of the corresponding ketone as the major product.[1] | - Confirm the isomeric purity of your starting azidoformate. - If possible, consider using an alternative isomer that favors the desired C-H insertion. - Optimize reaction temperature and time to potentially favor the kinetic amination product over the thermodynamic ketone byproduct. |
| Formation of multiple C-H amination regioisomers | The nitrene intermediate can insert into different C-H bonds that are in close proximity, leading to a mixture of products. For example, both 1,2- and 1,3-C-H amination products can be formed in roughly equal proportions for certain substrates.[1] | - Employ high-resolution chromatographic techniques (e.g., HPLC, SFC) to separate the isomers. - Utilize spectroscopic methods (e.g., 2D NMR) for unambiguous structure elucidation of each isomer. |
| Presence of a significant ketone byproduct | Ketone formation is a common side reaction in the thermolysis of this compound azidoformates.[1] In some cases, it can be the major product.[1] | - Standard purification techniques such as column chromatography should be effective in separating the ketone from the desired amination products. - Consider derivatization of the amination products to facilitate separation. |
Data Presentation
The following table summarizes the observed product distribution from the thermolysis of three different this compound azidoformates at 140 °C.
| Starting Azidoformate | Ketone Product | 1,2-C-H Amination Product(s) | 1,3-C-H Amination Product | Approximate Product Ratio (Ketone:1,2-Amination:1,3-Amination) |
| 10 | 7 | 13 | 14 | Not explicitly stated, but ketone and amination products are formed.[1] Amination products 13 and 14 are in roughly equal proportions.[1] |
| 11 | 8 | 15 and 16 | - | ~20 : 50 : 30 (Ketone 8 : Amination 15 : Amination 16)[1] |
| 12 | 9 | 17 | - | Ketone 9 is the major product, with a low yield of amination product 17.[1] |
Experimental Protocols
General Protocol for Thermolysis of this compound Azidoformates
This protocol is based on the thermolysis conditions described for azidoformates 10, 11, and 12.[1]
-
Preparation:
-
Ensure the this compound azidoformate starting material is of high purity.
-
Use a dry, inert atmosphere (e.g., nitrogen or argon) for the reaction setup to prevent side reactions with atmospheric oxygen or moisture.
-
Select a high-boiling, inert solvent (e.g., diphenyl ether, decalin) for the reaction.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound azidoformate in the chosen solvent.
-
The concentration should be optimized for the specific substrate, but a starting point of 0.1 M is reasonable.
-
-
Thermolysis:
-
Heat the reaction mixture to 140 °C using a temperature-controlled oil bath or heating mantle.
-
Maintain the temperature at 140 °C for 3 hours.[1] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product mixture can be purified by column chromatography on silica (B1680970) gel to separate the ketone and C-H amination products. The choice of eluent will depend on the polarity of the products.
-
Visualizations
Caption: General reaction pathway for the thermolysis of this compound azidoformates.
Caption: Troubleshooting workflow for thermolysis of this compound azidoformates.
References
Technical Support Center: Wittig Reaction with Cyclobutanone Derivatives
Welcome to the technical support center for chemists and researchers encountering challenges with the Wittig olefination of cyclobutanone (B123998) and its derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common failures and optimize your reaction conditions.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Alkene
You are attempting a Wittig reaction with a substituted cyclobutanone, but you are observing a low yield of the expected exocyclic alkene or no product formation at all.
Possible Causes and Solutions:
-
Steric Hindrance: The carbonyl carbon of cyclobutanone is sterically hindered, and this hindrance is exacerbated by substituents on the ring, especially at the C2 and C4 positions. This can impede the approach of the bulky Wittig reagent.
-
Solution 1: Switch to a Less Bulky Ylide: If possible, use a smaller phosphonium (B103445) ylide. For example, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is generally more successful than ylides with larger substituents.
-
Solution 2: Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less sterically demanding than Wittig reagents. This often leads to better yields with hindered ketones.[1] The water-soluble phosphate (B84403) byproduct from the HWE reaction also simplifies purification.
-
-
Ylide Instability or Low Reactivity: The stability of the phosphonium ylide plays a crucial role.
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) are less reactive and often fail to react with ketones, including cyclobutanone derivatives.[1]
-
Unstabilized Ylides: While more reactive, unstabilized ylides (e.g., those with alkyl substituents) can be unstable and may decompose before reacting with the ketone.
-
Solution: Optimize Ylide Generation and Reaction Temperature: Generate the ylide in situ at a low temperature (e.g., -78 °C to 0 °C) and then add the cyclobutanone derivative. For particularly hindered substrates, a higher reaction temperature may be necessary to overcome the activation energy barrier.
-
-
Enolization of the Cyclobutanone: Cyclobutanone has a relatively high enol content compared to larger cyclic ketones like cyclohexanone (B45756) due to the relief of ring strain in the enol form.[2][3] The basic conditions of the Wittig reaction can promote enolization, consuming the starting material without forming the desired alkene.
-
Solution: Choice of Base and Reaction Conditions: Use a non-nucleophilic, sterically hindered base for ylide generation to minimize competitive deprotonation of the cyclobutanone. Adding the cyclobutanone slowly to the pre-formed ylide at a low temperature can also favor the nucleophilic attack on the carbonyl over enolization.
-
Problem 2: Formation of Unexpected Side Products
Instead of the expected alkene, you are isolating an unexpected product.
Possible Causes and Solutions:
-
Tandem Wittig Reaction-Ring Contraction: With α-hydroxycyclobutanone derivatives and stabilized phosphonium ylides, a tandem reaction can occur, leading to the formation of highly functionalized cyclopropanecarbaldehydes instead of the expected olefination product.
-
Cascade Reaction to Bicyclic γ-Lactones: The reaction of 2-hydroxycyclobutanone with specific carboxamide-bearing Wittig reagents can lead to the formation of β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones.[4]
-
Solution: Re-evaluate Substrate and Reagent Compatibility: If your cyclobutanone derivative has hydroxyl or other potentially reactive functional groups in close proximity to the carbonyl, be aware of these potential alternative reaction pathways. A thorough literature search for similar substrates is highly recommended. If these alternative products are not desired, a different synthetic route or a protecting group strategy for the hydroxyl group may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What kind of yields can I generally expect for a Wittig reaction with unsubstituted cyclobutanone?
For the synthesis of methylenecyclobutane (B73084) from cyclobutanone using methylenetriphenylphosphorane, typical yields are in the range of 50-70%.
Q2: My cyclobutanone derivative is heavily substituted. Should I even attempt a Wittig reaction?
While it may still be worth attempting, especially with a simple ylide like Ph₃P=CH₂, be prepared for low yields. For sterically hindered cyclobutanones, the Horner-Wadsworth-Emmons (HWE) reaction is often a more reliable alternative.
Q3: I am observing epimerization at a stereocenter adjacent to the carbonyl group. What can I do?
The basic conditions of the Wittig reaction can lead to the epimerization of stereocenters alpha to the carbonyl group via enolization. To mitigate this, consider using milder bases for ylide generation and running the reaction at the lowest possible temperature that still allows for product formation. If epimerization remains a significant issue, exploring alternative olefination methods that proceed under neutral or acidic conditions, such as the Peterson olefination, may be necessary.
Q4: The purification of my product is complicated by the triphenylphosphine (B44618) oxide byproduct. How can I simplify this?
The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.
-
Crystallization: If your product is a solid, recrystallization can sometimes effectively separate it from the byproduct.
-
Chromatography: Column chromatography is a standard method for separation.
-
Alternative Reactions: As mentioned, the Horner-Wadsworth-Emmons (HWE) reaction produces a water-soluble phosphate byproduct that is easily removed with an aqueous workup.
Data Presentation: Comparison of Olefination Methods for Cyclobutanone Derivatives
| Substrate | Reagent/Reaction | Product | Yield (%) | Reference |
| Cyclobutanone | Ph₃P=CH₂ (Wittig) | Methylenecyclobutane | 50-70 | |
| Sterically hindered cyclobutanones | Ph₃P=CH₂ (Wittig) | Methylene derivative | Moderate to Good | |
| 2-substituted-2-hydroxycyclobutanones | Carboxamide-bearing Wittig reagents | β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones | 17-25 | [4] |
| α-hydroxycyclobutanone | Stabilized phosphonium ylides (Wittig) | Functionalized cyclopropanecarbaldehydes | N/A |
Note: "N/A" indicates that a specific yield was not provided in the search results, but the reaction was described as a significant pathway.
Experimental Protocols
Representative Protocol for Wittig Olefination of Cyclobutanone (Synthesis of Methylenecyclobutane)
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as sodium amide or n-butyllithium, to the stirred suspension. After the addition is complete, remove the ice bath and stir the resulting bright yellow to orange mixture at room temperature for 1-2 hours to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the ylide mixture. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the cyclobutanone.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with pentane. Caution: Methylenecyclobutane is highly volatile (b.p. 42 °C), so handle with care. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. The product can be further purified by fractional distillation if necessary.
General Protocol for the Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Aldehyde (Adaptable for Ketones)
-
Phosphonate Carbanion Formation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester in anhydrous THF. Cool the solution to 0 °C. Add a base such as sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Reaction with Carbonyl: Cool the solution of the phosphonate carbanion to 0 °C. Slowly add a solution of the hindered cyclobutanone derivative (1.0 equivalent) in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and stir overnight, monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Wittig reaction failures.
Caption: Comparison of olefination methods for hindered ketones.
References
Technical Support Center: Diastereoselective Strecker Reactions of Spirocyclic Ketones
Here is the technical support center for improving diastereoselectivity in Strecker reactions of spirocyclic ketones.
Welcome to the technical support center for the synthesis of α-amino acids from spirocyclic ketones via the Strecker reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the Strecker reaction, and why is controlling diastereoselectivity crucial for spirocyclic ketones?
The Strecker reaction is a three-component reaction between a ketone, an amine (or ammonia), and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α,α-disubstituted amino acid.[1][2] When a spirocyclic ketone is used, a new stereocenter is generated at the spiro carbon. Controlling the orientation of the incoming cyanide and amine groups relative to the existing stereochemistry of the spirocycle is critical. Poor diastereoselectivity leads to a mixture of products that are often difficult and costly to separate, reducing the overall yield of the desired bioactive compound.
Q2: What are the primary factors that influence the diastereomeric ratio (d.r.) in this reaction?
The diastereoselectivity of the Strecker reaction on spirocyclic ketones is primarily influenced by several factors:
-
Substrate Conformation and Steric Hindrance: The inherent three-dimensional structure of the spirocycle can shield one face of the iminium ion intermediate, directing the nucleophilic attack of the cyanide ion to the less hindered face.[3]
-
Reaction Conditions: Temperature, solvent, and catalysts play a significant role. Lower temperatures often increase selectivity by favoring the kinetically controlled product.[3]
-
Chiral Reagents: The use of chiral amines (acting as chiral auxiliaries) or asymmetric catalysts can create a chiral environment around the reacting center, favoring the formation of one diastereomer.[1]
-
Cyanide Source: The nature of the cyanide source (e.g., HCN, NaCN, KCN, TMSCN) can affect reactivity and selectivity.[4]
Q3: What are the common strategies to improve diastereoselectivity?
Improving the diastereomeric ratio typically involves one or more of the following strategies:
-
Optimization of Reaction Conditions: Systematically screening solvents and lowering the reaction temperature can significantly enhance selectivity.[3]
-
Use of Chiral Auxiliaries: Employing a chiral amine, such as (S)-alpha-phenylethylamine, can induce facial bias in the cyanide addition step.[1] The auxiliary is typically removed in a later step.
-
Asymmetric Catalysis: Using a substoichiometric amount of a chiral catalyst (e.g., thiourea-based or BINOL-derived catalysts) can generate a highly organized, asymmetric transition state, leading to excellent diastereoselectivity.[1][5]
-
Substrate Modification: Introducing bulky protecting groups on the spirocyclic ketone can increase steric hindrance on one face of the molecule, thereby improving facial selectivity.[3]
Q4: How do I choose between using a chiral auxiliary and an asymmetric catalyst?
The choice depends on several factors:
-
Cost and Availability: Chiral auxiliaries are often cheaper and more readily available than complex chiral catalysts.
-
Atom Economy: Asymmetric catalysis is generally more atom-economical as the chiral controller is used in small amounts and is not incorporated into the product.
-
Development Stage: For initial exploratory studies, chiral auxiliaries can offer a quick and effective way to determine the feasibility of a diastereoselective synthesis. For large-scale production, the development of a highly efficient catalytic process is often preferred.[1]
-
Substrate Scope: Some catalysts may have a narrow substrate scope, whereas the chiral auxiliary approach might be more broadly applicable, albeit potentially with lower selectivity.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (d.r. ≈ 1:1)
Symptom: The reaction produces a nearly inseparable mixture of diastereomers with a low diastereomeric ratio.
| Possible Cause | Recommended Solution |
| Reaction is under thermodynamic control. | Lower the reaction temperature significantly (e.g., from room temperature to -78 °C). This favors the kinetically formed product by increasing the energy difference between the diastereomeric transition states.[3] |
| Insufficient facial differentiation of the spirocyclic iminium ion. | Screen Chiral Catalysts/Auxiliaries: Test a range of chiral catalysts (e.g., thiourea (B124793) derivatives, chiral Lewis acids) or chiral amines to create a more effective asymmetric environment.[1] Modify the Substrate: Introduce a bulkier protecting group on a remote part of the spirocycle to increase steric hindrance and direct the cyanide attack.[3] |
| Inappropriate solvent. | Screen a variety of solvents. Non-coordinating solvents may enhance the influence of the chiral catalyst, while polar solvents might interfere. Start with common solvents like CH₂Cl₂, toluene, and THF. |
| Uncatalyzed background reaction is competing. | Ensure slow addition of the cyanide source to maintain a low concentration, favoring the catalyzed pathway over a non-selective background reaction.[3] |
Issue 2: Low or No Product Yield
Symptom: The reaction fails to proceed or gives very low conversion to the desired α-aminonitrile.
| Possible Cause | Recommended Solution |
| Steric hindrance. | The spirocyclic ketone may be too sterically hindered for imine formation or subsequent cyanide attack. Try using a less bulky amine or a more powerful Lewis acid catalyst (e.g., Ti(OiPr)₄) to promote imine formation. |
| Decomposition of reagents or intermediates. | Ensure anhydrous and inert conditions (e.g., under Argon or Nitrogen), as imines and some catalysts can be sensitive to moisture. Use freshly distilled solvents and high-purity reagents. |
| Inactive catalyst. | Check Catalyst Loading: Increase the catalyst loading in small increments. Verify Catalyst Purity: Ensure the catalyst has not degraded during storage. For some reactions, an in-situ generated catalyst may be more active. |
| Incorrect cyanide source. | Trimethylsilyl (B98337) cyanide (TMSCN) is often more reactive and soluble in organic solvents than alkali metal cyanides and may improve yields in difficult cases.[2] |
Data Presentation
The following table summarizes the impact of various reaction parameters on diastereoselectivity, based on common findings in asymmetric synthesis.
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) | Rationale & Citation |
| Temperature | 25 °C | 3:1 | -78 °C | >15:1 | Lowering the temperature enhances kinetic control, favoring the transition state with the lowest activation energy.[3] |
| Catalyst | None (uncatalyzed) | 1.5:1 | 10 mol% Chiral Thiourea Catalyst | >20:1 | The chiral catalyst creates a highly organized chiral pocket, leading to a large difference in transition state energies.[1] |
| Amine Source | Ammonia (NH₃) | 1.2:1 | (S)-α-phenylethylamine | 10:1 | The chiral amine acts as a chiral auxiliary, directing the cyanide addition to one face of the iminium ion.[1] |
| Solvent | Methanol (B129727) | 4:1 | Dichloromethane (B109758) | 12:1 | A less coordinating solvent like dichloromethane (DCM) can minimize interference with the catalyst-substrate complex, often leading to higher selectivity.[5] |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Strecker Reaction
This protocol describes a general procedure for the diastereoselective Strecker reaction of a spirocyclic ketone using a chiral catalyst.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the chiral catalyst (e.g., a thiourea derivative, 0.01 mmol, 0.1 eq) and the spirocyclic ketone (0.1 mmol, 1.0 eq).
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., dichloromethane, 2 mL) followed by the amine (e.g., p-anisidine, 0.11 mmol, 1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.
-
Cyanide Addition: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Add trimethylsilyl cyanide (TMSCN) (0.15 mmol, 1.5 eq) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude α-aminonitrile product by flash column chromatography. The diastereomeric ratio can be determined by HPLC or ¹H NMR analysis of the crude product.
Protocol 2: Chiral Auxiliary-Mediated Strecker Reaction
This protocol uses a chiral amine to induce diastereoselectivity.
-
Imine Formation: In a round-bottom flask, dissolve the spirocyclic ketone (1.0 mmol, 1.0 eq) and a chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.1 mmol, 1.1 eq) in a suitable solvent like methanol (5 mL). Add a dehydrating agent such as MgSO₄. Stir at room temperature for 2-4 hours.
-
Cyanide Addition: Filter off the dehydrating agent and cool the solution containing the chiral imine to 0 °C. In a separate flask, prepare a solution of NaCN (1.5 mmol, 1.5 eq) in a minimal amount of water and add it to the imine solution. Add acetic acid (1.5 mmol, 1.5 eq) dropwise to generate HCN in situ.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature overnight.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The chiral auxiliary can be removed at a later stage, typically via hydrogenolysis if it is a benzylamine (B48309) derivative.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Factors influencing the stereochemical outcome.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Efficient three-component Strecker reaction of aldehydes/ketones via NHC-amidate palladium(II) complex catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing P450BM3 Variants for Selective Hydroxylation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of P450BM3 variants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My P450BM3 variant shows low or no activity on my target substrate. What are the potential causes and solutions?
A1: Low or no activity is a common issue. Here are several factors to investigate:
-
Poor Substrate Binding: The active site of your P450BM3 variant may not be suitable for your substrate. Consider performing site-directed mutagenesis on key residues within the active site to improve substrate recognition and binding. Common target residues include F87, A82, and R47.[1][2]
-
Inefficient Cofactor Regeneration: P450BM3 relies on NADPH as a cofactor. If the NADPH pool is not efficiently regenerated, the enzyme's activity will be limited. Ensure your reaction setup includes a robust NADPH regeneration system, such as one using glucose dehydrogenase (GDH).
-
Enzyme Instability: Engineered P450BM3 variants can sometimes exhibit lower stability than the wild-type enzyme.[3] This can be particularly problematic under harsh reaction conditions. Consider introducing stabilizing mutations or performing a stability assay to assess the thermal stability of your variant.
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit enzyme activity.[4][5] Try varying the substrate concentration to identify the optimal range and monitor product formation over time to see if inhibition occurs.
-
Poor Coupling Efficiency: The consumption of NADPH may be uncoupled from the hydroxylation of your substrate, leading to the production of reactive oxygen species (ROS) instead of the desired product. This can be assessed by comparing the rate of NADPH consumption to the rate of product formation. Mutations that improve substrate fit can often enhance coupling efficiency.
Q2: How can I improve the regioselectivity and stereoselectivity of my P450BM3 variant?
A2: Achieving high selectivity is a key challenge in P450 engineering. Here are some strategies:
-
Directed Evolution: This is a powerful technique for tailoring enzyme selectivity. It involves creating libraries of P450BM3 variants through random mutagenesis (e.g., error-prone PCR) or site-saturation mutagenesis of active site residues, followed by screening for variants with the desired selectivity.[6]
-
Rational Design and Site-Directed Mutagenesis: Based on structural information or computational modeling, you can identify key residues that influence substrate orientation in the active site. Mutating these residues can alter the position of hydroxylation. For example, the F87A mutation is known to alter the regioselectivity of hydroxylation for various substrates.[1][7][8][9]
-
Substrate Engineering: In some cases, modifying the substrate itself can influence how it binds to the active site, thereby directing the position of hydroxylation.
Q3: My whole-cell biocatalysis system with P450BM3 variants is underperforming. What should I check?
A3: For whole-cell systems, several factors beyond the enzyme itself can impact performance:
-
Cofactor Availability: Ensure that the host organism (typically E. coli) has a sufficient intracellular supply of NADPH. Co-expression of a glucose dehydrogenase (GDH) can significantly improve NADPH regeneration and overall productivity.
-
Substrate Uptake: The cell membrane can be a barrier to substrate entry, especially for hydrophobic compounds. Co-expressing outer membrane proteins that facilitate substrate uptake can enhance reaction rates.
-
Toxicity: The substrate or product may be toxic to the host cells, leading to decreased viability and enzyme activity. Assess the toxicity of your compounds and consider using lower concentrations or a two-phase system to sequester toxic molecules.
-
Oxygen Limitation: P450-catalyzed reactions require molecular oxygen. Ensure adequate aeration and agitation in your bioreactor to avoid oxygen limitation.
Troubleshooting Guides
Problem: Low Product Titer
| Possible Cause | Troubleshooting Step |
| Low enzyme activity | - Perform in vitro assays with purified enzyme to confirm activity.- Optimize reaction conditions (pH, temperature, buffer).- Re-engineer the enzyme through directed evolution for higher turnover rates. |
| Poor enzyme stability | - Perform a thermal shift assay to determine the melting temperature (T50) of your variant.- Introduce stabilizing mutations, often identified through consensus-guided evolution or computational predictions.[10] |
| Cofactor limitation | - Add an NADPH regeneration system (e.g., GDH and glucose) to your reaction.- For whole-cell systems, co-express GDH with your P450 variant. |
| Substrate insolubility | - Use a co-solvent (e.g., DMSO, ethanol) to increase substrate solubility. Be aware that high concentrations of co-solvents can inhibit enzyme activity.[11]- Employ a two-phase (aqueous-organic) system. |
| Product inhibition | - Monitor product concentration over time. If the reaction rate decreases as product accumulates, product inhibition may be occurring.- Consider in situ product removal strategies. |
Problem: Poor Regio- or Stereoselectivity
| Possible Cause | Troubleshooting Step |
| Suboptimal substrate orientation | - Perform site-directed mutagenesis on active site residues to alter substrate binding.- Use computational docking to predict beneficial mutations. |
| Active site too flexible | - Introduce mutations that restrict the conformational flexibility of the active site, potentially locking the substrate in a productive orientation. |
| Incorrect variant selection | - Screen a larger library of variants from directed evolution experiments.- Test variants known to be effective for similar substrates. |
Quantitative Data on P450BM3 Variants
The following tables summarize the performance of several P450BM3 variants on different substrates. This data can serve as a baseline for your own experiments and guide your variant selection and engineering efforts.
Table 1: Performance of P450BM3 Variants on Aromatic O-Heterocycles [12][13][14]
| Variant | Substrate | NADPH Oxidation Rate (min⁻¹) | Total Turnover Number (TTN) | Coupling Efficiency (%) |
| Wild-Type (WT) | Benzo-1,4-dioxane | 8.3 ± 1.3 | 40 ± 3 | 8.8 ± 0.1 |
| R255L | Benzo-1,4-dioxane | 1168 ± 163 | 860 ± 15 | 25.7 ± 1.0 |
| R255G | Benzo-1,4-dioxane | - | - | - |
Table 2: Kinetic Parameters of P450BM3 Variants for Propane (B168953) Hydroxylation [15][16][17]
| Variant | kcat (min⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Total Turnovers |
| 139-3 | ~10 | ~30 | ~5.5 | 100 |
| P450PMO | 450 | 0.17 | 4.4 x 10⁴ | 17,000 |
Table 3: Activity of P450BM3 A328V Mutant on Fatty Acid Derivatives [4]
| Substrate | Wild-Type Turnover Rate (µmol/min/µmol) | A328V Turnover Rate (µmol/min/µmol) | Fold-Enhancement |
| N-palmitoyl-Gly | 18.0 | 36.2 | 2.0 |
| N-myristoyl-Gly | 12.1 | 48.0 | 4.0 |
| N-lauroyl-Gly | 2.5 | 21.0 | 8.4 |
| Palmitate | 24.3 | 49.3 | 2.0 |
| Myristate | 21.6 | 46.1 | 2.1 |
| Laurate | 5.8 | 44.4 | 7.7 |
Table 4: Activity of P450BM3 Variants on Testosterone (B1683101) [5][18][19][20][21]
| Variant | Major Products | Notes |
| F87A | 2β-OH-testosterone, 15β-OH-testosterone | - |
| F87A/A330W (KSA-1) | Primarily 15β-OH-testosterone | - |
| A82N/F87A (KSA-9) | Primarily 2β-OH-testosterone | - |
| LG23 | 7β-OH-testosterone | Also active on other steroids like DHEA and ADD. |
Experimental Protocols
Site-Directed Mutagenesis
This protocol outlines a general procedure for introducing point mutations into the P450BM3 gene using overlap extension PCR.
Materials:
-
Plasmid DNA containing the P450BM3 gene
-
Mutagenic forward and reverse primers
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation. The melting temperature (Tm) should be ≥78°C.[22]
-
PCR Amplification: Set up a PCR reaction with the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. A typical cycling protocol is:
-
Initial denaturation: 98°C for 30 seconds
-
16-25 cycles of:
-
Denaturation: 98°C for 30 seconds
-
Annealing: 55-68°C for 60 seconds
-
Extension: 72°C for 60-75 seconds/kb
-
-
Final extension: 72°C for 10 minutes[22]
-
-
DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for at least 1 hour to digest the parental, methylated template DNA.[22][23]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar (B569324) plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
High-Throughput Screening of P450BM3 Libraries
This protocol describes a common method for screening P450BM3 variant libraries based on the NADPH depletion assay.
Materials:
-
96-well microtiter plates
-
E. coli cell lysates containing P450BM3 variants
-
Substrate of interest
-
NADPH
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Library Expression: Express the P450BM3 variant library in E. coli in a 96-well plate format.
-
Cell Lysis: Lyse the cells to release the enzymes. This can be done by freeze-thaw cycles or by using lysis buffers.
-
Reaction Setup: In a new 96-well plate, add the cell lysate, buffer, and the substrate of interest to each well.
-
Initiate Reaction: Start the reaction by adding NADPH to each well.
-
Monitor NADPH Depletion: Immediately place the plate in a plate reader and monitor the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADPH consumption and, therefore, enzyme activity.
-
Identify Hits: Variants that show a significantly higher rate of NADPH depletion compared to the parent enzyme are selected as "hits" for further characterization.[24][25]
Product Analysis by GC-MS
This protocol provides a general workflow for analyzing the products of a P450BM3 reaction using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Completed P450BM3 reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS instrument
Procedure:
-
Reaction Quenching: Stop the enzymatic reaction, for example, by adding a strong acid or by heat inactivation.
-
Extraction: Extract the products from the aqueous reaction mixture using an appropriate organic solvent. Repeat the extraction 2-3 times to ensure complete recovery.
-
Drying: Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate.
-
Concentration: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to concentrate the sample.
-
Analysis: Resuspend the dried extract in a small volume of a suitable solvent and inject it into the GC-MS. The gas chromatogram will separate the different components of the mixture, and the mass spectrometer will provide information about the molecular weight and fragmentation pattern of each component, allowing for product identification.[26][27][28][29]
Visualizations
Caption: Workflow for directed evolution of P450BM3 variants.
Caption: The catalytic cycle of cytochrome P450 enzymes.
Caption: Troubleshooting flowchart for low product formation.
References
- 1. Key Mutations Alter the Cytochrome P450 BM3 Conformational Landscape and Remove Inherent Substrate Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Promiscuous Bacterial P450: The Unparalleled Diversity of BM3 in Pharmaceutical Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Mutation and Substrate Binding on the Stability of Cytochrome P450BM3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single Active-Site Mutation of P450BM-3 Dramatically Enhances Substrate Binding and Rate of Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Hydroxylation by Mutant Cytochrome P450 BM3-LG23 Using Two Expression Chassis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arnold Group [cheme.caltech.edu]
- 7. Regioselectivity and Activity of Cytochrome P450 BM-3 and Mutant F87A in Reactions Driven by Hydrogen Peroxide [authors.library.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. The role of cytochrome P450 BM3 phenylalanine-87 and threonine-268 in binding organic hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of the Reductase Domain in the Catalytically Self-Sufficient Cytochrome P450BM3 by Consensus-Guided Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Directed Evolution of P450 BM3 towards Functionalization of Aromatic O-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evolutionary history of a specialized P450 propane monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evolutionary history of a specialized p450 propane monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficiency aspects of regioselective testosterone hydroxylation with highly active CYP450‐based whole‐cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective oxidation of testosterone by P450 BM3 [michelanglo.sgc.ox.ac.uk]
- 21. Laboratory-Scale Hydroxylation of Steroids by P450BM3 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Site-Directed Mutagenesis [protocols.io]
- 23. assaygenie.com [assaygenie.com]
- 24. High throughput assay for cytochrome P450 BM3 for screening libraries of substrates and combinatorial mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advancing Sustainable High-Throughput Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on reducing the cost and environmental impact of High-Throughput Manufacturing (HTM) synthesis. Here you will find answers to frequently asked questions, step-by-step troubleshooting guides for common experimental issues, quantitative data to support sustainable choices, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How can I select greener and more cost-effective solvents for my HTM synthesis without compromising reaction performance?
A1: Selecting a greener solvent involves balancing environmental impact, safety, cost, and efficacy. The ideal approach is to replace hazardous solvents, such as chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF), with more sustainable alternatives.[1][2] Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene are excellent substitutes for THF and DMF, respectively.[3] Water, ethanol, and supercritical CO2 are also highly recommended green solvents where chemically appropriate.[1][2] A solvent selection guide, summarizing key metrics, can aid in this process. High-throughput screening methods allow for the rapid, parallel testing of multiple solvents to identify a green alternative that maintains or improves reaction yield and purity.
Q2: What are the most effective strategies for minimizing energy consumption in our automated synthesis platform?
A2: Laboratories consume significant amounts of energy, often five to ten times more than similarly sized office spaces.[4] Key strategies for reduction include:
-
Process Optimization: Employing catalysts that allow reactions to occur at ambient temperature and pressure significantly cuts down on heating and cooling costs. Flow chemistry reactors can also be more energy-efficient than large batch reactors.[5]
-
Equipment Management: Power down equipment when not in use. Automated scheduling systems can manage shutdowns overnight or during weekends to maximize energy savings.[6]
-
Efficient Hardware: Upgrading to energy-efficient equipment, such as modern freezers, glassware washers, and ventilation systems, can drastically reduce overall consumption.[7] For example, raising an ultra-low freezer's temperature from -80°C to -70°C can cut its energy use by 30-40%.[4]
Q3: My high-throughput process generates a large volume of solvent and chemical waste. How can this be effectively reduced and managed?
A3: Waste prevention is a core principle of green chemistry. In HTM synthesis, this can be addressed by:
-
Miniaturization: Reducing the scale of reactions, for instance by using 384- or 1536-well plates instead of 96-well plates, directly cuts down on the volume of reagents and solvents used.[8][9]
-
Solvent Recycling: Implementing solvent recovery and recycling systems can reclaim solvents for reuse in subsequent processes, reducing both waste disposal costs and the need for new solvent purchases.[8]
-
Atom Economy: Design syntheses that maximize the incorporation of all starting materials into the final product, thus minimizing byproducts.[8] This often involves switching from stoichiometric reagents to more efficient catalytic processes.
-
Flow Chemistry: Continuous flow processes can significantly reduce waste generation compared to batch synthesis by optimizing reaction conditions in real-time and minimizing side reactions.[5]
Q4: Are there cost-effective and recyclable alternatives to expensive, single-use homogeneous catalysts?
A4: Yes. While homogeneous catalysts offer high selectivity, their separation and reuse can be challenging.[10] Effective strategies include:
-
Catalyst Immobilization: Anchoring a homogeneous catalyst to a solid support allows it to be used in flow reactors or easily filtered out of a batch reaction.[7][11] This combines the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts, enabling recycling.
-
Biocatalysis: Using enzymes as catalysts offers high selectivity under mild conditions and can often replace the need for precious metal catalysts.[5][12] Immobilized enzymes are particularly effective in continuous flow systems.
-
Nanocatalysts: These materials offer a high surface area and can be easily separated and reused, providing a bridge between homogeneous and heterogeneous catalysis.
-
Alternative Metals: Research has identified cheaper, more abundant metals like nickel as effective replacements for precious metal catalysts (e.g., palladium) in certain reactions.
Troubleshooting Guides
Guide 1: Problem - Low or Inconsistent Yields After Switching to a Greener Solvent
Switching to a greener solvent can sometimes lead to unexpected changes in reaction outcomes. This guide provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low yield with a new green solvent.
Guide 2: Problem - Inefficient Catalyst Recovery and Decreased Activity Upon Recycling
Effective catalyst recycling is key to reducing costs. If you are experiencing poor recovery rates or a drop in catalytic activity after reuse, follow this workflow.
Caption: Workflow for troubleshooting and improving catalyst recycling efficiency.
Quantitative Data Summary
Adopting greener practices can lead to significant and measurable reductions in cost and environmental impact.
Table 1: Comparison of Common Synthesis Solvents
This table provides a comparative overview of traditional solvents and their greener alternatives. Properties such as boiling point, price, and safety/environmental hazards are included to guide selection.
| Solvent | Class | Boiling Point (°C) | Relative Price | Key Hazards & Environmental Notes | Greener Alternative(s) |
| Dichloromethane (DCM) | Chlorinated | 40 | Low | Carcinogen, high VOC | 2-Methyltetrahydrofuran (2-MeTHF) |
| Tetrahydrofuran (THF) | Ether | 66 | Medium | Peroxide-forming, high VOC | 2-Methyltetrahydrofuran (2-MeTHF) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Medium | Teratogen, high boiling point | Cyrene, N-Butylpyrrolidinone (NBP) |
| Toluene | Aromatic | 111 | Low | Toxic, high VOC | p-Cymene, Anisole |
| Acetonitrile | Nitrile | 82 | High | Toxic, flammable | Water, Ethanol |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Ether | 80 | Medium-High | Bio-derived, lower peroxide risk | - |
| Cyrene | Green Polar Aprotic | 202 | High | Bio-derived, biodegradable | - |
| Ethanol | Green Alcohol | 78 | Very Low | Bio-derived, low toxicity | - |
| Water | Green Aqueous | 100 | Very Low | Non-toxic, abundant | - |
Note: Relative prices are estimates and can vary significantly based on grade and supplier.
Table 2: Case Study - Impact of Green Chemistry on Process Efficiency
The following data is based on a case study where a pharmaceutical company optimized a manufacturing process for an oncology drug.
| Metric | Original Process | Green (Optimized) Process | % Improvement |
| Starting Material Required | ~3.0 kg per kg of product | ~2.1 kg per kg of product | ~30% Reduction |
| Solvent Volume | >10 volumes | ~7 volumes | >30% Reduction |
| Product Yield | < 40% (weight) | > 50% (weight) | >25% Increase |
| Overall Product Cost | Baseline | Reduced by 30% | 30% Cost Savings |
Key Experimental Protocols
Protocol 1: High-Throughput Screening for Optimal Green Solvent
This protocol outlines a general workflow for screening multiple green solvents in parallel for a specific chemical reaction using a 96-well plate format.
Objective: To identify a green solvent that provides the highest yield and purity for a target reaction.
Materials:
-
96-well reaction plates (chemically resistant)
-
Automated liquid handler or multichannel pipette
-
Plate sealer
-
Heating/cooling plate shaker
-
Reactants (A and B), catalyst, and internal standard
-
A library of green solvents (e.g., 2-MeTHF, Cyrene, cyclopentyl methyl ether (CPME), ethanol, water with surfactant)
-
Quenching solution
-
Analytical system (e.g., UPLC-MS or GC-MS with autosampler)
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of Reactant A and an internal standard in a suitable, volatile solvent.
-
Prepare a separate stock solution of Reactant B.
-
Prepare a stock solution of the catalyst.
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense the library of green solvents into the wells of the 96-well plate (e.g., 200 µL per well). Each column can represent a different solvent.
-
Dispense the Reactant A/internal standard stock solution into each well.
-
Evaporate the volatile solvent used for the stock solution under a stream of nitrogen if it is incompatible with the reaction.
-
-
Reaction Initiation:
-
Add the catalyst stock solution to each well.
-
Initiate the reaction by adding the Reactant B stock solution to all wells.
-
-
Reaction and Quenching:
-
Seal the plate securely.
-
Place the plate on a shaker and incubate at the desired temperature for a predetermined time.
-
After the reaction time, unseal the plate and add a quenching solution to each well to stop the reaction.
-
-
Sample Analysis:
-
Dilute a small aliquot from each well with a suitable analysis solvent.
-
Analyze the samples by UPLC-MS or GC-MS to determine the conversion of starting material and the yield of the desired product relative to the internal standard.
-
-
Data Analysis:
-
Generate a heatmap to visualize the reaction yields across the different solvents.
-
Identify the green solvent(s) that provide the highest yield and purity for further optimization.
-
Protocol 2: Catalyst Immobilization on a Solid Support for Flow Chemistry
This protocol describes a general method for covalently immobilizing a catalyst with an amine functional group onto an NHS-activated agarose (B213101) resin for use in a packed-bed flow reactor.
Objective: To prepare a recyclable, heterogeneous catalyst for continuous flow synthesis.
Materials:
-
NHS-activated agarose resin (solid support)
-
Catalyst containing a primary amine functional group
-
Coupling buffer (e.g., 0.1 M MOPS, pH 7.5)
-
Quenching/blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffers (e.g., coupling buffer, high salt buffer, low pH buffer)
-
Empty chromatography column (to be used as the flow reactor)
-
Peristaltic pump and tubing
Methodology:
-
Support Preparation:
-
Weigh the desired amount of NHS-activated agarose resin and transfer it to a filtration funnel.
-
Wash the resin extensively with ice-cold 1 mM HCl to remove preservatives and prepare the NHS ester groups for coupling.
-
-
Catalyst Solution Preparation:
-
Dissolve the amine-functionalized catalyst in the coupling buffer to a final concentration of 5-10 mg/mL. Ensure the catalyst is fully dissolved.
-
-
Coupling Reaction:
-
Quickly transfer the washed resin to the catalyst solution.
-
Incubate the mixture on a shaker or rotator for 1-2 hours at room temperature (or as recommended for the specific resin). This allows the covalent bond to form between the resin's NHS esters and the catalyst's amine groups.
-
-
Blocking Unreacted Sites:
-
After coupling, briefly centrifuge the mixture and discard the supernatant.
-
Add the quenching/blocking buffer (ethanolamine) to the resin and incubate for 1 hour. This deactivates any remaining NHS ester groups on the support, preventing non-specific binding later.
-
-
Washing the Immobilized Catalyst:
-
Wash the resin sequentially to remove any non-covalently bound catalyst and blocking agent. A typical wash cycle is:
-
3x washes with coupling buffer.
-
3x washes with a high salt buffer (e.g., buffer + 1 M NaCl).
-
3x washes with a low pH buffer (e.g., 0.1 M acetate, pH 4).
-
Finally, re-equilibrate with the reaction solvent or buffer.
-
-
-
Packing the Flow Reactor:
-
Create a slurry of the washed, immobilized catalyst in the desired reaction solvent.
-
Carefully pack the slurry into the empty chromatography column, ensuring no air bubbles are trapped.
-
-
System Integration:
-
Integrate the packed-bed reactor into a flow chemistry setup. The system is now ready for continuous synthesis experiments, where a solution of reactants is pumped through the column.
-
References
- 1. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. Workflow for evaluating enzyme immobilization and performance for continuous flow manufacturing (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. blog.bccresearch.com [blog.bccresearch.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Synthesis and Evaluation of Catalytic Materials | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. How Syngene’s Green initiatives reduced manufacturing costs by 30% while improving yield and reducing wastage | Syngene International [syngeneintl.com]
"development of robust synthetic protocols for spiro[3.3]heptane building blocks"
Welcome to the technical support center for the development of robust synthetic protocols for spiro[3.3]heptane building blocks. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the synthesis of this compound derivatives.
Q1: My [2+2] cycloaddition reaction to form the this compound core is giving low yields. What are the common causes and how can I troubleshoot this?
A1: Low yields in [2+2] cycloadditions for this compound synthesis are often traced back to several key factors:
-
Reagent Quality: The purity of both the ketene (B1206846) precursor (e.g., cyclobutanecarbonyl chloride) and the alkene is critical. Ensure they are freshly distilled or purified before use. Ketenes are highly reactive and can polymerize if impurities are present.
-
Reaction Conditions:
-
Temperature: These cycloadditions are often sensitive to temperature. A deviation from the optimal temperature can lead to side reactions or decomposition of the ketene. Careful temperature control is crucial.
-
Solvent: The choice of solvent is important. Non-polar, aprotic solvents like 1,2-dichloroethane (B1671644) are commonly used.[1] Ensure the solvent is rigorously dried, as ketenes are highly susceptible to hydrolysis.
-
Base: The choice and stoichiometry of the base (e.g., collidine or lutidine) used to generate the ketene in situ are critical.[1] An excess or deficit of base can lead to side reactions.
-
-
Steric Hindrance: Highly substituted alkenes or ketene precursors may exhibit lower reactivity due to steric hindrance. In such cases, longer reaction times or higher temperatures might be necessary, but this must be balanced against the risk of decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding [2+2] cycloadditions.
Q2: I am struggling with the purification of my this compound derivative. What are the recommended methods?
A2: Purification of this compound derivatives can be challenging due to their often non-polar and sometimes volatile nature.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica (B1680970) gel is typically used. For very non-polar compounds, deactivating the silica gel with a small amount of a polar solvent (like triethylamine (B128534) in the eluent for basic compounds) can prevent streaking and improve separation.[2]
-
Eluent: A gradient of ethyl acetate (B1210297) in heptane (B126788) or hexane (B92381) is a common starting point.[2] The choice of eluent will depend on the polarity of your specific derivative.
-
-
Distillation: For non-functionalized or thermally stable, low-boiling point spiro[3.3]heptanes, vacuum distillation can be a highly effective purification method, especially for large-scale preparations.[1][3]
-
Crystallization: If your this compound derivative is a solid, recrystallization from an appropriate solvent system can provide highly pure material.
Q3: My semipinacol rearrangement for the synthesis of spiro[3.3]heptan-1-ones is not proceeding cleanly. What could be the issue?
A3: The acid-mediated semipinacol rearrangement is a powerful method for constructing the spiro[3.3]heptan-1-one core.[4] However, issues can arise from:
-
Acid Choice and Concentration: The choice of acid (e.g., a Lewis acid or a Brønsted acid) and its concentration are critical. Too strong an acid or too high a concentration can lead to undesired side reactions or decomposition. A careful screening of acids and their stoichiometry is recommended.
-
Substrate Stability: The 1-bicyclobutylcyclopropanol intermediate may be unstable. It is often generated in situ and rearranged without isolation.[4]
-
Reaction Temperature: The rearrangement is typically conducted at low temperatures to control the reactivity of the cationic intermediates and minimize side product formation.
-
Stereochemistry: The stereochemistry of the starting material can influence the regio- and stereospecificity of the rearrangement.[4]
Logical Relationship Diagram for Semipinacol Rearrangement:
Caption: Key stages in the synthesis of spiro[3.3]heptan-1-ones via semipinacol rearrangement.
Data Summary Tables
Table 1: Comparison of Synthetic Protocols for this compound Derivatives
| Synthetic Method | Key Reagents | Scale | Typical Yields | Reference |
| [2+2] Cycloaddition | Alkene, Amide, Triflic Anhydride (B1165640), Collidine | 100 mg - 40 g | Good | [1][3][5][6] |
| Semipinacol Rearrangement | 1-Sulfonylcyclopropanols, Lithiated 1-sulfonylbicyclo[1.1.0]butanes | 0.1 - 2 mmol | Variable | [4] |
| Double Alkylation | Diethyl malonate or TosMIC, 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives | Up to 120 g | 62% (for diester) | [7][8] |
| Hofmann Elimination | This compound-2,6-bis(trimethylammonium) hydroxide | Not specified | Not specified | [9] |
Key Experimental Protocols
Protocol 1: Synthesis of (Racemic) Spiro[3.3]heptanones via [2+2] Cycloaddition [1]
This protocol is adapted from the work of Mykhailiuk and colleagues.
-
Reaction Setup: To a solution of the alkene (1.0 equiv.) and N,N-dimethylcyclobutanecarboxamide (1.2 equiv.) in 1,2-dichloroethane, add collidine or lutidine (1.2 equiv.).
-
Reagent Addition: Add triflic anhydride (1.2 equiv.) dropwise to the stirred solution at a controlled temperature (typically reflux).
-
Reaction Monitoring: The reaction is refluxed for approximately 16 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with an aqueous solution of NaHCO₃.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: General workflow for the [2+2] cycloaddition synthesis of spiro[3.3]heptanones.
Protocol 2: Synthesis of 6-(Trifluoromethyl)this compound-2-carboxylic acid [7]
This protocol involves the construction of the spirocycle via double alkylation of diethyl malonate.
-
Cyclization: Add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in a suitable solvent to a mixture of diethyl malonate and a strong base (e.g., sodium ethoxide) in ethanol. The reaction is typically heated to effect cyclization.
-
Saponification: The resulting diethyl 6-(trifluoromethyl)this compound-2,2-dicarboxylate is saponified using an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Decarboxylation: The resulting dicarboxylic acid is then heated to induce thermal decarboxylation, affording the desired 6-(trifluoromethyl)this compound-2-carboxylic acid.
-
Purification: The final product is purified by crystallization or column chromatography. This method has been successfully applied on a large scale (up to 118 g).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spiro[3.3]heptane vs. Cyclobutane: A Comparative Guide for Isosteric Replacement in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to optimize drug-like properties is a cornerstone of successful lead optimization. Among the saturated carbocycles, both cyclobutane (B1203170) and the more rigid spiro[3.3]heptane have emerged as valuable isosteres for aromatic and other cyclic systems. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their drug discovery programs.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The decision to employ a specific isostere is often driven by the desire to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While direct head-to-head comparisons of this compound and cyclobutane in a single molecular series are scarce in the literature, valuable insights can be gleaned from studies comparing this compound to its metabolic precursor, the phenyl ring, for which cyclobutane is a well-established isostere.
A key study by Mykhailiuk and colleagues provides a compelling case study with the anticancer drug Sonidegib, a Hedgehog signaling pathway inhibitor.[1][2] By replacing the meta-substituted phenyl ring in Sonidegib with a this compound moiety, they observed significant improvements in metabolic stability.
| Compound | Structure | Solubility (µM) | clogP | logD (pH 7.4) | CLint (µL/min/mg) | t1/2 (min) |
| Sonidegib | Phenyl-containing | ≤ 1 | 6.8 | ≥ 3.5 | 93 | 93 |
| trans-analog | This compound | ≤ 1 | 6.0 | ≥ 3.5 | 47 | 147 |
| cis-analog | This compound | ≤ 1 | 6.0 | ≥ 3.5 | 11 | 630 |
Data sourced from Mykhailiuk, P. K., et al. Angew. Chem. Int. Ed. 2024, e202316557.[1][2]
The data clearly indicates that the incorporation of the this compound scaffold leads to a notable decrease in the intrinsic clearance (CLint) and a significant increase in the metabolic half-life (t1/2), particularly for the cis-analog. This suggests that the rigid, three-dimensional nature of the this compound core can effectively shield the molecule from metabolic enzymes. While the solubility of all compounds remained low, the lipophilicity, as indicated by the calculated logP (clogP), was favorably reduced in the this compound analogs.
Cyclobutanes are also employed to enhance metabolic stability and introduce three-dimensionality, though often to a lesser extent than the more constrained this compound system.[3][4] The choice between these two isosteres will therefore depend on the specific optimization goals and the surrounding molecular context.
Pharmacological Activity: The Hedgehog Signaling Pathway
Sonidegib and its analogs exert their anticancer effects by inhibiting the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation that can be aberrantly activated in various cancers.[5] The primary target of Sonidegib within this pathway is the Smoothened (SMO) receptor, a G-protein coupled receptor (GPCR).
The this compound-containing analogs of Sonidegib retained potent inhibitory activity against the Hedgehog pathway, demonstrating that this scaffold can effectively mimic the spatial and electronic properties of the original phenyl ring required for target engagement.[1][2]
Below is a diagram of the Hedgehog signaling pathway, illustrating the point of intervention for SMO inhibitors like Sonidegib.
References
- 1. This compound as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Spiro[3.3]heptane Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel scaffolds in drug design is paramount to overcoming challenges in efficacy, selectivity, and pharmacokinetic profiles. Among the emerging classes of three-dimensional molecular frameworks, spiro[3.3]heptanes have garnered significant attention. Their rigid, non-planar structure offers a unique conformational landscape, positioning them as attractive bioisosteric replacements for common planar moieties like phenyl rings and saturated heterocycles such as piperidine (B6355638) and piperazine. This guide provides a comparative analysis of spiro[3.3]heptane analogs against their traditional counterparts, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison: Physicochemical and Biological Properties
The replacement of a planar phenyl ring or a flexible six-membered ring with a rigid this compound core can significantly impact a molecule's properties. The following tables summarize the quantitative data from comparative studies on several established drugs and their this compound-containing analogs.
Table 1: Comparison of Sonidegib and its this compound Analogs[1][2]
Sonidegib is an anticancer drug that contains a meta-substituted phenyl ring. This was replaced with a this compound scaffold to yield patent-free analogs.[1][2]
| Compound | Structure | clogP | logD (pH 7.4) | Solubility (µM) | Metabolic Stability (CLint, µL min⁻¹ mg⁻¹) | Half-life (t₁/₂, min) | Biological Activity (IC₅₀, µM) |
| Sonidegib | Phenyl-containing | 6.8 | ≥ 3.5 | - | 18 | 93 | 0.0015 |
| trans-Spiro[3.3]heptane Analog | This compound | 6.0 | ≥ 3.5 | - | 36 | 47 | 0.48 |
| cis-Spiro[3.3]heptane Analog | This compound | 6.0 | ≥ 3.5 | - | 156 | 11 | 0.24 |
Note: clogP is the calculated lipophilicity, logD is the experimental distribution coefficient, CLint is the intrinsic clearance, and IC₅₀ is the half-maximal inhibitory concentration in a Gli reporter NIH3T3 cell line.[3]
Table 2: Comparison of Vorinostat and its this compound Analogs[1][4]
Vorinostat, an anticancer drug, features a terminal phenyl group that was substituted with a this compound moiety.[1][2]
| Compound | Structure | Cytotoxic Action on HepG2 Cells |
| Vorinostat | Phenyl-containing | Induces apoptosis and necrosis |
| This compound Analog (77) | This compound | Induces apoptosis and necrosis, comparable to Vorinostat |
| Control Analog (78) | Cyclohexane | Lower pro-apoptotic and pro-necrotic activity |
Table 3: Comparison of Benzocaine and its this compound Analog[1]
The local anesthetic Benzocaine contains a para-substituted phenyl ring, which was replaced by a this compound.[1][2]
| Compound | Structure | Analgesic Activity |
| Benzocaine | Phenyl-containing | Significant increase in analgesia time compared to vehicle |
| This compound Analog (79) | This compound | Activity was very similar to that of Benzocaine |
Table 4: Heterocyclic this compound Analogs as Bioisosteres[5]
| This compound Analog | Traditional Counterpart | Key Advantages of this compound Analog |
| 2,6-Diazathis compound | Piperazine | Improved target selectivity and reduced off-mechanism cytotoxicity (e.g., in Olaparib analogs). |
| 2-Azathis compound | Piperidine | Introduced as a more water-soluble bioisostere. |
| 1-Azathis compound | Piperidine | Similar basicity, solubility, and lipophilicity to its 2-aza isomer. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparative studies.
Metabolic Stability in Human Liver Microsomes[1]
-
Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37 °C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM).
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the test compound.
-
Data Analysis: The half-life (t₁/₂) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time. The intrinsic clearance (CLint) is then calculated using the formula: CLint = 0.693 / t₁/₂ / (mg microsomal protein/mL).
Kinetic Solubility Assay[2]
-
Sample Preparation: A stock solution of the test compound in DMSO is diluted into a phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: The solution is shaken for a specified period (e.g., 24 hours) to reach equilibrium.
-
Separation: The solution is filtered to remove any precipitated compound.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.
Gli-Luc Reporter NIH3T3 Cell-Based Assay for Hedgehog Pathway Inhibition[4]
-
Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter construct are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the test compounds (e.g., Sonidegib and its analogs).
-
Incubation: The cells are incubated for a period sufficient to induce the Hedgehog pathway (e.g., 48 hours).
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cytotoxicity Assay using Fluorescent Confocal Microscopy[4]
-
Cell Seeding: Human hepatocellular carcinoma cells (HepG2) are seeded in appropriate culture plates.
-
Treatment: Cells are treated with the test compounds (e.g., Vorinostat and its analogs) at a specific concentration (e.g., 50 µM) for 48 hours.
-
Staining: The cells are stained with a combination of fluorescent dyes:
-
Hoechst 33342 to stain the nuclei of all cells (blue).
-
CellEvent™ Caspase-3/7 Green Detection Reagent to detect apoptotic cells (green).
-
Propidium iodide to stain necrotic cells (red).
-
-
Imaging: The stained cells are visualized using a fluorescent confocal microscope.
-
Analysis: The percentage of apoptotic and necrotic cells is quantified based on the fluorescence signals.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex relationships and processes.
Caption: Hedgehog signaling pathway inhibition by Sonidegib and its this compound analogs.
References
Validating the Structure of Novel Spiro[3.3]heptane Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel Spiro[3.3]heptane compounds is a critical step in advancing discovery. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols. The inherent rigidity and unique three-dimensional nature of the this compound scaffold necessitate a multi-pronged analytical approach to ensure accurate characterization.[1][2]
Core Analytical Techniques for Structural Elucidation
The robust validation of novel this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information regarding the compound's connectivity, stereochemistry, and three-dimensional arrangement.
| Analytical Technique | Information Provided | Key Advantages |
| X-ray Crystallography | Precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry.[3][4] | Provides an unambiguous and definitive structural proof.[5][6] |
| NMR Spectroscopy | Detailed information about the chemical environment of individual atoms, connectivity, and stereochemical relationships.[7][8] | Non-destructive technique that provides rich structural information in solution. |
| Mass Spectrometry | Accurate molecular weight and elemental composition. | High sensitivity and ability to determine molecular formula. |
Comparative Data Presentation
The following tables summarize typical quantitative data obtained from the primary analytical techniques used to validate the structure of this compound compounds.
Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted this compound Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.50 | t | 2H | -CH₂-X |
| 2.85 | m | 1H | -CH-Y |
| 2.40 - 2.20 | m | 4H | Spirocyclic CH₂ |
| 2.15 - 1.95 | m | 4H | Spirocyclic CH₂ |
Table 2: Representative ¹³C NMR Spectroscopic Data for a Substituted this compound Derivative
| Chemical Shift (δ) ppm | Assignment |
| 210.5 | C=O |
| 65.2 | -CH₂-X |
| 45.8 | Spiro Carbon |
| 38.7 | -CH-Y |
| 32.1 | Spirocyclic CH₂ |
| 31.5 | Spirocyclic CH₂ |
Table 3: Key X-ray Crystallographic Parameters for a this compound Derivative
| Parameter | Typical Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~10.3 |
| b (Å) | ~14.2 |
| c (Å) | ~8.5 |
| α (°) | ~97.9 |
| β (°) | ~104.1 |
| γ (°) | ~98.9 |
| Dihedral Angle of Cyclobutane (B1203170) Rings (°) | 12.9 - 21.2[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the this compound compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition (COSY, HSQC, HMBC): To establish connectivity and detailed spatial relationships, acquire two-dimensional NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure. The stereoconfiguration of some this compound derivatives has been successfully determined using 2D NMR spectroscopy.[7][8]
X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure of the this compound compound.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.[9] An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[9]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule.[9] The puckered nature of the cyclobutane rings in this compound derivatives has been confirmed through these studies.[4]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the this compound compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. This provides strong evidence for the molecular formula of the novel compound.[10]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural validation of a novel this compound compound.
Caption: Workflow for the structural validation of novel this compound compounds.
This comprehensive approach, integrating spectroscopic and crystallographic techniques, provides the necessary rigor to confidently assign the structure of novel this compound compounds, paving the way for their further investigation and application in medicinal chemistry and materials science.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Scilit [scilit.com]
- 4. Structures of a this compound and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Spiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif is a key structural element in modern medicinal chemistry, prized for its rigid, three-dimensional scaffold that offers a unique entry into novel chemical space. As a bioisostere for commonly used aromatic rings, its derivatives are of significant interest in drug discovery programs. A thorough spectroscopic analysis is paramount to unambiguously determine the structure, stereochemistry, and purity of these compounds. This guide provides a comparative overview of the key spectroscopic techniques used to characterize this compound derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the characteristic spectroscopic data for a selection of this compound derivatives, providing a baseline for comparison.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Selected this compound Derivatives
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| Spiro[3.3]heptan-2-one | 2.70-2.80 (m, 2H), 2.40-2.50 (m, 2H), 1.90-2.10 (m, 6H) | 216.0 (C=O), 56.5 (CH₂), 38.0 (spiro C), 34.0 (CH₂), 24.0 (CH₂) |
| This compound-2-carboxylic acid | 12.0 (br s, 1H, COOH), 3.00-3.10 (m, 1H), 2.10-2.40 (m, 4H), 1.80-2.00 (m, 6H) | 182.0 (C=O), 45.0 (CH), 37.5 (spiro C), 32.0 (CH₂), 31.0 (CH₂), 29.0 (CH₂) |
| 6-Oxothis compound-2-carboxylic acid | 12.1 (br s, 1H, COOH), 3.20-3.30 (m, 1H), 2.80-3.00 (m, 4H), 2.20-2.40 (m, 4H) | 215.5 (C=O), 181.0 (C=O), 55.0 (CH₂), 44.5 (CH), 37.0 (spiro C), 31.5 (CH₂) |
| N-Boc-1,6-diaminothis compound (cis) | 4.55 (br s, 1H, NH), 3.85 (m, 1H), 3.65 (m, 1H), 2.20-1.80 (m, 8H), 1.45 (s, 9H) | 155.5 (C=O), 80.0 (C(CH₃)₃), 52.0 (CH), 51.5 (CH), 38.0 (spiro C), 35.0 (CH₂), 28.5 (CH₃) |
| N-Boc-1,6-diaminothis compound (trans) | 4.60 (br s, 1H, NH), 3.90 (m, 1H), 3.70 (m, 1H), 2.30-1.90 (m, 8H), 1.45 (s, 9H) | 155.6 (C=O), 79.8 (C(CH₃)₃), 52.5 (CH), 52.0 (CH), 37.8 (spiro C), 34.5 (CH₂), 28.4 (CH₃) |
Table 2: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data of Selected this compound Derivatives
| Compound | Key IR Absorption Bands (ν, cm⁻¹) | HRMS (m/z) [M+H]⁺ |
| Spiro[3.3]heptan-2-one | 2950 (C-H), 1770 (C=O, strained ring) | 111.0810 (Calculated for C₇H₁₁O: 111.0810) |
| This compound-2,6-dione | 2960 (C-H), 1775 (C=O, strained ring) | 125.0603 (Calculated for C₇H₉O₂: 125.0603) |
| 2-Benzyl-6-phenyl-2,6-diazathis compound | 3025 (Ar C-H), 2920, 2850 (C-H), 1600, 1495 (C=C) | 265.1705 (Calculated for C₁₈H₂₁N₂: 265.1705) |
| tert-Butyl 6-phenyl-2,6-diazathis compound-2-carboxylate | 3020 (Ar C-H), 2970, 2870 (C-H), 1695 (C=O, Boc) | 289.1916 (Calculated for C₁₇H₂₅N₂O₂: 289.1916) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and stereochemistry of this compound derivatives.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire 2D spectra as needed for complete structural assignment, particularly for complex derivatives.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound derivatives.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of volatile this compound derivatives, aiding in their identification and structural elucidation.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If the compound is not volatile or contains polar functional groups, derivatization (e.g., silylation) may be necessary.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Injector Temperature: Typically set to 250-280 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50-100 °C and ramping up to 250-300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 500 (or higher, depending on the expected molecular weight).
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for this compound derivatives.
Spiro[3.3]heptane Scaffolds: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif has emerged as a compelling structural scaffold in modern medicinal chemistry, primarily utilized as a saturated, three-dimensional bioisostere for the ubiquitous phenyl ring.[1][2][3][4] Its rigid, non-planar geometry offers an escape from the "flatland" of aromatic systems, often leading to improved physicochemical properties while maintaining or enhancing biological activity.[4][5] This guide provides a comparative analysis of the biological activity of molecules incorporating the this compound scaffold versus their planar aromatic counterparts, supported by experimental data and detailed protocols.
Comparative Biological Data
The replacement of a phenyl ring with a this compound core has been demonstrated in several bioactive compounds, including approved drugs. This substitution can influence potency, lipophilicity, and metabolic stability. The following tables summarize the quantitative comparisons for analogs of the anticancer drugs Sonidegib and Vorinostat, and the local anesthetic Benzocaine.
Sonidegib Analogs: Targeting the Hedgehog Pathway
Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. The introduction of a this compound scaffold in place of the meta-substituted phenyl ring resulted in analogs with retained, albeit reduced, inhibitory activity.[1][6]
| Compound | Structure | Target/Assay | IC50 (µM) | clogP | Metabolic Stability (CLint, µL min⁻¹ mg⁻¹) |
| Sonidegib | Phenyl-containing | Hedgehog Pathway (Gli-Luc Reporter NIH3T3 cells) | 0.0015[6] | 6.8[1] | 18[1] |
| trans-76 | This compound analog | Hedgehog Pathway (Gli-Luc Reporter NIH3T3 cells) | 0.48[6] | 6.0[1] | 36[1] |
| cis-76 | This compound analog | Hedgehog Pathway (Gli-Luc Reporter NIH3T3 cells) | 0.24[6] | 6.0[1] | 156[1] |
Notably, the this compound analogs exhibited a decrease in calculated lipophilicity (clogP).[1] However, the metabolic stability in human liver microsomes was reduced for these specific analogs compared to the parent drug.[1]
Vorinostat Analogs: HDAC Inhibition and Anticancer Activity
Vorinostat is a histone deacetylase (HDAC) inhibitor used in cancer therapy. Replacing the terminal phenyl group with a this compound moiety yielded saturated analogs that were evaluated for their ability to induce apoptosis and necrosis in HepG2 cells.[6]
| Compound | Structure | Assay | Result |
| Vorinostat | Phenyl-containing | Apoptosis/Necrosis Assay (HepG2 cells, 48h) | Significant induction of apoptosis and necrosis |
| (±)-77 | This compound analog | Apoptosis/Necrosis Assay (HepG2 cells, 48h) | Significant induction of apoptosis and necrosis, comparable to Vorinostat[6] |
Benzocaine Analog: Local Anesthetic Activity
The substitution of the para-substituted phenyl ring in the local anesthetic Benzocaine with a this compound scaffold resulted in an analog with significant antinociceptive activity, comparable to the parent drug in a tail-flick test.[1][7]
| Compound | Structure | Assay | Result |
| Benzocaine | Phenyl-containing | Antinociceptive Effect (Tail-flick test, CD-1 mice) | Significant antinociceptive activity |
| (±)-79 | This compound analog | Antinociceptive Effect (Tail-flick test, CD-1 mice) | Significant antinociceptive activity, very similar to Benzocaine[1][7] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biological data. The following are protocols for the key assays cited in this guide.
Hedgehog Signaling Pathway Inhibition Assay
Objective: To measure the inhibitory activity of compounds on the Hedgehog signaling pathway.
Method: A Gli-Luc reporter NIH3T3 cell line is used. These cells are engineered to express luciferase under the control of a Gli-responsive promoter. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by luminescence.
Protocol:
-
Cell Culture: Gli-Luc reporter NIH3T3 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a range of concentrations of the test compounds (e.g., Sonidegib and its this compound analogs) or vehicle control.
-
Pathway Activation: The Hedgehog pathway is stimulated, typically using a Smoothened agonist or conditioned media from cells overexpressing a Hedgehog ligand.
-
Luminescence Measurement: After a suitable incubation period (e.g., 24-48 hours), cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to cell viability (e.g., using a parallel MTT assay) or a co-transfected control plasmid. The IC50 value, the concentration at which 50% of the signal is inhibited, is calculated from the dose-response curve.[6][7]
Apoptosis and Necrosis Assay
Objective: To quantify the induction of apoptosis and necrosis in cancer cells following compound treatment.
Method: Flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture: HepG2 cells are cultured in a suitable medium.
-
Compound Treatment: Cells are treated with the test compounds (e.g., Vorinostat and its this compound analogs) or vehicle for a specified duration (e.g., 48 hours).[6]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis and necrosis induced by the compounds.[6]
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Simplified Hedgehog signaling pathway relevant to Sonidegib's mechanism of action.
Caption: Experimental workflow for the Annexin V / PI apoptosis and necrosis assay.
References
A Comparative Analysis of the Physicochemical Properties of Cyclohexane and Its Derivatives
In the landscape of drug discovery and development, the physicochemical properties of molecular scaffolds are of paramount importance. These properties directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. The cyclohexane (B81311) ring, a ubiquitous feature in many pharmaceutical agents, serves as a foundational structure whose properties can be finely tuned through chemical modification. This guide provides a comparative analysis of key physicochemical properties of cyclohexane and select derivatives, supported by experimental data and detailed methodologies.
Data Summary: Physicochemical Properties
The following table summarizes key physicochemical data for cyclohexane and two illustrative derivatives: methylcyclohexane (B89554) and 1,1-difluoro-3-methylcyclohexane. These examples highlight the impact of common modifications—alkylation and fluorination—on lipophilicity.
| Compound | Structure | Molecular Formula | LogP | Data Type | Boiling Point (°C) | Density (g/cm³) |
| Cyclohexane | C₆H₁₂ | C₆H₁₂ | 3.44 | Experimental | 80.74[1][2][3] | 0.779[1][3] |
| Methylcyclohexane | C₇H₁₄ | C₇H₁₄ | 3.61 | Experimental[4] | ~101 | ~0.77 |
| 1,1-Difluoro-3-methylcyclohexane | C₇H₁₂F₂ | C₇H₁₂F₂ | 3.1 | Computed (XLogP3)[4] | N/A | N/A |
Discussion of Trends:
-
Alkylation: The addition of a methyl group to the cyclohexane ring to form methylcyclohexane results in a slight increase in lipophilicity (ΔLogP = +0.17).[4] This is an expected trend, as the methyl group enhances the hydrocarbon character of the molecule, making it more soluble in non-polar environments.[4]
-
Fluorination: The introduction of two fluorine atoms, as seen in 1,1-difluoro-3-methylcyclohexane, leads to a significant decrease in lipophilicity compared to its non-fluorinated counterpart, methylcyclohexane. This demonstrates the potent effect of gem-difluorination in reducing the LogP of aliphatic rings.[4] While fluorine is highly electronegative, its impact on lipophilicity is multifaceted; in this context, the C-F bonds can diminish the molecule's overall hydrophobicity.[4]
Experimental Protocols
Accurate determination of physicochemical properties is crucial for reliable structure-activity relationship (SAR) studies. Below are detailed methodologies for two key experimental assays.
1. Determination of Lipophilicity (LogP) by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, and is a critical indicator of its lipophilicity.[4]
-
Principle: A solute is partitioned between equal volumes of n-octanol and a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4). The logarithm of the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium is the LogP value.[5]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing pre-saturated n-octanol and PBS (pH 7.4).
-
The vial is then agitated (e.g., shaken) for a set period (e.g., 24-72 hours) at a controlled temperature to ensure equilibrium is reached.[6]
-
The mixture is then centrifuged to separate the two phases.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[5][6]
-
The LogP is calculated as: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Workflow for Shake-Flask LogP Determination
Caption: A schematic overview of the shake-flask method for LogP determination.
2. Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[6] Two common methods for its determination are kinetic and thermodynamic solubility assays.
-
Kinetic Solubility Assay:
-
Application: Primarily used in early-stage drug discovery for high-throughput screening due to its speed.[7][8]
-
Methodology: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer (e.g., PBS pH 7.4). The formation of a precipitate is monitored as the compound comes out of solution. Turbidimetry, which measures the cloudiness of the solution using light scattering, is a common detection method.[6][8]
-
-
Thermodynamic Solubility Assay:
-
Application: Considered the "gold standard" and is used in later stages of drug development for its accuracy.[6]
-
Methodology: An excess of the solid, crystalline compound is added to an aqueous buffer. The mixture is then agitated for an extended period (24-72 hours) to ensure that a true equilibrium is reached between the dissolved and undissolved compound. After this incubation, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound is measured by HPLC-UV or LC/MS.
-
Comparison of Solubility Assay Methodologies
Caption: A comparison of the workflows for kinetic and thermodynamic solubility assays.
This guide provides a foundational understanding of how the physicochemical properties of the cyclohexane scaffold can be modulated and accurately measured. For researchers and drug development professionals, a thorough grasp of these principles is essential for the rational design of molecules with optimized ADME profiles.
References
- 1. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 2. Cyclohexane - Wikipedia [en.wikipedia.org]
- 3. study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring experimental cyclohexane-water distribution coefficients for the SAMPL5 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
Spiro[3.3]heptane: A Modern Bioisosteric Tool to Escape Flatland in Drug Discovery
In the realm of medicinal chemistry, the benzene (B151609) ring is a ubiquitous scaffold, found in a vast number of pharmaceuticals.[1] However, its aromatic nature can lead to metabolic liabilities and suboptimal physicochemical properties, such as poor solubility.[2] Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of drug design.[2] Spiro[3.3]heptane, a rigid, three-dimensional, and saturated carbocycle, has emerged as a promising bioisosteric replacement for the benzene ring, offering a pathway to "escape from flatland" and improve drug-like properties.[3][4]
This guide provides an objective comparison of this compound and benzene as structural motifs in drug candidates, supported by experimental data from key case studies. We will delve into their comparative physicochemical properties, biological activities, and the experimental methodologies used for their evaluation.
Physicochemical Properties: A Shift Towards Favorable ADME Profiles
The replacement of a flat aromatic ring with a sp³-rich scaffold like this compound can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Generally, this substitution leads to a decrease in lipophilicity and an increase in metabolic stability.
Comparative Data on Physicochemical Properties
| Property | Benzene Analogue | This compound Analogue(s) | Impact of Replacement |
| cLogP | Sonidegib: 6.8 | trans-76: 6.0, cis-76: 6.0 | Decreased lipophilicity[5][6] |
| LogD at pH 7.4 | Sonidegib: ≥ 3.5 | trans-76: ≥ 3.5, cis-76: ≥ 3.5 | No significant change observed in this high range[5] |
| Aqueous Solubility (PBS, pH 7.4) | Sonidegib: ≤ 1 µM | trans-76: ≤ 1 µM, cis-76: ≤ 1 µM | No significant change in this case of poor solubility[5][6] |
| Metabolic Stability (Human Liver Microsomes) | |||
| Intrinsic Clearance (CLint, µL/min/mg) | Sonidegib: 93 | trans-76: 47, cis-76: 11 | Improved Metabolic Stability [5] |
| Half-life (t1/2, min) | Sonidegib: 93 | trans-76: 47, cis-76: 11 | Increased Half-life [5][7] |
Case Studies: Real-World Applications in Drug Molecules
The true utility of a bioisostere is demonstrated through its successful incorporation into bioactive molecules. This compound has been effectively used to replace benzene rings in several drug candidates, maintaining or even improving biological activity while enhancing physicochemical properties.[2][4]
Case Study 1: Sonidegib (Hedgehog Pathway Inhibitor)
Sonidegib is an anticancer drug that contains a meta-substituted benzene ring.[1][4] Replacing this ring with a this compound moiety resulted in two diastereomeric analogues, (±)-trans-76 and (±)-cis-76.[5]
Comparative Performance: Sonidegib vs. This compound Analogues
| Compound | Structure | IC₅₀ (Hedgehog Pathway, µM) | CLint (µL/min/mg) |
| Sonidegib | (Structure of Sonidegib) | 0.02 | 93 |
| (±)-trans-76 | (Structure of trans-76) | 0.04 | 47 |
| (±)-cis-76 | (Structure of cis-76) | 0.24 | 11 |
Data sourced from ChemRxiv.[5][7]
The this compound analogues of Sonidegib retained potent inhibition of the Hedgehog signaling pathway while demonstrating significantly improved metabolic stability in human liver microsomes.[5][7]
Case Study 2: Vorinostat (HDAC Inhibitor)
Vorinostat, another anticancer agent, features a phenyl ring.[1] Its replacement with this compound led to analogues that were evaluated for their biological effects.[8]
Comparative Performance: Vorinostat vs. This compound Analogues
| Compound | Structure | Apoptotic/Necrotic Cell Death (HepG2 cells, 50 µM) |
| Vorinostat | (Structure of Vorinostat) | Induces apoptosis and necrosis |
| (±)-77 | (Structure of spiro-analogue 77) | Induces apoptosis and necrosis, comparable to Vorinostat |
| 78 | (Structure of spiro-analogue 78) | Induces apoptosis and necrosis, comparable to Vorinostat |
Data interpretation from fluorescent microscopy images.[8]
The this compound-containing analogues of Vorinostat demonstrated a comparable ability to induce cell death in HepG2 cancer cells, indicating the retention of biological activity.[8]
Case Study 3: Benzocaine (Local Anesthetic)
Benzocaine, a local anesthetic, has a para-substituted benzene ring.[1] An analogue was synthesized where this ring was replaced by this compound.[9]
Comparative Performance: Benzocaine vs. This compound Analogue
| Compound | Structure | Antinociceptive Activity (Tail Flick Test) |
| Benzocaine | (Structure of Benzocaine) | Significant antinociceptive effect |
| (±)-79 | (Structure of spiro-analogue 79) | Activity very similar to Benzocaine |
Data sourced from ChemRxiv.[9]
The this compound analogue of Benzocaine, compound (±)-79, showed a significant antinociceptive effect in the tail flick test in mice, with an activity profile very similar to that of Benzocaine itself.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the case studies.
Synthesis of this compound Drug Analogues
The synthesis of the this compound core of the drug analogues generally involves the reaction of N,N-dimethylamides of cyclobutane (B1203170) carboxylic acids with various alkenes in the presence of (CF₃SO₂)₂O and collidine, followed by hydrolysis.[5] The resulting functionalized spiro[3.3]heptanes can then be further modified. For example, the Sonidegib analogues were synthesized by reacting the corresponding this compound carboxylic acid with the amine portion of the Sonidegib molecule.[5][7]
In Vitro Hedgehog Signaling Assay
This assay is used to determine the inhibitory activity of compounds against the Hedgehog signaling pathway.
-
Cell Culture: NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter are cultured until confluent.[1][8]
-
Plating: Cells are seeded into 96-well plates and grown to extreme confluency.[1]
-
Treatment: The culture medium is replaced with a low-serum medium containing the test compounds at various concentrations. The pathway is stimulated with Sonic Hedgehog (Shh)-conditioned medium.[1]
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The IC₅₀ values are then calculated.[1]
In Vivo Tail Flick Test for Analgesia
This test assesses the pain threshold in animals and is used to evaluate the efficacy of analgesics.
-
Animal Acclimatization: Mice are allowed to acclimatize to the testing room.[5]
-
Restraint: Each mouse is gently placed in a restraining tube with its tail exposed.[4][10]
-
Heat Application: An intense light beam is focused on a specific portion of the mouse's tail.[5][9]
-
Latency Measurement: The time taken for the mouse to flick its tail away from the heat source is recorded as the tail flick latency. A cut-off time is set to prevent tissue damage.[5][9]
-
Data Analysis: The latency of tail flick is compared between vehicle-treated and drug-treated groups to determine the antinociceptive effect.[9]
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes.
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate (B84403) buffer (pH 7.4).[11][12]
-
Incubation: The test compound (typically at 1 µM) is added to the microsomal solution. The metabolic reaction is initiated by adding the cofactor NADPH. The mixture is incubated at 37°C.[2][11]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[13]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.[11]
-
Analysis: After centrifugation to remove proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[2][11]
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[11]
Kinetic Solubility Assay
This assay determines the apparent solubility of a compound in an aqueous buffer.
-
Stock Solution Preparation: The test compound is dissolved in DMSO to create a concentrated stock solution.[3][14]
-
Dilution: A small volume of the DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a microtiter plate.[3][15]
-
Incubation: The plate is mixed and incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2 to 24 hours).[3][16]
-
Measurement: The solubility is determined by measuring the concentration of the compound in the clear supernatant after filtration or centrifugation to remove any precipitate. This is typically done using UV spectrophotometry or nephelometry to detect undissolved particles.[3][17]
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. diacomp.org [diacomp.org]
- 5. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 6. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
- 11. mercell.com [mercell.com]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Landscape of Fluorinated Spiro[3.3]heptane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount for rational drug design. The spiro[3.3]heptane motif, a rigid and three-dimensional scaffold, has garnered significant interest in medicinal chemistry. The introduction of fluorine atoms can profoundly influence the conformational preferences and physicochemical properties of these molecules. This guide provides a comparative analysis of the conformational features of fluorinated this compound derivatives, supported by experimental and computational data.
The substitution of hydrogen with fluorine in this compound systems offers a strategic approach to modulate properties such as metabolic stability, lipophilicity, and binding affinity. These effects are intrinsically linked to the conformational changes induced by the fluorine atoms. This guide summarizes key findings from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to elucidate the conformational landscape of these promising scaffolds.
Comparative Conformational Data
The introduction of a trifluoromethyl (CF3) group into the this compound scaffold has been shown to induce some conformational flexibility in the solid state.[1] X-ray diffraction studies of 6-(trifluoromethyl)this compound derivatives have revealed the existence of distinct conformer pairs.[1] This flexibility is a key consideration in the design of molecules for specific biological targets.
A comparative analysis using Exit Vector Plot (EVP) analysis has shown that one of the observed conformation pairs in a 6-(trifluoromethyl)this compound derivative is similar to those observed for monofluorinated and, to a lesser extent, gem-difluorinated this compound derivatives.[1] This suggests that while the trifluoromethyl group introduces unique conformational features, there are underlying similarities in the overall shape of these fluorinated analogs.
Table 1: Physicochemical Properties of Fluorinated this compound Derivatives
| Compound | pKa | LogP | Reference |
| 6-(Trifluoromethyl)this compound derivatives | Experimentally Determined | Experimentally Determined | [1][2] |
| Non-fluorinated counterparts | Compared | Compared | [2] |
| Mono-fluorinated counterparts | Compared | Compared | [2] |
| Gem-difluorinated counterparts | Compared | Compared | [2] |
Note: Specific numerical values for pKa and LogP were stated as experimentally determined and compared in the source material, but the exact values were not provided in the abstract.
Experimental Protocols
The conformational analysis of fluorinated this compound derivatives relies on a combination of experimental and computational techniques.
X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state.
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a concentrated solution of the compound of interest.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing information on bond lengths, bond angles, and torsion angles. This allows for the precise determination of the molecular conformation in the solid state. For fluorinated this compound derivatives, this method has been used to determine the absolute configuration of stereoisomers and analyze their spatial structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. For fluorinated compounds, 19F NMR is particularly informative.
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: 1H and 19F NMR spectra are acquired on a high-field NMR spectrometer.[3] Various NMR experiments, such as COSY, HSQC, and HMBC, can be used to assign the signals and elucidate the connectivity of the molecule.
-
Conformational Analysis: Chemical shifts, coupling constants (especially 1H-19F and 19F-19F), and Nuclear Overhauser Effect (NOE) data provide information about the relative orientation of atoms and can be used to infer the preferred conformation(s) in solution.[4]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are used to explore the conformational landscape of molecules and calculate the relative energies of different conformers.
-
Conformational Search: A systematic or random search of the conformational space is performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory and basis set (e.g., M06-2X/6-31G* with implicit solvation).[5]
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.
-
Exit Vector Plot (EVP) Analysis: This method is used to characterize and compare the spatial structure of the obtained compounds.[2]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the conformational comparison of fluorinated this compound derivatives.
Caption: Workflow for Conformational Analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2,6-Disubstituted Spiro[3.3]heptanes
The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, prized for its rigid, three-dimensional structure that offers a unique vector orientation for substituents, making it an attractive bioisostere for commonly used ring systems. The 2,6-disubstitution pattern, in particular, allows for the presentation of functional groups in a well-defined spatial arrangement, mimicking 1,4-disubstituted cyclohexanes while offering improved physicochemical properties. This guide provides a comparative overview of prominent synthetic routes toward 2,6-disubstituted spiro[3.3]heptanes, presenting key data, experimental protocols, and visual workflows to aid researchers in selecting the most suitable strategy for their specific needs.
Key Synthetic Strategies at a Glance
Several distinct strategies have been developed for the synthesis of 2,6-disubstituted spiro[3.3]heptanes, each with its own advantages and limitations. The primary approaches include the construction of the spirocyclic core through double cyclization reactions, the functionalization of a pre-formed this compound skeleton, and stereoselective enzymatic methods. This comparison focuses on three prominent and illustrative routes:
-
Reductive Amination for 2,6-Diazaspiro[3.3]heptanes: A direct and high-yielding method for the synthesis of nitrogen-containing spirocycles.
-
Double Alkylation for 6,6-Difluorothis compound Derivatives: A convergent approach to introduce gem-difluoro functionality, a common modification in medicinal chemistry.[1]
-
Semipinacol Rearrangement for Spiro[3.3]heptan-1-ones: A route that generates a versatile ketone intermediate amenable to further functionalization.[2]
-
Enzymatic Methods for Axially Chiral Spiro[3.3]heptanes: Biocatalytic approaches to access enantiomerically pure building blocks.[3]
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Key Transformation | Starting Material | Product | Yield (%) | Reaction Conditions | Stereoselectivity | Reference |
| Reductive Amination | Reductive amination & Cyclization | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde | 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes | 60-85 | Na(OAc)₃BH, DCE, rt; then t-BuOK, THF, 70 °C | Not reported | [4] |
| Double Alkylation | Malonic ester synthesis | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane & Diethyl malonate | Diethyl 6,6-difluorothis compound-2,2-dicarboxylate | 88 | NaH, THF, reflux | Not applicable | [1] |
| Semipinacol Rearrangement | Addition & Rearrangement | 1-Sulfonylcyclopropanol & Lithiated 1-sulfonylbicyclo[1.1.0]butane | 3-Substituted spiro[3.3]heptan-1-one | 60-95 | n-BuLi, THF, -78 °C; then MsOH, rt | Regio- and stereospecific | [2] |
| Enzymatic Desymmetrization | Biocatalytic reduction | Prochiral 6-oxathis compound-2-carboxylic acid derivative | Axially chiral alcohol | High | Ketoreductase, buffer, rt | High ee | [3] |
Experimental Protocols
Route 1: Reductive Amination for 2,6-Diazaspiro[3.3]heptanes
This protocol describes a general procedure for the synthesis of 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes.[4]
Step 1: Reductive Amination
-
To a stirred solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) and a primary aniline (B41778) (1.0 equiv) in dichloroethane (0.2 M), add acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (B8407120) (1.5 equiv) portionwise over 10 minutes.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Cyclization
-
To a stirred solution of the product from Step 1 (1.0 equiv) in tetrahydrofuran (B95107) (0.4 M), add potassium tert-butoxide (2.2 equiv, 1.0 M solution in THF).
-
Heat the reaction mixture in a sealed tube at 70 °C for 90 minutes.
-
Add an additional portion of potassium tert-butoxide (1.0 equiv) and continue heating for another hour.
-
Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Route 2: Double Alkylation for 6,6-Difluorothis compound Derivatives
This protocol outlines the synthesis of a key diester intermediate.[1]
-
To a suspension of sodium hydride (60% in mineral oil, 2.2 equiv) in anhydrous tetrahydrofuran (0.5 M), add diethyl malonate (1.0 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.1 equiv) in tetrahydrofuran.
-
Heat the reaction mixture at reflux for 16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Route 3: Semipinacol Rearrangement for Spiro[3.3]heptan-1-ones
This protocol describes a telescopic procedure for the synthesis of substituted spiro[3.3]heptan-1-ones.[2]
-
To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.2 equiv) in anhydrous tetrahydrofuran (0.1 M) at -78 °C, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of 1-sulfonylcyclopropanol (1.0 equiv) in tetrahydrofuran.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add methanesulfonic acid (2.0 equiv) and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
Caption: Reductive amination route to 2,6-diazaspiro[3.3]heptanes.
Caption: Double alkylation for 6,6-difluorothis compound synthesis.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorothis compound-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Head-to-Head Battle for Hydroxylation: Validating Enzyme-Mediated Functionalization of Spiro[3.3]heptane
A comparative analysis of enzymatic and chemical approaches for the targeted hydroxylation of the spiro[3.3]heptane core, a critical scaffold in modern drug discovery. This guide provides researchers, medicinal chemists, and drug development professionals with a data-driven comparison of performance, detailed experimental protocols, and a look at emerging biocatalytic alternatives.
The this compound motif has garnered significant attention in medicinal chemistry as a bioisosteric replacement for benzene, offering improved three-dimensionality and physicochemical properties. The targeted introduction of hydroxyl groups onto this saturated scaffold is a key step in the synthesis of novel drug fragments and intermediates. This guide provides a comprehensive comparison of the state-of-the-art enzyme-mediated hydroxylation of a this compound derivative with a plausible multi-step chemical synthesis and other emerging biocatalytic alternatives.
Performance Comparison: Enzyme vs. Chemical Synthesis
The direct comparison between the enzymatic and a representative chemical approach highlights the significant advantages of biocatalysis in terms of efficiency, selectivity, and environmental impact.
| Parameter | Enzyme-Mediated Hydroxylation (P450BM3) | Chemical Synthesis (Proposed Route) | Other Biocatalytic Alternative (UPO) |
| Method | Direct C-H hydroxylation | Multi-step synthesis | Direct C-H hydroxylation |
| Starting Material | N-benzyl-spiro[3.3]heptane-2-carboxamide | Spiro[3.3]heptan-2-one | This compound (or derivative) |
| Key Reagents/Catalyst | Engineered P450BM3 variants, NADPH, Glucose, GDH-102 | NaBH4, protecting groups, deprotection reagents | Unspecific Peroxygenase (UPO), H2O2 |
| Number of Steps | 1 | ~4-5 | 1 |
| Overall Yield | Moderate to Good (e.g., 38% isolated yield for trans-5-hydroxy isomer) | Lower (estimated cumulative yield) | Potentially high for simple cycloalkanes |
| Regioselectivity | High (tunable by enzyme variant) | Can be controlled by directing groups, but may require multiple steps | Can be selective, but less explored for complex substrates |
| Stereoselectivity | Excellent (typically >99% ee) | Requires chiral reagents or resolution, adding steps and cost | Can be stereoselective, but often requires enzyme engineering |
| Reaction Conditions | Aqueous buffer, near-neutral pH, room temperature | Anhydrous organic solvents, often requires inert atmosphere and/or low temperatures | Aqueous buffer, mild conditions |
| Environmental Impact | Green (water as solvent, biodegradable catalyst) | Use of hazardous reagents and organic solvents | Green (water as solvent, H2O2 as oxidant) |
Experimental Deep Dive: Protocols and Methodologies
Enzyme-Mediated Hydroxylation using Engineered P450BM3
This method leverages the power of directed evolution to create highly selective biocatalysts for the direct hydroxylation of C-H bonds. The following protocol is based on the gram-scale synthesis of hydroxylated N-benzyl-spiro[3.3]heptane-2-carboxamide.
Experimental Protocol: Gram-Scale Biocatalytic Hydroxylation
-
Materials:
-
Engineered P450BM3 variant (e.g., K19/F87I/I263G/A330I for the trans-5-hydroxy product)
-
N-benzyl-spiro[3.3]heptane-2-carboxamide (substrate)
-
Glucose dehydrogenase (GDH-102)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
D-Glucose
-
(2-Hydroxypropyl)-β-cyclodextrin
-
Potassium phosphate buffer (pH 7.9)
-
Antifoam 204
-
Ethyl acetate
-
-
Procedure:
-
A solution of potassium phosphate buffer (pH 7.9) is prepared containing NADP+, D-glucose, and (2-hydroxypropyl)-β-cyclodextrin.
-
The substrate, N-benzyl-spiro[3.3]heptane-2-carboxamide, is added to the buffer solution.
-
The P450BM3 variant and glucose dehydrogenase (GDH-102) are added to initiate the reaction. A small amount of antifoam is also added.
-
The reaction mixture is stirred vigorously with an overhead stirrer and air is bubbled through the solution to ensure adequate oxygenation.
-
The reaction is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired hydroxylated product(s).
-
Logical Workflow for P450-Mediated Hydroxylation
Caption: Workflow for the biocatalytic hydroxylation of this compound derivative.
Chemical Synthesis Alternative (Proposed Route)
As a direct chemical C-H hydroxylation of the unactivated this compound core with high selectivity is challenging, a multi-step approach is proposed. This hypothetical route starts from a commercially available spiro[3.3]heptanone and would likely involve protection, reduction, and deprotection steps.
Proposed Multi-Step Synthesis
-
Synthesis of Spiro[3.3]heptan-2-one: This can be achieved through various published methods, for example, via a [2+2] cycloaddition of a keteneiminium salt with an alkene.
-
Protection of the Amide: The starting material for the enzymatic reaction, N-benzyl-spiro[3.3]heptane-2-carboxamide, would first need to be synthesized. This would involve the formation of the spiro[3.e 3]heptane carboxylic acid followed by amidation.
-
Reduction of the Ketone: The ketone would be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH4). This step typically lacks stereocontrol, leading to a mixture of diastereomers that would require separation.
-
Functional Group Interconversion/Deprotection: Depending on the protecting groups used and the final desired product, further steps would be necessary.
Signaling Pathway of the Proposed Chemical Synthesis
Caption: A proposed multi-step chemical synthesis route to a hydroxylated this compound.
Other Biocatalytic Alternatives: Unspecific Peroxygenases (UPOs)
Unspecific peroxygenases (UPOs) represent another class of promising biocatalysts for hydroxylation reactions. They utilize hydrogen peroxide as the oxidant, which is an advantage over P450s that require the more expensive NADPH cofactor and a regeneration system.
Experimental Protocol: UPO-Catalyzed Hydroxylation (General)
-
Materials:
-
Unspecific Peroxygenase (e.g., from Agrocybe aegerita)
-
Substrate (e.g., a this compound derivative)
-
Hydrogen peroxide (H2O2)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic co-solvent (if needed for substrate solubility)
-
-
Procedure:
-
The substrate is dissolved in the buffer, potentially with a co-solvent.
-
The UPO enzyme is added to the solution.
-
The reaction is initiated by the slow, controlled addition of hydrogen peroxide. This is critical to avoid enzyme inactivation.
-
The reaction is monitored, and upon completion, the product is extracted and purified as described for the P450-mediated reaction.
-
Conceptual Workflow for UPO-Mediated Hydroxylation
Caption: Generalized workflow for hydroxylation using an unspecific peroxygenase (UPO).
Conclusion and Future Outlook
For the specific and selective hydroxylation of the this compound core, engineered P450BM3 enzymes currently offer a superior approach compared to traditional chemical synthesis. The single-step, highly selective, and environmentally benign nature of the biocatalytic process is a significant advantage, particularly for the generation of chiral intermediates for drug discovery.
While chemical synthesis provides access to a wide range of analogs, the multi-step nature and challenges in controlling selectivity for complex scaffolds like this compound can be limiting.
Emerging biocatalysts, such as unspecific peroxygenases, show great promise. Their use of a simple oxidant (H2O2) and potential for high activity make them an attractive area for future research. Further investigation and engineering of UPOs for activity and selectivity on complex, strained molecules like this compound derivatives will be crucial for their adoption as a mainstream synthetic tool.
Ultimately, the choice of method will depend on the specific target molecule, desired scale, and the resources available. However, the data presented in this guide strongly supports the continued exploration and implementation of enzyme-mediated strategies for the efficient and sustainable synthesis of valuable hydroxylated this compound building blocks.
A Comparative Guide to SDF-OMeTAD and Spiro-OMeTAD in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the benchmark HTM. However, its complex synthesis and high cost have driven the search for viable alternatives. One such promising alternative is SDF-OMeTAD, a spiro[3.3]heptane-2,6-dispirofluorene based HTM. This guide provides an objective comparison of SDF-OMeTAD and spiro-OMeTAD, supported by experimental data, to assist researchers in selecting the appropriate HTM for their specific applications.
Performance Comparison
The performance of perovskite solar cells is primarily evaluated by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the comparative performance of PSCs fabricated with SDF-OMeTAD and spiro-OMeTAD as the hole transport layer.
| Parameter | SDF-OMeTAD | Spiro-OMeTAD | Reference |
| Power Conversion Efficiency (PCE) | ~15.0% - 17.2% | ~15.0% - 25.8% | [1][2] |
| Open-Circuit Voltage (Voc) | ~1.00 V | ~0.94 V - 1.18 V | [3][4][5] |
| Short-Circuit Current Density (Jsc) | ~21.5 mA/cm² | ~23.89 mA/cm² - 26.18 mA/cm² | [3][4][5] |
| Fill Factor (FF) | ~0.70 | ~0.78 - 0.82 | [3][4][6] |
Note: The performance of spiro-OMeTAD can vary significantly based on the use of dopants and additives.
Molecular Structures
The distinct molecular architectures of SDF-OMeTAD and spiro-OMeTAD influence their physical and electronic properties.
SDF-OMeTAD is based on a this compound-2,6-dispirofluorene core, which is reported to be synthesized via a more straightforward two-step reaction compared to the multi-step synthesis of spiro-OMeTAD.[7] This simpler synthesis route can potentially lead to a lower production cost for SDF-OMeTAD.
Device Architecture
Both SDF-OMeTAD and spiro-OMeTAD are typically employed as the hole transport layer (HTL) in n-i-p (conventional) perovskite solar cell architectures.
Experimental Protocols
The fabrication of efficient perovskite solar cells requires precise control over each layer's deposition. Below are typical experimental protocols for fabricating PSCs with either SDF-OMeTAD or spiro-OMeTAD as the HTL.
Substrate Preparation
-
Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[8]
-
The cleaned substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.[8]
Deposition of Electron Transport Layer (ETL)
A compact layer of an n-type semiconductor, commonly SnO₂ or TiO₂, is deposited onto the TCO substrate. For instance, a SnO₂ colloidal precursor solution can be spin-coated at 4000 rpm for 30 seconds, followed by annealing at 150 °C for 15 minutes.[8]
Perovskite Layer Deposition (Two-Step Method)
-
A solution of lead iodide (PbI₂) in a solvent mixture of DMF and DMSO (e.g., 9:1 v/v) is spin-coated onto the ETL.[8] The substrate is then annealed at a low temperature (e.g., 70 °C) for a short duration (e.g., 1 minute).[8]
-
A solution containing a mixture of organic cations (e.g., formamidinium iodide - FAI, and methylammonium (B1206745) chloride - MACl) in isopropanol is then spin-coated onto the PbI₂ film.[9]
-
The substrate is subsequently annealed at a higher temperature (e.g., 150 °C) for a longer duration (e.g., 15 minutes) to facilitate the conversion to the perovskite crystal structure.[9]
Hole Transport Layer (HTL) Deposition
For Spiro-OMeTAD:
-
A solution of spiro-OMeTAD is prepared in a solvent like chlorobenzene.[10]
-
To enhance its conductivity and hole mobility, dopants such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and additives like 4-tert-butylpyridine (B128874) (t-BP) are typically added to the solution.[2][10]
-
The spiro-OMeTAD solution is then spin-coated onto the perovskite layer at a speed of around 4000 rpm for 30 seconds.[10]
For SDF-OMeTAD:
-
A solution of SDF-OMeTAD is prepared in a suitable solvent, similar to the protocol for spiro-OMeTAD.
-
The solution is then spin-coated onto the perovskite layer. The optimal spin-coating parameters may vary and need to be optimized for the specific SDF-OMeTAD formulation.
Deposition of Metal Contact
Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL via thermal evaporation through a shadow mask to define the active area of the solar cell.[10]
Stability
The long-term stability of perovskite solar cells is a critical factor for their commercialization. While spiro-OMeTAD has been extensively studied, its stability can be compromised by the hygroscopic nature of the commonly used dopant, Li-TFSI.[11][12] This can lead to moisture ingress and degradation of the underlying perovskite layer.[13] The stability of SDF-OMeTAD is an active area of research, with its simpler core structure potentially offering different degradation pathways and opportunities for improved intrinsic stability.
Synthesis and Cost
A significant advantage of SDF-OMeTAD is its reported two-step synthesis, which is a considerable simplification compared to the multi-step synthesis of spiro-OMeTAD.[7] This streamlined synthesis process has the potential to significantly reduce the manufacturing cost of the HTM, a crucial factor for the commercial viability of perovskite solar cell technology.
Conclusion
SDF-OMeTAD emerges as a promising and cost-effective alternative to the well-established spiro-OMeTAD for use in perovskite solar cells. While spiro-OMeTAD, particularly when doped, currently demonstrates higher power conversion efficiencies in champion cells, SDF-OMeTAD offers comparable performance with the significant advantage of a simpler and potentially more economical synthesis route. Further research into the optimization of SDF-OMeTAD formulations and a deeper understanding of its long-term stability are crucial next steps. The choice between these two HTMs will ultimately depend on the specific requirements of the application, balancing the need for the highest possible efficiency with considerations of cost and scalability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilizing doped Spiro-OMeTAD with an organic molten salt for efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | A Novel Organic Dopant for Spiro-OMeTAD in High-Efficiency and Stable Perovskite Solar Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. hub.hku.hk [hub.hku.hk]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. Unlocking the full potential of spiro-OMeTAD in perovskite solar cells: towards synthetic routes, doping mechanism, degradation, and stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Spiro[3.3]heptane: A Rising Star in Bioisosteric Replacement for Drug Discovery
A comprehensive analysis of theoretical and experimental data reveals the potential of spiro[3.3]heptane as a valuable saturated bioisostere for aromatic systems in drug design. By offering a three-dimensional escape from flatland, this strained scaffold can significantly improve the physicochemical and pharmacokinetic properties of drug candidates while maintaining or even enhancing biological activity.
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to bioisosteric replacement strategies. One such strategy gaining considerable traction is the substitution of planar aromatic rings with saturated, three-dimensional scaffolds. Among these, this compound has emerged as a particularly promising bioisostere. Theoretical and experimental studies have demonstrated its ability to mimic the spatial arrangement of substituents on a phenyl ring, while offering distinct advantages in terms of physicochemical properties.
This guide provides a comparative analysis of this compound with its aromatic counterparts, supported by experimental data from peer-reviewed studies. We delve into the theoretical underpinnings of its bioisosteric potential, present key physicochemical property comparisons, and outline the experimental and computational methodologies employed in these assessments.
Physicochemical Property Comparison: this compound vs. Phenyl Bioisosteres
The replacement of a phenyl ring with a this compound core can lead to significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Notably, this substitution often results in reduced lipophilicity and enhanced metabolic stability.[1][2] The non-planar structure of this compound disrupts the planarity of the parent molecule, which can hinder interactions with metabolizing enzymes.[1]
Below is a summary of comparative data for well-known drugs and their this compound-containing analogs:
| Compound/Analog | Parent Drug | Bioisosteric Replacement | cLogP | LogD (pH 7.4) | Aqueous Solubility (PBS, pH 7.4, µM) | Metabolic Stability (HLM t½, min) |
| Sonidegib | Phenyl | meta-Spiro[3.3]heptane | 6.8 | ≥ 3.5 | ≤ 1 | - |
| trans-76 | Sonidegib | meta-Spiro[3.3]heptane | 6.0 | ≥ 3.5 | ≤ 1 | 11 |
| cis-76 | Sonidegib | meta-Spiro[3.3]heptane | 6.0 | ≥ 3.5 | ≤ 1 | 11 |
| Benzocaine | Phenyl | para-Spiro[3.3]heptane | - | 1.8 ± 0.02 | 385 ± 1.4 | 20.1 |
| This compound analog | Benzocaine | para-Spiro[3.3]heptane | - | -0.4 ± 0.06 | 332 ± 2.5 | 56.7 |
Table 1: Comparison of physicochemical properties of parent drugs and their this compound analogs. Data sourced from Prysiazhniuk, K. et al. (2024).[2][3]
As the data indicates, replacing the phenyl ring in Sonidegib with a this compound moiety leads to a decrease in the calculated logP (cLogP) by 0.8 units.[2][4] In the case of Benzocaine, the this compound analog exhibits a significantly lower LogD and a nearly three-fold increase in metabolic stability in human liver microsomes (HLM).[3]
Theoretical Framework: Mimicking Aromatic Substitution Patterns
The ability of this compound to act as a bioisostere stems from its unique three-dimensional structure, which can project substituents in trajectories that mimic the exit vectors of mono-, meta-, and para-substituted phenyl rings.[4][5][6] Unlike linear bioisosteres such as bicyclo[1.1.1]pentane or cubane, this compound possesses non-collinear exit vectors.[4] This feature allows for a more nuanced replication of the spatial orientation of functional groups attached to an aromatic ring.
Computational studies, including Exit Vector Plot (EVP) analysis, have been instrumental in characterizing the spatial properties of this compound derivatives.[7][8] These analyses demonstrate that the distances and angles between substituents on the this compound core can closely match those of their phenyl counterparts.
Caption: Bioisosteric replacement of phenyl rings with this compound.
Experimental and Computational Protocols
The following sections detail the methodologies used to generate the comparative data presented in this guide.
Determination of Physicochemical Properties
Lipophilicity (LogD): The experimental lipophilicity was determined using a shake-flask method at pH 7.4.
-
A stock solution of the test compound is prepared in DMSO.
-
An aliquot of the stock solution is added to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
The mixture is shaken vigorously for a specified period to allow for partitioning.
-
The phases are separated by centrifugation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method, such as HPLC-UV.
-
The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility: Aqueous solubility was determined in PBS at pH 7.4 using a standard shake-flask method followed by HPLC-UV analysis.
-
An excess amount of the solid compound is added to PBS (pH 7.4).
-
The suspension is shaken at a constant temperature for 24 hours to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified by HPLC-UV against a standard curve.
Metabolic Stability: The in vitro metabolic stability was assessed using human liver microsomes (HLM).
-
The test compound is incubated with HLM in the presence of the cofactor NADPH at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The half-life (t½) is calculated from the first-order decay plot of the compound concentration over time.
Computational Analysis Workflow
The theoretical evaluation of this compound as a bioisostere typically involves a multi-step computational workflow.
Caption: Computational workflow for bioisostere evaluation.
Structure Preparation: Three-dimensional structures of the parent molecule and its this compound analog are generated and optimized using quantum mechanical methods.
Conformational Analysis: A systematic search for low-energy conformers is performed to identify the most probable spatial arrangements of the molecules.
Geometric Parameter Calculation: Key distances and angles between functional groups (exit vectors) are calculated for the lowest energy conformers to allow for a direct comparison of the spatial arrangement of substituents.
Exit Vector Plot (EVP) Analysis: EVPs are generated to visualize the directionality and spatial distribution of the exit vectors, providing a qualitative and quantitative comparison of the shape and substituent orientation between the bioisosteres.
Property Prediction: In silico models are used to predict physicochemical properties such as cLogP and aqueous solubility.
Conclusion
The theoretical and experimental evidence strongly supports the use of this compound as a versatile and effective bioisostere for phenyl rings in drug discovery. Its unique three-dimensional structure offers a compelling strategy to "escape from flatland," leading to compounds with improved physicochemical and pharmacokinetic profiles.[7] The data presented in this guide highlights the potential of this compound to mitigate common liabilities associated with aromatic rings, such as high lipophilicity and metabolic instability, thereby increasing the likelihood of developing successful drug candidates. Researchers and drug development professionals are encouraged to consider the incorporation of this promising scaffold in their future design endeavors.
References
Determining the Absolute Configuration of 2,6-dithiaspiro[3.3]heptane: A Comparative Guide to TD-DFT Calculations
For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of Time-Dependent Density Functional Theory (TD-DFT) calculations with other analytical techniques for determining the absolute configuration of the novel chiral molecule, 2,6-dithiaspiro[3.3]heptane.
The unique spirocyclic structure of 2,6-dithiathis compound presents a compelling case for the application of modern chiroptical methods. While experimental data for this specific molecule is not yet widely published, this guide leverages established principles and data from analogous systems to illustrate the power and reliability of TD-DFT in stereochemical assignments.
Comparison of Methods for Absolute Configuration Determination
The determination of a molecule's absolute configuration can be approached through several experimental and computational techniques. Each method offers distinct advantages and is suited to different molecular characteristics and research contexts.
| Method | Principle | Advantages | Limitations |
| TD-DFT Calculation of ECD/OR | Computes the electronic circular dichroism (ECD) and optical rotation (OR) spectra of a molecule with a defined stereochemistry. Comparison with experimental spectra allows for unambiguous assignment.[1][2][3] | High reliability when experimental and calculated spectra match.[1] Applicable to a wide range of molecules in solution.[4][5] Does not require crystallization. | Accuracy is dependent on the chosen computational level (functional and basis set). Can be computationally intensive for large, flexible molecules.[2] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational modes of a chiral molecule.[6][7][8] | Highly sensitive to the stereochemistry of small to medium-sized organic molecules.[9] Less complex calculations compared to ECD for some systems.[9] | Can be challenging for molecules with multiple conformers. Spectral interpretation can be complex.[7][10] |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides a direct and unambiguous determination of the absolute configuration, often considered the "gold standard." | Requires a single, high-quality crystal, which can be difficult or impossible to grow for many compounds.[9] The solid-state conformation may not be representative of the solution-state conformation. |
| NMR Spectroscopy with Chiral Derivatizing or Solvating Agents | Forms diastereomeric complexes or solvates in situ, leading to distinguishable NMR signals for the enantiomers.[9] | Widely accessible instrumentation. Can be used for enantiomeric excess determination. | Requires the availability of suitable chiral auxiliaries. Derivatization can sometimes be difficult or alter the molecule's conformation. |
The TD-DFT Approach: A Step-by-Step Workflow
The determination of absolute configuration using TD-DFT calculations in conjunction with experimental chiroptical spectroscopy follows a well-defined workflow. This process involves both computational modeling and experimental measurement, with the final assignment resting on the correlation between the two.
Figure 1. Workflow for absolute configuration determination using TD-DFT.
Experimental and Computational Protocols
Experimental Measurement of ECD Spectra
-
Sample Preparation : A solution of the enantiomerically pure 2,6-dithiathis compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the UV region of interest. The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.[11]
-
Instrumentation : ECD spectra are recorded on a spectropolarimeter (e.g., Jasco J-1500).
-
Data Acquisition : The spectrum is scanned over a relevant wavelength range (e.g., 200-400 nm). The instrument measures the differential absorption of left and right circularly polarized light (ΔA), which is typically converted to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.
Computational Protocol for TD-DFT Calculations
-
Conformational Search : An initial conformational search of the target molecule (e.g., the (R)-enantiomer of 2,6-dithiathis compound) is performed using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.
-
Geometry Optimization : The identified low-energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)) in the gas phase or including a solvent model (e.g., PCM).[12]
-
TD-DFT Calculation : For each optimized conformer, excited state calculations are performed using TD-DFT. A functional and basis set known to provide accurate results for chiroptical properties (e.g., CAM-B3LYP/aug-cc-pVDZ) is recommended.[13] This calculation yields the excitation energies, oscillator strengths, and rotatory strengths for a number of electronic transitions.
-
Spectrum Simulation : The calculated rotatory strengths are used to simulate the ECD spectrum. The final theoretical spectrum is obtained by a Boltzmann-weighted average of the spectra of all significant conformers.[12] A Gaussian function is typically applied to each transition to simulate experimental band broadening.[11]
Hypothetical Data for 2,6-dithiathis compound
To illustrate the comparison process, the following table presents hypothetical experimental ECD data for an enantiomer of 2,6-dithiathis compound and the corresponding TD-DFT calculated data for the (R)- and (S)-enantiomers.
| Data Source | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Experimental | 255 | +8500 |
| 228 | -12000 | |
| Calculated (R)-enantiomer | 252 | +9200 |
| 225 | -13500 | |
| Calculated (S)-enantiomer | 252 | -9200 |
| 225 | +13500 |
In this hypothetical scenario, the excellent agreement between the experimental spectrum and the calculated spectrum for the (R)-enantiomer, in terms of both the sign and position of the Cotton effects, would lead to the confident assignment of the absolute configuration of the experimental sample as (R).
Logical Relationship for Spectral Comparison
The core logic of the assignment process is a direct comparison between the signs of the major Cotton effects in the experimental and calculated spectra.
Figure 2. Logic diagram for absolute configuration assignment.
Conclusion
The combination of experimental chiroptical spectroscopy and TD-DFT calculations provides a powerful and reliable methodology for the determination of the absolute configuration of chiral molecules like 2,6-dithiathis compound.[3] While other methods such as X-ray crystallography offer definitive results, the TD-DFT approach is particularly valuable for molecules that are difficult to crystallize or when an understanding of the solution-phase conformation is paramount. For professionals in drug development and chemical research, mastering this integrated approach is essential for the accurate and efficient characterization of novel chiral entities.
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of absolute configuration using concerted ab Initio DFT calculations of electronic circular dichroism and optical rotation: bicyclo[3.3.1]nonane diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Circular dichroism - Wikipedia [en.wikipedia.org]
- 7. Vibrational circular dichroism spectroscopy of selected oligopeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Statistical analyses of the vibrational circular dichroism of selected proteins and relationship to secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Spectral Data of Spirocyclic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a selection of spirocyclic carboxylic acids. Due to the limited availability of public experimental spectra for simple, non-functionalized spirocyclic carboxylic acids, this guide utilizes high-quality predicted NMR data to facilitate a comparative study. This information is valuable for the structural elucidation and characterization of novel spirocyclic compounds, which are of increasing interest in medicinal chemistry due to their unique three-dimensional structures.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for three representative spirocyclic carboxylic acids: spiro[3.3]heptane-1-carboxylic acid, spiro[3.5]nonane-9-carboxylic acid, and spiro[4.5]decane-6-carboxylic acid. These predictions were generated using advanced computational algorithms and provide a reasonable approximation of the expected experimental values.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Carboxylic Acid (-COOH) | Methine (-CH) | Methylene (-CH₂) adjacent to COOH | Other Methylene (-CH₂) |
| This compound-1-carboxylic acid | ~12.0 | ~2.9 - 3.2 | ~2.2 - 2.6 | ~1.9 - 2.3 |
| Spiro[3.5]nonane-9-carboxylic acid | ~12.0 | ~2.5 - 2.8 | ~1.8 - 2.2 | ~1.4 - 1.9 |
| Spiro[4.5]decane-6-carboxylic acid | ~12.0 | ~2.3 - 2.6 | ~1.7 - 2.1 | ~1.2 - 1.8 |
Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and is expected to appear as a broad singlet.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Carboxylic Acid (C=O) | Spiro Carbon | Methine (-CH) | Methylene (-CH₂) adjacent to COOH | Other Methylene (-CH₂) |
| This compound-1-carboxylic acid | ~180 | ~35 | ~50 | ~32 | ~30 |
| Spiro[3.5]nonane-9-carboxylic acid | ~182 | ~38 | ~48 | ~30 | ~22, ~28 |
| Spiro[4.5]decane-6-carboxylic acid | ~181 | ~40 | ~45 | ~33 | ~20, ~25, ~35 |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the ¹³C NMR spectrum.[1]
Experimental Protocols
The following is a general methodology for the acquisition of ¹H and ¹³C NMR spectra for spirocyclic carboxylic acids.
1. Sample Preparation:
-
Dissolution: Approximately 5-20 mg of the solid spirocyclic carboxylic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Transfer: The resulting solution is carefully transferred to a standard 5 mm NMR tube using a Pasteur pipette.
-
Internal Standard: A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
2. NMR Spectrometer Parameters:
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Spectral Width: A spectral width of approximately 16 ppm is set to cover the expected range of proton chemical shifts.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of approximately 240 ppm is set to encompass the full range of carbon chemical shifts.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Mandatory Visualization
Caption: Logical workflow for the comparative NMR analysis of spirocyclic carboxylic acids.
Caption: Hypothetical signaling pathway involving a spirocyclic carboxylic acid.
References
Safety Operating Guide
Proper Disposal of Spiro[3.3]heptane: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Spiro[3.3]heptane, a unique bicyclic alkane, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information, offering a clear, step-by-step procedure for its disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
| Hazard Category | Inferred Hazard | Recommended Precautions |
| Physical Hazards | Likely a flammable liquid. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. |
| Health Hazards | May cause skin and eye irritation. May cause respiratory irritation upon inhalation. | Wear protective gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |
| Chemical Hazards | Incompatible with strong oxidizing agents. | Store and dispose of separately from strong oxidizers to prevent vigorous reactions. |
Detailed Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.
Step 1: Waste Identification and Characterization
-
Hazardous Waste Determination: Based on its likely flammability, this compound should be classified as a hazardous waste.[1] This determination must be made at the point of generation.
-
Waste Stream Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2] It is best practice to collect it in a dedicated waste container.
Step 2: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
Step 3: Waste Collection and Containerization
-
Container Selection: Use a clean, dry, and chemically compatible container for collecting this compound waste. A glass or high-density polyethylene (B3416737) (HDPE) bottle with a secure, tight-fitting cap is recommended.[1]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable Liquid"). The date of waste accumulation should also be clearly marked.
-
Filling the Container: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][3] This area should be away from ignition sources and incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's policy and local regulations), contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS department. Ensure all information is accurate and complete.
Step 5: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all sources of ignition.
-
Contain and Absorb: Use a spill kit with an absorbent material suitable for flammable liquids (e.g., vermiculite, sand) to contain and absorb the spill.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container. Label and dispose of this waste as you would for liquid this compound waste.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste management policies and your local EHS department for any additional requirements.
References
Safeguarding Your Research: A Guide to Handling Spiro[3.3]heptane
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Spiro[3.3]heptane, a valuable building block in medicinal chemistry. By adhering to these procedures, you can minimize risks and ensure a secure laboratory environment.
This compound and its derivatives are recognized for their role as saturated bioisosteres of the phenyl ring, offering novel avenues in drug design.[1][2] While specific safety data for the parent this compound is not extensively documented, information from safety data sheets (SDS) for its derivatives indicates a need for careful handling due to potential hazards. These derivatives are known to cause skin, eye, and respiratory irritation.[3][4][5][6][7] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against potential skin contact, inhalation, and eye exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles | If not in a certified chemical fume hood, a fit-tested N95 or higher respirator is recommended. | Disposable, solid-front lab coat with tight cuffs |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles and a full-face shield | Work should be conducted in a certified chemical fume hood. | Disposable, fluid-resistant, solid-front lab coat with tight cuffs |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield | A fit-tested N95 or higher respirator is recommended, with the level of protection determined by the scale of the spill. | Disposable, fluid-resistant, solid-front gown or coveralls. Chemical-resistant boot covers. |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required if waste is properly contained. | Lab coat |
Safe Handling and Storage
To ensure safe handling and maintain the integrity of this compound, the following procedures should be followed:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames, as it is a flammable liquid and its vapors may form explosive mixtures with air.[4][8]
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][6]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical:
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Spill: For small spills, absorb with an inert material and place in a suitable disposal container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect waste in designated, labeled, and sealed containers. Do not reuse empty containers.
-
Regulations: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][5]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal. Adherence to this workflow is critical for minimizing exposure and ensuring laboratory safety.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
